Product packaging for HIV-1 inhibitor-20(Cat. No.:)

HIV-1 inhibitor-20

Cat. No.: B12421796
M. Wt: 405.8 g/mol
InChI Key: PDVAGTMZDZFJCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

HIV-1 inhibitor-20 is a useful research compound. Its molecular formula is C19H11ClF3N3O2 and its molecular weight is 405.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H11ClF3N3O2 B12421796 HIV-1 inhibitor-20

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H11ClF3N3O2

Molecular Weight

405.8 g/mol

IUPAC Name

3-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C19H11ClF3N3O2/c20-14-6-4-11(5-7-14)16-9-15(27-25-16)10-17-24-18(28-26-17)12-2-1-3-13(8-12)19(21,22)23/h1-9H,10H2

InChI Key

PDVAGTMZDZFJCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=NO2)CC3=CC(=NO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Foundational & Exploratory

The Discovery and Synthesis of HIV-1 Fusion Inhibitor T-20 (Enfuvirtide): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of the HIV-1 fusion inhibitor, T-20, also known as Enfuvirtide. Marketed under the brand name Fuzeon, T-20 represents a significant milestone in antiretroviral therapy as the first-in-class fusion inhibitor, offering a unique mechanism of action against HIV-1.

Discovery and Development

The journey of T-20 (Enfuvirtide) began with the exploration of novel therapeutic strategies to combat HIV-1, moving beyond the conventional reverse transcriptase and protease inhibitors. In 1993, a synthetic peptide, initially named DP-178, demonstrated remarkable antiretroviral activity in vitro.[1][2] This peptide was directed against the gp41 transmembrane portion of the HIV envelope glycoprotein.[1][2]

Developed by researchers at Duke University who later formed the pharmaceutical company Trimeris, the compound was designated T-20 in 1996.[3] Trimeris entered into a partnership with Hoffmann-La Roche in 1999 to further develop the drug.[3] Following successful clinical trials, Enfuvirtide was approved by the U.S. Food and Drug Administration (FDA) on March 13, 2003, as the first HIV fusion inhibitor.[3][4] This approval was based on studies demonstrating a significant reduction in serum viral load when T-20 was added to optimized antiretroviral regimens in treatment-experienced patients.[3][5]

Mechanism of Action: Inhibition of HIV-1 Fusion

Enfuvirtide's unique mechanism of action targets the final stage of the HIV-1 entry process: the fusion of the viral and host cell membranes.[3][6] This process is mediated by the viral envelope glycoprotein complex, which consists of gp120 and gp41.

The key steps in HIV-1 entry and the inhibitory action of T-20 are as follows:

  • Binding: The viral surface glycoprotein gp120 binds to the CD4 receptor on the host T-cell.[4]

  • Co-receptor Binding: This initial binding triggers a conformational change in gp120, allowing it to bind to a co-receptor (CCR5 or CXCR4).[4]

  • gp41 Conformational Change: Co-receptor binding induces a significant conformational change in the transmembrane glycoprotein gp41. The N-terminal heptad repeat (HR1) and the C-terminal heptad repeat (HR2) domains of gp41 are exposed.[1]

  • Pre-hairpin Intermediate Formation: gp41 inserts its fusion peptide into the host cell membrane, forming a "pre-hairpin" intermediate structure.

  • Six-Helix Bundle Formation: The HR1 and HR2 domains of gp41 then fold back on each other to form a stable six-helix bundle, pulling the viral and cellular membranes together and leading to the formation of a fusion pore.[1] This allows the viral capsid to enter the host cell.[3]

T-20, a synthetic 36-amino acid peptide, is designed to mimic the HR2 domain of gp41.[4] It competitively binds to the HR1 domain of gp41, preventing the interaction between HR1 and HR2.[4] This disruption blocks the formation of the six-helix bundle, halting the fusion process and effectively preventing the virus from entering the host cell.[1][3]

HIV_Fusion_Inhibition cluster_virus HIV-1 Virion cluster_cell Host T-Cell cluster_inhibition Inhibition by T-20 gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 (HR1 & HR2) CellMembrane Cell Membrane gp41->CellMembrane 4. Fusion Peptide Insertion CoReceptor CCR5/CXCR4 Co-receptor CD4->CoReceptor 2. Co-receptor Binding CoReceptor->gp41 3. gp41 Unfolds T20 T-20 (Enfuvirtide) T20->gp41 5a. T-20 binds to HR1

HIV-1 Fusion and Inhibition by T-20.

Chemical Synthesis of T-20 (Enfuvirtide)

Enfuvirtide is a 36-amino acid peptide with the following sequence: Ac-YTSLIHSLIEESQNQQEKNEQELLELDKWASLWNWF-NH2 [3]

The large-scale synthesis of a peptide of this length presents significant chemical challenges. The commercial production of Enfuvirtide is a landmark in industrial peptide chemistry and is achieved through a hybrid approach combining solid-phase and solution-phase synthesis techniques.[7][8]

Hybrid Solid-Phase and Solution-Phase Synthesis

This method involves the synthesis of peptide fragments on a solid support (resin), followed by their purification and subsequent coupling in a solution.[7][8]

General Workflow:

  • Fragment Synthesis (Solid-Phase): The total peptide sequence is divided into smaller, manageable fragments. Each fragment is synthesized on a solid resin, typically using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[9]

  • Cleavage from Resin: Once a fragment is synthesized, it is cleaved from the solid support.

  • Fragment Purification: Each fragment is purified to a high degree, often using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Fragment Condensation (Solution-Phase): The purified fragments are then coupled together in solution to form the full-length peptide.

  • Final Purification: The final crude peptide is purified by preparative RP-HPLC to yield the highly pure active pharmaceutical ingredient.[8]

T20_Synthesis start Select Peptide Fragments spps Solid-Phase Peptide Synthesis (SPPS) of each fragment using Fmoc chemistry start->spps cleavage Cleavage of Fragments from Resin spps->cleavage purify_frag Purification of Peptide Fragments (RP-HPLC) cleavage->purify_frag solution_coupling Solution-Phase Fragment Condensation purify_frag->solution_coupling final_purify Final Purification of Crude T-20 (RP-HPLC) solution_coupling->final_purify end Pure Enfuvirtide (T-20) final_purify->end

Hybrid Synthesis Workflow for T-20.

Quantitative Data

The antiviral activity of Enfuvirtide is quantified by its 50% inhibitory concentration (IC50) and its binding affinity (Kd). These values can vary depending on the specific HIV-1 strain and the assay used.

ParameterValue RangeDescription
IC50 4 to 280 nM (18 to 1260 ng/mL)The concentration of Enfuvirtide required to inhibit 50% of HIV-1 replication in laboratory and primary isolates of clades A to G.[10]
IC50 (cMAGI assay) 0.089 to 107 nM (0.4 to 480 ng/mL)The IC50 for baseline clinical isolates as determined by the cMAGI assay.[10]
IC50 (cell-cell fusion) 23 ± 6 nMThe concentration required to achieve 50% inhibition in a cell-cell fusion assay.[11]
Binding Affinity (Kd) 307 nMThe dissociation constant for the binding of an Enfuvirtide-PEG conjugate to a functional domain of HIV gp41.[12]
Plasma Protein Binding 92%The percentage of Enfuvirtide bound to plasma proteins in HIV-infected plasma.[10]
Half-life (T1/2) 3.8 hoursThe in vivo half-life of Enfuvirtide.[10]

Experimental Protocols

Cell-Cell Fusion Assay

This assay measures the ability of an inhibitor to block the fusion of cells expressing the HIV-1 envelope glycoprotein with cells expressing CD4 and co-receptors.

Methodology:

  • Cell Culture:

    • Effector cells (e.g., HEK293T) are engineered to express the HIV-1 envelope glycoproteins (gp120/gp41).

    • Target cells (e.g., U87.CD4.CXCR4/CCR5) are engineered to express CD4 and the appropriate co-receptors.

  • Co-culture: Effector and target cells are co-cultured in a 96-well plate.

  • Inhibitor Addition: Serial dilutions of Enfuvirtide are added to the co-culture wells.

  • Incubation: The plate is incubated to allow for cell fusion.

  • Quantification of Fusion: Fusion events are quantified. This can be done using a reporter gene system (e.g., luciferase or β-galactosidase) where fusion leads to the activation of the reporter gene in the fused cells.

  • Data Analysis: The percentage of fusion inhibition is calculated for each inhibitor concentration, and the IC50 value is determined using software such as GraphPad Prism.[13]

Viral Infectivity Assay

This assay measures the ability of an inhibitor to prevent infection of target cells by cell-free HIV-1 virions.

Methodology:

  • Cell Culture: Target cells (e.g., TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a luciferase reporter gene under the control of the HIV-1 LTR) are seeded in 96-well plates.

  • Virus Preparation: A known amount of HIV-1 virus stock is prepared.

  • Inhibitor Treatment: The target cells are pre-incubated with serial dilutions of Enfuvirtide.

  • Infection: The cells are then infected with the HIV-1 virus stock.

  • Incubation: The infected cells are incubated for a period (e.g., 48 hours) to allow for viral entry, replication, and expression of viral proteins.

  • Quantification of Infection: The level of infection is quantified by measuring the expression of a reporter gene (e.g., luciferase activity) or a viral protein (e.g., p24 antigen).

  • Data Analysis: The percentage of inhibition of viral replication is calculated for each inhibitor concentration, and the EC50 (50% effective concentration) is determined.

Pharmacokinetic Analysis in Animal Models

This protocol is used to determine the in vivo pharmacokinetic properties of Enfuvirtide.

Methodology:

  • Animal Model: Sprague-Dawley rats are typically used.[12]

  • Drug Administration: A single subcutaneous injection of Enfuvirtide is administered at a specific dosage (e.g., 1.7 µmol/kg).[12]

  • Blood Sampling: Blood samples are collected at various time points post-injection.

  • Plasma Preparation: Plasma is separated from the blood samples.

  • Concentration Determination: The concentration of Enfuvirtide in the plasma samples is determined using a validated analytical method, such as RP-HPLC.[12]

  • Data Analysis: Pharmacokinetic parameters, including half-life (T1/2), maximum concentration (Cmax), and area under the curve (AUC), are calculated from the plasma concentration-time data.[12]

Conclusion

Enfuvirtide (T-20) remains a cornerstone in the understanding of HIV-1 entry and a valuable therapeutic option for treatment-experienced patients. Its discovery and development paved the way for a new class of antiretroviral drugs and highlighted the viral fusion process as a critical target for therapeutic intervention. The complex synthesis of this peptide therapeutic on a commercial scale represents a significant achievement in pharmaceutical manufacturing. Ongoing research continues to build upon the foundation laid by T-20, with the development of next-generation fusion inhibitors with improved pharmacokinetic profiles and broader activity against resistant strains.

References

Unveiling the Target of HIV-1 Inhibition: A Technical Guide to Enfuvirtide (T-20)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the target identification and validation of the HIV-1 entry inhibitor, Enfuvirtide (T-20). Enfuvirtide is a synthetic peptide that represents a significant class of antiretroviral drugs targeting the initial stages of the HIV-1 lifecycle. This document details the molecular interactions, experimental validation, and the broader signaling context of this potent viral fusion inhibitor.

Executive Summary

Enfuvirtide (T-20) is a first-in-class HIV-1 fusion inhibitor approved for the treatment of HIV-1 infection.[1][2] Its unique mechanism of action involves targeting the viral transmembrane glycoprotein gp41, a critical component of the virus's entry machinery.[1] By binding to a specific region of gp41, Enfuvirtide effectively blocks the conformational changes required for the fusion of the viral and cellular membranes, thereby preventing the virus from entering and infecting host cells.[1] This guide will dissect the experimental evidence and methodologies that have solidified gp41 as the validated target of Enfuvirtide.

Target Identification: The HIV-1 Envelope Glycoprotein gp41

The primary molecular target of Enfuvirtide is the gp41 transmembrane glycoprotein of the HIV-1 envelope.[1] The HIV-1 envelope is a complex composed of the exterior glycoprotein gp120 and the transmembrane glycoprotein gp41.[3][4] These two proteins work in concert to mediate the entry of the virus into host cells.

The process begins with the binding of gp120 to the CD4 receptor on the surface of target T-cells.[3][4] This initial interaction triggers a series of conformational changes in both gp120 and gp41. Following CD4 binding, gp120 interacts with a coreceptor, either CCR5 or CXCR4.[4][5] This co-receptor binding event exposes a region of gp41 known as the N-terminal heptad repeat (HR1).[6] Subsequently, another region of gp41, the C-terminal heptad repeat (HR2), folds back to interact with HR1, forming a stable six-helix bundle structure. This structural rearrangement brings the viral and cellular membranes into close proximity, driving the fusion process and allowing the viral core to enter the host cell cytoplasm.[1]

Enfuvirtide's mechanism of action is to competitively bind to the HR1 region of gp41.[4] By doing so, it prevents the interaction between HR1 and HR2, thereby inhibiting the formation of the six-helix bundle and halting the membrane fusion process.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity and targeting of Enfuvirtide and other relevant HIV-1 inhibitors.

Inhibitor Target Mechanism of Action EC50 / IC50 Reference
Enfuvirtide (T-20)gp41Fusion InhibitorNot specified in search results[1]
BMS-378806gp120Attachment InhibitorMedian EC50 of 0.04 μM[7][8]
MaravirocCCR5Co-receptor AntagonistNot specified in search results[2]
IbalizumabCD4Post-attachment InhibitorNot specified in search results[6]
DarunavirProteaseProtease Inhibitor40 nM for PR20 mutant[9]
Assay Type Inhibitor Key Finding Quantitative Value Reference
ELISABMS-378806Inhibition of gp120/CD4 bindingIC50 of ≈100 nM[7]
Cell Growth AssayBMS-378806No significant cytotoxicity>225 μM[7][8]
Enzyme Inhibition AssayBMS-378806Inactive against reverse transcriptaseIC50 > 100 μM[8]
Enzyme Inhibition AssayBMS-378806Inactive against proteaseIC50 > 20 μM[8]
Enzyme Inhibition AssayBMS-378806Inactive against integraseIC50 > 500 μM[8]
Antiviral ActivityCenicrivirocReduction in plasma HIV-1 RNAUp to a 1.8-log10 reduction[6]
Antiviral ActivityBMS-663068Reduction in plasma HIV-1 RNAUp to a 1.7-log10 reduction[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used to identify and validate the target of Enfuvirtide and other HIV-1 entry inhibitors.

Enzyme-Linked Immunosorbent Assay (ELISA) for gp120/CD4 Binding

This assay is used to quantify the ability of a compound to inhibit the interaction between the HIV-1 envelope protein gp120 and the host cell receptor CD4.

  • Materials: Recombinant gp120, soluble CD4, microtiter plates, inhibitor compound, detection antibody (e.g., anti-gp120 antibody conjugated to an enzyme), substrate for the enzyme, and a plate reader.

  • Protocol:

    • Coat microtiter plate wells with soluble CD4.

    • Block non-specific binding sites with a blocking buffer (e.g., BSA).

    • Pre-incubate recombinant gp120 with varying concentrations of the inhibitor compound.

    • Add the gp120-inhibitor mixture to the CD4-coated wells and incubate.

    • Wash the wells to remove unbound proteins.

    • Add a labeled detection antibody that specifically binds to gp120.

    • Wash the wells to remove the unbound detection antibody.

    • Add the enzyme substrate and measure the resulting signal (e.g., colorimetric or fluorescent) using a plate reader.

    • The signal intensity is inversely proportional to the inhibitory activity of the compound. The IC50 value, the concentration of inhibitor that reduces gp120-CD4 binding by 50%, can then be calculated.[7]

Cell-Based HIV-1 Entry Assay

This assay measures the ability of an inhibitor to block the entry of HIV-1 into target cells.

  • Materials: Target cells expressing CD4, CCR5, and/or CXCR4 (e.g., TZM-bl cells), HIV-1 pseudotyped with an envelope of interest, inhibitor compound, and a reporter gene system (e.g., luciferase or β-galactosidase).

  • Protocol:

    • Plate target cells in a multi-well plate.

    • Treat the cells with varying concentrations of the inhibitor compound.

    • Infect the cells with the HIV-1 pseudotyped virus.

    • Incubate for a period sufficient for viral entry, reverse transcription, and integration (typically 48-72 hours).

    • Lyse the cells and measure the activity of the reporter gene.

    • The reporter gene activity is proportional to the number of successful viral entry events.

    • The EC50 value, the concentration of inhibitor that reduces viral entry by 50%, can be determined.

Generation and Mapping of Resistant Variants

This genetic approach is a powerful tool for confirming the direct target of an antiviral compound.

  • Protocol:

    • Culture HIV-1 in the presence of sub-optimal concentrations of the inhibitor.

    • Gradually increase the concentration of the inhibitor over successive passages to select for resistant viral variants.

    • Isolate the viral RNA from the resistant strains.

    • Perform reverse transcription and PCR to amplify the gene encoding the putative target protein (e.g., the env gene for gp160).

    • Sequence the amplified DNA and compare it to the sequence of the wild-type virus to identify mutations.

    • The presence of mutations in the gene encoding the target protein strongly suggests that the inhibitor acts directly on that protein. For instance, resistance to Enfuvirtide has been mapped to mutations in the HR1 region of gp41.[5]

Visualizing the Molecular Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in the target identification and validation of Enfuvirtide.

HIV1_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell) cluster_fusion Membrane Fusion gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 Fusion Viral and Cell Membrane Fusion gp41->Fusion 4. 6-Helix Bundle Formation Coreceptor CCR5/CXCR4 Co-receptor CD4->Coreceptor 2. Co-receptor Binding Coreceptor->gp41 3. gp41 Conformational Change Entry Viral Core Entry Fusion->Entry 5. Fusion Pore Formation Enfuvirtide Enfuvirtide (T-20) Enfuvirtide->gp41 Inhibition

Caption: HIV-1 entry pathway and the inhibitory action of Enfuvirtide (T-20).

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_genetic Genetic Validation ELISA ELISA (gp120-CD4 Binding) ValidatedTarget Validated Target (gp41) ELISA->ValidatedTarget CellAssay Cell-Based Entry Assay Resistance Resistance Selection CellAssay->Resistance Sequencing Genotypic Analysis (Sequencing) Resistance->Sequencing Sequencing->ValidatedTarget TargetHypothesis Hypothesized Target (gp41) TargetHypothesis->ELISA TargetHypothesis->CellAssay

References

The Fusion Inhibitor Enfuvirtide (T-20): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Chemical Structure, Properties, and Mechanism of the First-in-Class HIV-1 Fusion Inhibitor.

This technical guide provides a comprehensive overview of Enfuvirtide (also known as T-20), a synthetic peptide and the first approved HIV-1 fusion inhibitor. Designed for researchers, scientists, and drug development professionals, this document details its chemical and physical properties, mechanism of action, and the experimental protocols used for its evaluation.

Chemical Structure and Physicochemical Properties

Enfuvirtide is a 36-amino acid synthetic peptide that corresponds to a segment of the HR2 domain of the HIV-1 envelope glycoprotein gp41.[1][2] Its structure is critical for its mechanism of action, allowing it to competitively bind to the HR1 domain of gp41.[1][3]

Amino Acid Sequence: Ac-YTSLIHSLIEESQNQQEKNEQELLELDKWASLWNWF-NH2[2][4]

The peptide is N-terminally acetylated and C-terminally amidated.[2]

Table 1: Physicochemical and Pharmacokinetic Properties of Enfuvirtide

PropertyValueReferences
Molecular Formula C204H301N51O64[2][4][5]
Molar Mass 4491.945 g·mol−1[5]
Administration Subcutaneous Injection[6][7]
Bioavailability 84.3% (Subcutaneous)[5][8]
Protein Binding 92%[5][8]
Metabolism Catabolism to constituent amino acids[8][9]
Elimination Half-life 3.8 hours[5][8]

Mechanism of Action: Inhibition of HIV-1 Fusion

Enfuvirtide's mechanism of action is centered on the disruption of the final stage of HIV-1 entry into a host cell, specifically the fusion of the viral and cellular membranes.[3][5][10]

The process of HIV-1 entry involves:

  • Attachment: The viral envelope protein gp120 binds to the CD4 receptor on the surface of the host T-cell.[5]

  • Co-receptor Binding: This initial binding triggers a conformational change in gp120, allowing it to bind to a co-receptor (either CCR5 or CXCR4).[1]

  • gp41-Mediated Fusion: Co-receptor binding exposes the transmembrane protein gp41, which undergoes a series of conformational changes. Its HR1 and HR2 domains interact to form a six-helix bundle, bringing the viral and cellular membranes into close proximity and facilitating their fusion.[1][3]

Enfuvirtide, being a biomimetic peptide of the gp41 HR2 domain, competitively binds to the HR1 domain of gp41. This binding action physically obstructs the interaction between the viral HR1 and HR2 domains, thereby preventing the formation of the six-helix bundle and halting the fusion process.[1][3][10] Consequently, the viral capsid is unable to enter the host cell, and the replication cycle is arrested at this early stage.[5][10]

HIV1_Fusion_Inhibition cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell cluster_inhibition Inhibition by Enfuvirtide gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 (HR1/HR2) enfuvirtide Enfuvirtide (T-20) gp41->enfuvirtide 4. Enfuvirtide Binds HR1 CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Co-receptor Binding CCR5_CXCR4->gp41 3. gp41 Unfolds blocked_fusion Fusion Blocked enfuvirtide->blocked_fusion Prevents 6-Helix Bundle

Mechanism of Enfuvirtide Action

Antiviral Activity and Resistance

Enfuvirtide is active against HIV-1 but has shown low activity against HIV-2 in vitro.[5] Its potency varies among different clinical isolates.

Table 2: In Vitro Antiviral Activity of Enfuvirtide

ParameterValue RangeAssay MethodReferences
IC50 (Clades A-G) 4 to 280 nM (18 to 1260 ng/mL)Not specified[8]
IC50 (Baseline Clinical Isolates) 0.089 to 107 nM (0.4 to 480 ng/mL)cMAGI assay[8]
IC50 (Cell-cell Fusion) 23 ± 6 nMCell-cell fusion assay[11]
IC50 (LP-40, a lipopeptide derivative) 0.41 nMCell-cell fusion assay[12]
IC50 (LP-40, a lipopeptide derivative) 0.44 nMSingle-cycle entry assay[12]

Resistance to Enfuvirtide is primarily associated with mutations in a 10-amino acid motif within the HR1 region of gp41, specifically between amino acid positions 36 and 45.[13] Single amino acid substitutions in this region can lead to a 5- to 10-fold reduction in susceptibility.[13]

Experimental Protocols

HIV-1 Antiviral Activity Assay (p24 Antigen-based)

This protocol outlines a common method for determining the antiviral activity of a compound by measuring the inhibition of HIV-1 p24 antigen production in infected cells.

Objective: To determine the 50% effective concentration (EC50) of an antiviral compound.

Materials:

  • Target cells (e.g., MT-2, PM1)

  • HIV-1 viral stock (e.g., NL4-3)

  • Complete cell culture medium (e.g., RPMI with 10% FBS)

  • Test compound (Enfuvirtide) at various concentrations

  • 96-well cell culture plates

  • HIV-1 p24 antigen ELISA kit

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Plating: Seed target cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well).

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include a "no drug" control.

  • Infection: Add a predetermined amount of HIV-1 viral stock to each well.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for a specified period (e.g., 3-6 days).

  • Supernatant Collection: After incubation, carefully collect the cell-free supernatant from each well.

  • p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the collected supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of p24 production for each compound concentration relative to the "no drug" control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Antiviral_Assay_Workflow start Start plate_cells Plate Target Cells (e.g., MT-2) start->plate_cells add_compound Add Serial Dilutions of Enfuvirtide plate_cells->add_compound infect_cells Infect Cells with HIV-1 Stock add_compound->infect_cells incubate Incubate for 3-6 Days (37°C, 5% CO2) infect_cells->incubate collect_supernatant Collect Cell-Free Supernatant incubate->collect_supernatant p24_elisa Quantify p24 Antigen via ELISA collect_supernatant->p24_elisa data_analysis Calculate % Inhibition and EC50 p24_elisa->data_analysis end End data_analysis->end

Workflow for p24 Antiviral Assay
HIV-1 Cell-Cell Fusion Assay

This assay measures the ability of a compound to inhibit the fusion of cells expressing the HIV-1 envelope protein with cells expressing CD4 and co-receptors.

Objective: To determine the 50% inhibitory concentration (IC50) of a compound against cell-cell fusion.

Materials:

  • Effector cells: Expressing HIV-1 envelope proteins (e.g., HeLa-ADA).

  • Target cells: Expressing CD4 and co-receptors, and containing a reporter gene (e.g., TZM-bl cells with a Tat-inducible luciferase reporter).

  • Complete cell culture medium.

  • Test compound (Enfuvirtide) at various concentrations.

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Target Cell Plating: Plate target cells (e.g., TZM-bl) in a 96-well plate and culture for 24 hours.

  • Compound and Effector Cell Addition: Add serial dilutions of the test compound to the wells. Detach effector cells and overlay them onto the target cell monolayer.

  • Co-incubation: Allow cell fusion to proceed for a defined period (e.g., 60 minutes) at 37°C.

  • Stop Fusion: Add a potent fusion inhibitor (e.g., C52L) to all wells to stop further fusion.

  • Reporter Gene Expression: Continue to incubate the cells for 24-48 hours to allow for reporter gene expression in the fused cells.

  • Lysis and Luminescence Reading: Lyse the cells and add the luciferase assay reagent. Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition of the luciferase signal for each compound concentration relative to the "no drug" control. Determine the IC50 value from the dose-response curve.

Analysis of Enfuvirtide Resistance Mutations

This protocol describes the general steps for identifying resistance-associated mutations in the gp41 region of HIV-1 from patient samples.

Objective: To identify genetic mutations in the gp41 HR1 domain that confer resistance to Enfuvirtide.

Materials:

  • Patient plasma samples.

  • Viral RNA extraction kit.

  • Reverse transcriptase and PCR reagents.

  • Primers specific for the gp41 region of the env gene.

  • DNA sequencing reagents and equipment.

  • Sequence analysis software.

Procedure:

  • Viral RNA Extraction: Extract viral RNA from patient plasma samples using a commercial kit.

  • Reverse Transcription and PCR: Perform reverse transcription to convert the viral RNA into cDNA. Amplify the gp41-coding region of the env gene using PCR with specific primers.

  • DNA Sequencing: Sequence the amplified PCR products.

  • Sequence Analysis: Align the obtained sequences with a wild-type reference sequence of HIV-1 gp41.

  • Mutation Identification: Identify amino acid substitutions within the HR1 region, particularly between codons 36 and 45, that are known to be associated with Enfuvirtide resistance.

Conclusion

Enfuvirtide remains a significant tool in the arsenal against HIV-1, particularly for treatment-experienced patients. Its unique mechanism of action, targeting the final stage of viral entry, provides an alternative therapeutic strategy when resistance to other antiretroviral classes has developed. The experimental protocols detailed in this guide provide a framework for the continued study of Enfuvirtide and the development of next-generation fusion inhibitors. A thorough understanding of its chemical properties, mechanism, and potential for resistance is crucial for its effective clinical use and for the design of future antiviral therapies.

References

In Vitro Antiviral Activity of HIV-1 Inhibitor-20: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiviral activity of the novel HIV-1 inhibitor, designated herein as HIV-1 inhibitor-20. This document details the quantitative antiviral potency, cytotoxicity, and summarizes the experimental methodologies used for its evaluation. Additionally, it illustrates key experimental workflows and the compound's proposed mechanism of action through detailed diagrams.

Quantitative In Vitro Antiviral Activity

The in vitro antiviral efficacy of this compound was assessed against a replication-competent HIV-1 reporter virus (NLRepRluc-WT) in MT-2 cells. The compound demonstrated potent inhibitory activity. A summary of the quantitative data is presented in Table 1.

Parameter Value Cell Line Virus Strain Notes
EC50 (50% Effective Concentration) 0.039 ± 0.014 nMMT-2NLRepRluc-WTMean of 92 independent values.[1]
EC90 (90% Effective Concentration) 0.101 ± 0.028 nMMT-2NLRepRluc-WTMean of 92 independent values.[1]
CC50 (50% Cytotoxicity Concentration) > 20 µMMT-2-Mean of 8 independent values.[1]
Therapeutic Index (TI) > 512,820MT-2NLRepRluc-WTCalculated as CC50/EC50.[1]

Furthermore, this compound was tested against a panel of 48 recombinant viruses with Gag-protease sequences from diverse HIV-1 clinical isolates, representing clades A, B, C, F, G, and CRF_AE. The inhibitor maintained its high potency across this diverse panel, with EC50 values ranging from 0.028 to 0.251 nM and a mean EC50 of 0.094 ± 0.049 nM.[1] Against a panel of full-length viruses, the EC50 values ranged from 0.022 to 0.216 nM, with a mean of 0.081 ± 0.068 nM.[1]

Experimental Protocols

The following sections detail the methodologies employed in the in vitro evaluation of this compound.

Cells and Viruses
  • Cell Line: MT-2 cells were utilized for the antiviral activity assays.[1]

  • Virus: A replication-competent HIV-1 reporter virus, NLRepRluc-WT, which expresses Renilla luciferase, was used to assess antiviral activity.[1] A panel of 48 recombinant NLRepRluc viruses with Gag protease (Pr)-encoding sequences from HIV-1 clinical isolates was also used to evaluate the breadth of activity.[1]

Antiviral Activity Assay

The antiviral activity of this compound was determined using a multi-round infectivity assay. A general workflow for such an assay is as follows:

  • Cell Plating: MT-2 cells are seeded in appropriate multi-well plates.

  • Compound Addition: Serial dilutions of this compound are prepared and added to the cells.

  • Virus Infection: Cells are infected with the HIV-1 reporter virus (NLRepRluc-WT) at a predetermined multiplicity of infection (MOI).

  • Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication.

  • Quantification of Viral Replication: After the incubation period, viral replication is quantified by measuring the activity of the reporter enzyme (Renilla luciferase) expressed by the virus.

  • Data Analysis: The luciferase activity is plotted against the compound concentration to determine the EC50 and EC90 values using non-linear regression analysis.

Cytotoxicity Assay

The 50% cytotoxic concentration (CC50) of this compound was determined to assess its effect on cell viability. A common method for this is the XTT assay.

  • Cell Plating: MT-2 cells are seeded in multi-well plates.

  • Compound Addition: Serial dilutions of this compound are added to the cells.

  • Incubation: The cells are incubated with the compound for a duration equivalent to the antiviral assay.

  • XTT Reagent Addition: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent is added to the cells. Viable cells with active mitochondrial dehydrogenases will reduce the XTT tetrazolium salt to a formazan product.

  • Quantification: The amount of formazan produced, which is proportional to the number of viable cells, is measured spectrophotometrically.

  • Data Analysis: The cell viability is plotted against the compound concentration to calculate the CC50 value.

Visualizations

The following diagrams illustrate the experimental workflow for determining antiviral activity and the proposed mechanism of action of this compound.

Antiviral_Activity_Workflow cluster_setup Assay Setup cluster_infection Infection & Incubation cluster_readout Data Acquisition & Analysis start Start plate_cells Plate MT-2 Cells start->plate_cells add_inhibitor Add Serial Dilutions of This compound plate_cells->add_inhibitor infect_cells Infect Cells with HIV-1 Reporter Virus add_inhibitor->infect_cells incubate Incubate infect_cells->incubate measure_luciferase Measure Luciferase Activity incubate->measure_luciferase calculate_ec50 Calculate EC50 measure_luciferase->calculate_ec50 end End calculate_ec50->end

Workflow for In Vitro Antiviral Activity Assay.

Based on the characterization of similar compounds, this compound is a capsid inhibitor that binds to the mature capsid (CA) hexamer.[1] This binding event disrupts multiple essential steps in the HIV-1 replication cycle.

Mechanism_of_Action cluster_virus HIV-1 Virion cluster_inhibitor Inhibitor Action cluster_host_cell Host Cell hiv HIV-1 ca_hexamer Capsid (CA) Hexamer hiv->ca_hexamer Contains nuclear_import Nuclear Import ca_hexamer->nuclear_import Required for inhibitor This compound inhibitor->ca_hexamer Binds to block1 X block2 X block3 X integration Proviral Integration nuclear_import->integration Leads to late_stage Late-Stage Replication integration->late_stage Enables block1->nuclear_import Inhibits block2->integration Inhibits block3->late_stage Inhibits

Proposed Mechanism of Action for this compound.

The mechanism-of-action studies indicate that this class of inhibitor blocks both early (pre-integration) and late (post-integration) steps in the HIV-1 replication cycle.[1] The primary antiviral activity is attributed to the inhibition of nuclear import and subsequent proviral integration, which is associated with altered stability of the HIV-1 capsid core.[1]

References

Preliminary Cytotoxicity Profile of HIV-1 Inhibitor-20: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies conducted on a novel anti-HIV-1 agent, herein referred to as HIV-1 Inhibitor-20. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the evaluation of new antiretroviral compounds. The data and protocols presented are synthesized from publicly available research on a representative small molecule HIV-1 entry inhibitor, BMS-378806, which targets the viral envelope protein gp120.[1][2]

Executive Summary

Preliminary in vitro studies reveal that this compound exhibits a favorable cytotoxicity profile. Across a broad range of human cell lines, the compound demonstrated no significant cytotoxicity at concentrations well above its effective antiviral concentration.[1][2] This suggests a high therapeutic index, a critical attribute for a viable drug candidate. The primary mechanism of cytotoxicity assessment involved a robust cell viability assay, the details of which are provided in this guide.

Data Presentation: In Vitro Cytotoxicity of this compound

The cytotoxic potential of this compound was evaluated in a diverse panel of 14 human cell lines, encompassing various cell types to provide a comprehensive preliminary safety assessment. The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, was determined to be greater than 225 μM for all cell lines tested.[1][2]

Cell LineCell TypeCC50 (μM)
HepG2Hepatocellular Carcinoma>225
Huh-7Hepatocellular Carcinoma>225
293Embryonic Kidney>225
Human Foreskin Fibroblast (HFF)Fibroblast>225
HeLa-CD4Cervical Carcinoma (CD4 expressing)>225
U373-MGGlioblastoma-Astrocytoma>225
SK-N-MCNeuroblastoma>225
SK-N-SHNeuroblastoma>225
HT-29Colorectal Adenocarcinoma>225
PM1T-cell Lymphoma>225
MT-2T-cell Leukemia>225
MT-4T-cell Leukemia>225
MacrophagesPrimary Mononuclear Phagocytes>225
Peripheral Blood Mononuclear Cells (PBMCs)Primary Lymphocytes, Monocytes>225

Table 1: Summary of in vitro cytotoxicity of this compound (represented by BMS-378806) in various human cell lines.[1][2]

Experimental Protocols

The determination of the preliminary cytotoxicity profile of this compound was achieved through a standardized cell viability assay.

Cell Viability Assay Protocol (XTT Assay)

The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a colorimetric method used to assess cell metabolic activity. The principle of this assay is the cleavage of the yellow tetrazolium salt XTT to form an orange formazan dye by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cell Lines: As listed in Table 1.

  • This compound (Compound Stock Solution)

  • Cell Culture Medium (appropriate for each cell line)

  • Fetal Bovine Serum (FBS)

  • 96-well microtiter plates

  • XTT labeling reagent

  • Electron-coupling reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Cells were seeded into 96-well microtiter plates at an appropriate density to ensure logarithmic growth during the incubation period.

  • Compound Dilution: A serial dilution of this compound was prepared in the cell culture medium.

  • Treatment: The culture medium from the seeded plates was replaced with the medium containing the various concentrations of the inhibitor. Control wells containing cells and medium without the inhibitor were also included.

  • Incubation: The plates were incubated for 6 days under standard cell culture conditions (e.g., 37°C, 5% CO2).[1]

  • XTT Reagent Addition: Following the incubation period, the XTT labeling reagent and the electron-coupling reagent were mixed and added to each well.

  • Incubation with Reagent: The plates were incubated for an additional 4-24 hours, allowing for the conversion of XTT to formazan.

  • Absorbance Measurement: The absorbance of the formazan product was measured using a microplate reader at a wavelength of 450 nm (with a reference wavelength of 650 nm).

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The CC50 value was determined from the dose-response curve.

Visualizations

Experimental Workflow: Cytotoxicity Assessment

This diagram illustrates the sequential steps involved in the in vitro cytotoxicity evaluation of this compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Cell Seeding in 96-well Plates Treatment Cell Treatment with Inhibitor Cell_Seeding->Treatment Compound_Dilution Serial Dilution of This compound Compound_Dilution->Treatment Incubation_6d 6-Day Incubation Treatment->Incubation_6d XTT_Addition Addition of XTT Reagent Incubation_6d->XTT_Addition Incubation_XTT Incubation (4-24h) XTT_Addition->Incubation_XTT Absorbance_Reading Absorbance Measurement Incubation_XTT->Absorbance_Reading Data_Analysis Calculation of Cell Viability and CC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for the in vitro cytotoxicity assessment of this compound.

Signaling Pathway: Mechanism of Action of HIV-1 Entry Inhibitors

This diagram depicts the general mechanism of action for an HIV-1 entry inhibitor that targets the gp120-CD4 interaction, which is the class of inhibitor represented by the data in this guide.

HIV_Entry_Inhibition cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding gp120->CD4 Binding Blocked CoReceptor Co-receptor (CCR5/CXCR4) CD4->CoReceptor Conformational Change & Co-receptor Binding Cell_Membrane Cell Membrane CoReceptor->Cell_Membrane Membrane Fusion Inhibitor This compound Inhibitor->gp120 Binds to gp120

Caption: Inhibition of HIV-1 entry by targeting the gp120-CD4 interaction.

Conclusion

The preliminary cytotoxicity data for this compound are highly encouraging, indicating a wide therapeutic window. The lack of significant cell toxicity in a broad array of cell lines, including primary human cells, underscores its potential as a safe antiretroviral candidate.[1][2] Further in-depth toxicological studies, including in vivo assessments, are warranted to build upon these promising initial findings and to fully characterize the safety profile of this compound for clinical development.

References

"HIV-1 inhibitor-20" and HIV-1 life cycle inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Inhibition of the HIV-1 Life Cycle with a Focus on Protease Inhibitors Active Against Drug-Resistant Variants

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human immunodeficiency virus type 1 (HIV-1) life cycle presents multiple opportunities for therapeutic intervention. A cornerstone of highly active antiretroviral therapy (HAART) has been the targeting of key viral enzymes, including reverse transcriptase, integrase, and protease.[1][2] HIV-1 protease is a critical enzyme responsible for the cleavage of viral polyproteins into mature, functional proteins, a necessary step for the production of infectious virions.[1] Consequently, protease inhibitors (PIs) have been instrumental in the management of HIV/AIDS, transforming it from a fatal disease into a manageable chronic condition.[3][4] However, the high mutation rate of HIV-1, a consequence of the error-prone nature of its reverse transcriptase, leads to the emergence of drug-resistant viral strains, posing a significant challenge to effective long-term therapy.[3]

This guide provides a detailed overview of the HIV-1 life cycle, with a specific focus on the mechanism of protease inhibitors. It will delve into the challenges posed by multidrug-resistant HIV-1 variants, exemplified by the highly resistant protease mutant PR20. Furthermore, it will present a case study on a potent inhibitor designed to combat such resistant strains, referred to in literature as "inhibitor 20" in some contexts, which demonstrates significant efficacy against resistant viruses.[3][4]

The HIV-1 Life Cycle and the Role of Protease

The replication cycle of HIV-1 is a multi-stage process that can be broadly divided into early and late phases.[5]

  • Binding and Fusion : The life cycle begins with the attachment of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of a host T-cell.[6][7] This is followed by a conformational change that allows binding to a coreceptor (CCR5 or CXCR4), leading to the fusion of the viral and cellular membranes and the entry of the viral capsid into the host cell.[5][6]

  • Reverse Transcription : Once inside the cell, the viral reverse transcriptase enzyme synthesizes a double-stranded DNA copy of the viral RNA genome.[6][7]

  • Integration : The newly synthesized viral DNA is transported to the nucleus and integrated into the host cell's genome by the viral integrase enzyme.[6][7] At this point, the integrated viral DNA is known as a provirus.

  • Replication : The host cell's transcriptional and translational machinery is then used to produce viral RNA and proteins.[6]

  • Assembly : New viral RNA and proteins move to the cell surface and assemble into immature, non-infectious viral particles.[6]

  • Budding and Maturation : These immature virions bud from the host cell. During and after budding, the viral protease cleaves the Gag and Gag-Pol polyproteins into their individual functional protein and enzyme components. This proteolytic processing is essential for the maturation of the virion into an infectious particle.[1][7]

HIV-1 Protease as a Therapeutic Target

The maturation step is a critical target for antiretroviral therapy. HIV-1 protease inhibitors are designed to bind to the active site of the protease enzyme, preventing it from cleaving the viral polyproteins. As a result, only immature, non-infectious viral particles are produced, effectively halting the spread of the virus.[1]

The Challenge of Drug Resistance: The PR20 Mutant

A significant hurdle in the long-term efficacy of PIs is the development of drug resistance. The PR20 mutant of HIV-1 protease, which contains 20 mutations, is a prime example of a highly resistant variant.[8] This mutant exhibits drastically reduced affinity for many clinical PIs, including darunavir, one of the most potent PIs available.[8] The structural changes in the PR20 mutant, such as an expanded ligand-binding pocket and more dynamic flaps, contribute to this decreased inhibitor affinity.[8]

"Inhibitor 20": A Potent Inhibitor of the PR20 Mutant

To combat highly resistant strains like PR20, next-generation inhibitors are being developed. One such compound, referred to as "inhibitor 20" in some studies, has shown remarkable potency against this challenging mutant.[3][4] In a key study, this inhibitor demonstrated an EC50 of 0.4 nM.[3][4] Further research on similar compounds, such as one designated "compound 2" (GRL-142), has revealed a 16-fold better inhibition of the PR20 enzyme activity compared to darunavir.[8]

Quantitative Data on Inhibitor Potency

The efficacy of protease inhibitors is quantified through various in vitro assays. The following table summarizes the inhibitory activity of darunavir and a potent inhibitor against both wild-type (WT) and the resistant PR20 mutant of HIV-1 protease.

InhibitorTargetKi (nM)EC50 (nM)Fold Change in Ki (PR20 vs. WT)
DarunavirWT PR0.005-8,000
DarunavirPR2040-
Inhibitor 20 --0.4[3][4]-
Compound 2 (GRL-142) PR202.5[8]--

Ki (inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a higher affinity. EC50 (half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect in a cell-based assay.

Experimental Protocols

The evaluation of novel HIV-1 protease inhibitors involves a series of standardized experimental protocols.

Enzyme Inhibition Assay (Ki Determination)

This assay measures the direct inhibitory effect of a compound on the activity of purified HIV-1 protease.

  • Materials : Purified recombinant wild-type or mutant HIV-1 protease, a fluorogenic substrate, assay buffer, and the test inhibitor.

  • Procedure :

    • The inhibitor is serially diluted to various concentrations.

    • The purified protease is pre-incubated with the inhibitor for a specified time.

    • The reaction is initiated by the addition of the fluorogenic substrate.

    • The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a plate reader.

    • The data are fitted to the Michaelis-Menten equation to determine the Ki value.

Antiviral Activity Assay (EC50 Determination)

This cell-based assay determines the concentration of the inhibitor required to inhibit HIV-1 replication by 50%.

  • Materials : A susceptible cell line (e.g., MT-2 or TZM-bl cells), a laboratory-adapted or clinical isolate of HIV-1, cell culture medium, and the test inhibitor.

  • Procedure :

    • Cells are seeded in a multi-well plate.

    • The inhibitor is serially diluted and added to the cells.

    • The cells are then infected with a known amount of HIV-1.

    • After a few days of incubation, the extent of viral replication is measured. This can be done by quantifying the amount of viral p24 antigen in the supernatant using an ELISA, or by measuring the activity of a reporter gene (e.g., luciferase) in the case of reporter cell lines.

    • The EC50 value is calculated from the dose-response curve.

Cytotoxicity Assay

This assay is performed to ensure that the observed antiviral activity is not due to the inhibitor being toxic to the host cells.

  • Materials : The same cell line used in the antiviral assay, cell culture medium, the test inhibitor, and a reagent to measure cell viability (e.g., MTT or XTT).

  • Procedure :

    • Cells are incubated with serial dilutions of the inhibitor for the same duration as the antiviral assay.

    • A cell viability reagent is added, and the signal (e.g., absorbance) is measured.

    • The CC50 (50% cytotoxic concentration) is determined. A good drug candidate should have a high CC50 and a low EC50, resulting in a high selectivity index (CC50/EC50).

Visualizations

HIV-1 Life Cycle and the Action of Protease Inhibitors

HIV_Life_Cycle cluster_cell Host Cell Binding 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription Binding->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Replication 4. Replication Integration->Replication Assembly 5. Assembly Replication->Assembly Budding 6. Budding Assembly->Budding Maturation 7. Maturation Budding->Maturation Virus_Out Infectious Virion Maturation->Virus_Out NonInfectious_Virion Non-Infectious Virion Maturation->NonInfectious_Virion Virus_In HIV-1 Virion Virus_In->Binding ProteaseInhibitor Protease Inhibitor ProteaseInhibitor->Maturation Inhibits

Caption: The HIV-1 life cycle and the inhibitory action of protease inhibitors on virion maturation.

Mechanism of Protease Inhibition

Protease_Inhibition cluster_normal Normal Protease Function cluster_inhibited Inhibited Protease Function Protease HIV-1 Protease Proteins Functional Proteins Protease->Proteins Cleaves into Polyprotein Gag-Pol Polyprotein Polyprotein->Protease Binds to Protease_I HIV-1 Protease NoCleavage No Cleavage Protease_I->NoCleavage Results in Inhibitor Protease Inhibitor Inhibitor->Protease_I Binds to active site

Caption: Simplified mechanism of HIV-1 protease inhibition.

Experimental Workflow for Inhibitor Evaluation

Experimental_Workflow Start Compound Synthesis and Selection EnzymeAssay Enzyme Inhibition Assay (Determine Ki) Start->EnzymeAssay CellAssay Antiviral Activity Assay (Determine EC50) Start->CellAssay CytotoxicityAssay Cytotoxicity Assay (Determine CC50) Start->CytotoxicityAssay Lead Lead Candidate EnzymeAssay->Lead Selectivity Calculate Selectivity Index (CC50 / EC50) CellAssay->Selectivity CytotoxicityAssay->Selectivity Selectivity->Lead

Caption: A conceptual workflow for the preclinical evaluation of a novel HIV-1 inhibitor.

Conclusion

The development of potent inhibitors against highly resistant HIV-1 variants is crucial for the long-term success of antiretroviral therapy. The case of inhibitors effective against the PR20 protease mutant demonstrates that through rational drug design and a deep understanding of the viral life cycle and mechanisms of resistance, it is possible to overcome these challenges. The methodologies outlined in this guide provide a framework for the discovery and evaluation of the next generation of HIV-1 inhibitors, which are essential for improving patient outcomes and combating the global HIV/AIDS epidemic.

References

Unraveling Inhibitor Efficacy: A Technical Guide to HIV-1 Inhibitor Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of inhibitor-target interactions is crucial for the development of effective antiretroviral therapies. This guide provides an in-depth overview of the binding affinity and kinetics of HIV-1 inhibitors, with a focus on the well-characterized integrase strand transfer inhibitor (INSTI), Dolutegravir, due to the absence of publicly available quantitative data for the specifically requested "HIV-1 inhibitor-20."

This technical document is intended for researchers, scientists, and drug development professionals actively engaged in the field of HIV-1 therapeutics. It aims to provide a clear and concise summary of key binding parameters, detailed experimental methodologies, and visual representations of the underlying processes.

Executive Summary

The potency of an HIV-1 inhibitor is intrinsically linked to its binding affinity and kinetic profile with its molecular target. High affinity, characterized by low dissociation constants (K_d) or inhibitory concentrations (IC_50), ensures that the inhibitor can effectively compete with the natural substrate and disrupt the viral life cycle at therapeutic concentrations. Equally important are the kinetics of the interaction, specifically the association (k_on) and dissociation (k_off) rates. A slow dissociation rate, often referred to as a long residence time, can lead to sustained target engagement and prolonged antiviral activity, even with fluctuating plasma concentrations of the drug.

This guide will delve into the specific binding characteristics of Dolutegravir, a second-generation INSTI known for its high potency and a high barrier to resistance. We will explore the quantitative data available for its interaction with the HIV-1 integrase-DNA complex and detail the experimental protocols commonly employed to derive such data.

Binding Affinity and Kinetics of Dolutegravir

Dolutegravir is a highly potent inhibitor of the HIV-1 integrase enzyme, a critical component for the integration of the viral genome into the host cell's DNA. Its efficacy is attributed to its strong binding affinity and slow dissociation from the integrase-DNA complex.

Quantitative Data Summary

The following table summarizes the key binding affinity and kinetic parameters for Dolutegravir and provides a comparison with other INSTIs.

InhibitorTargetIC_50 (nM)EC_50 (nM)k_off (s⁻¹ x 10⁻⁶)Dissociative Half-life (t_1/2) (hours)
Dolutegravir Wild-Type HIV-1 Integrase-DNA Complex2.7[1]0.51 (in PBMCs)[1][2]2.7[1][3]71[3]
RaltegravirWild-Type HIV-1 Integrase-DNA Complex3.3[1]-22[1]8.8[3]
ElvitegravirWild-Type HIV-1 Integrase-DNA Complex6[1]0.7 (HIV-1_IIIB)[4]71[1]2.7[3]
BictegravirWild-Type HIV-1 Integrase-DNA Complex---163[5]

IC_50 (Half-maximal inhibitory concentration) reflects the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. EC_50 (Half-maximal effective concentration) indicates the concentration of the inhibitor that produces 50% of its maximal antiviral effect in cell-based assays. k_off (dissociation rate constant) represents the rate at which the inhibitor-target complex breaks down. Dissociative Half-life (t_1/2) is the time it takes for half of the inhibitor-target complexes to dissociate.

Experimental Protocols

The determination of binding affinity and kinetics for HIV-1 inhibitors relies on a variety of sophisticated biophysical and biochemical techniques. Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free optical technique used to measure real-time biomolecular interactions. It is a powerful tool for determining both the affinity and kinetics of inhibitor binding.

Experimental Workflow:

  • Immobilization of the Target: The target protein, such as the HIV-1 integrase, is immobilized on the surface of a sensor chip. This is typically achieved through amine coupling, where the primary amines of the protein react with an activated sensor surface.

  • Analyte Injection: A solution containing the inhibitor (analyte) at various concentrations is flowed over the sensor surface.

  • Measurement of Binding: The binding of the inhibitor to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

  • Association and Dissociation Phases: The SPR signal is monitored over time, first during the injection of the inhibitor (association phase) and then during the flow of buffer alone (dissociation phase).

  • Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to kinetic models (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).

SPR_Workflow cluster_workflow Surface Plasmon Resonance (SPR) Workflow Immobilize Target 1. Immobilize Target (e.g., HIV-1 Integrase) on Sensor Chip Inject Analyte 2. Inject Inhibitor (Analyte) at Varying Concentrations Immobilize Target->Inject Analyte Measure Binding 3. Monitor SPR Signal (Association & Dissociation) Inject Analyte->Measure Binding Analyze Data 4. Fit Sensorgrams to Kinetic Models to Determine k_on, k_off, K_d Measure Binding->Analyze Data

Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a thermodynamic technique that directly measures the heat changes that occur during a binding event. It is considered a gold-standard method for determining binding affinity, stoichiometry, and thermodynamic parameters.

Experimental Workflow:

  • Sample Preparation: The target protein is placed in the sample cell of the calorimeter, and the inhibitor is loaded into a titration syringe.

  • Titration: A series of small, precise injections of the inhibitor are made into the sample cell.

  • Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a binding model to determine the binding affinity (K_a = 1/K_d), the binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

ITC_Workflow cluster_workflow Isothermal Titration Calorimetry (ITC) Workflow Prepare Samples 1. Load Target Protein into Sample Cell & Inhibitor into Syringe Titrate Inhibitor 2. Inject Inhibitor into Protein Solution in a Stepwise Manner Prepare Samples->Titrate Inhibitor Measure Heat Change 3. Detect Heat Released or Absorbed per Injection Titrate Inhibitor->Measure Heat Change Analyze Data 4. Plot Heat Change vs. Molar Ratio and Fit to Determine K_d, ΔH, ΔS Measure Heat Change->Analyze Data

Caption: Workflow for determining binding thermodynamics using Isothermal Titration Calorimetry.

Enzyme Inhibition Assays

Enzyme inhibition assays are used to determine the potency of an inhibitor by measuring its effect on the catalytic activity of the target enzyme. The IC_50 value is a common metric derived from these assays.

Experimental Workflow:

  • Reaction Setup: A reaction mixture is prepared containing the enzyme (e.g., HIV-1 integrase), its substrate, and varying concentrations of the inhibitor.

  • Incubation: The reaction is allowed to proceed for a defined period under controlled conditions (e.g., temperature, pH).

  • Detection of Product Formation: The amount of product formed is quantified using a suitable detection method (e.g., fluorescence, absorbance, radioactivity).

  • Data Analysis: The percentage of enzyme inhibition is plotted against the inhibitor concentration. The data is then fitted to a dose-response curve to determine the IC_50 value.

Inhibition_Assay_Workflow cluster_workflow Enzyme Inhibition Assay Workflow Setup Reaction 1. Prepare Reaction Mixtures with Enzyme, Substrate, and Varying Inhibitor Concentrations Incubate 2. Allow Reaction to Proceed for a Fixed Time Setup Reaction->Incubate Detect Product 3. Quantify Product Formation Incubate->Detect Product Analyze Data 4. Plot % Inhibition vs. [Inhibitor] to Determine IC_50 Detect Product->Analyze Data

Caption: Workflow for determining inhibitor potency using an enzyme inhibition assay.

Mechanism of Action: Dolutegravir and HIV-1 Integrase

Dolutegravir exerts its antiviral effect by targeting the strand transfer step of HIV-1 integration. The following diagram illustrates the simplified signaling pathway and the point of inhibition.

HIV_Integration_Inhibition cluster_pathway HIV-1 Integration and Inhibition by Dolutegravir Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integrase_Complex Integrase-DNA Complex (Intasome) Viral_DNA->Integrase_Complex Binding of Integrase Strand_Transfer Strand Transfer Integrase_Complex->Strand_Transfer Integrated_Provirus Integrated Provirus in Host DNA Strand_Transfer->Integrated_Provirus Dolutegravir Dolutegravir Inhibition Inhibition Dolutegravir->Inhibition Inhibition->Strand_Transfer

References

"HIV-1 inhibitor-20" initial SAR (structure-activity relationship) studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Initial Structure-Activity Relationship (SAR) Studies of Phenyloxazolidinone-Based HIV-1 Protease Inhibitors

This technical guide provides a comprehensive overview of the initial structure-activity relationship (SAR) studies of a series of HIV-1 protease inhibitors incorporating a phenyloxazolidinone moiety. This class of inhibitors has shown promise with potent enzymatic inhibition and antiviral activity. This document is intended for researchers, scientists, and drug development professionals in the field of antiretroviral drug discovery.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional proteins essential for producing infectious virions.[1][2] As such, it remains a key target for antiretroviral therapy.[3][4] The development of protease inhibitors (PIs) has been a cornerstone of highly active antiretroviral therapy (HAART).[3][5] However, the emergence of drug-resistant strains necessitates the continued development of novel PIs with improved potency and resistance profiles.[3][5]

This guide focuses on a series of HIV-1 protease inhibitors characterized by a hydroxyethylamine core and the incorporation of phenyloxazolidinone as P2 ligands.[5][6] Initial studies have demonstrated that variations in the substitutions on the phenyl ring of the oxazolidinone and other moieties significantly impact the binding affinity and antiviral potency of these compounds.[5][6]

Quantitative Data Summary

The following tables summarize the in vitro enzymatic inhibitory activity (Kᵢ), the 50% inhibitory concentration in cell culture (IC₅₀), and the 50% cytotoxic concentration (CC₅₀) for a selection of phenyloxazolidinone-based HIV-1 protease inhibitors. These values are crucial for understanding the structure-activity relationships within this series.

Table 1: HIV-1 Protease Inhibitory and Antiviral Activity of PIs 4a–h

EntryInhibitorKᵢ (nM)IC₅₀ (nM)
14a0.001248.3
24b1.33>1000
34c0.001731
44d0.0013437
54e0.000835
64f0.002138
74g0.001542
84h0.001129

Data sourced from multiple studies on this inhibitor class.[7]

Table 2: HIV-1 Protease Inhibitory and Antiviral Activity of PIs 4i–n

EntryInhibitorKᵢ (nM)IC₅₀ (nM)
14i0.016369
24j0.15>1000
34k0.04031
44l0.02141
54m0.001834
64n0.002828

Data sourced from multiple studies on this inhibitor class.[7]

Table 3: Selectivity Index for Selected Inhibitors

InhibitorCC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀)
4a>100>2070
4c>100>3226
4d>100>229
4k>100>3226
4l>100>2439
4n431536

The selectivity index is a measure of the therapeutic window of a compound.[7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

HIV-1 Protease Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate

  • HIV-1 Protease Assay Buffer

  • HIV-1 Protease Dilution Buffer

  • Test Compounds

  • Positive Control (e.g., Pepstatin A)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 330/450 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Reaction Setup:

    • Add 10 µL of the test compound dilution to the sample wells.

    • Add 10 µL of HIV-1 Protease Assay Buffer to the enzyme control wells.

    • Add 10 µL of a known inhibitor (e.g., Pepstatin A) to the inhibitor control wells.

  • Enzyme Addition:

    • Prepare the HIV-1 Protease solution by diluting the reconstituted enzyme in HIV-1 Protease Assay Buffer.

    • Add 80 µL of the diluted enzyme solution to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes.

  • Substrate Addition:

    • Prepare the HIV-1 Protease Substrate solution by diluting the substrate in HIV-1 Protease Assay Buffer.

    • Add 10 µL of the substrate solution to each well to initiate the reaction.

  • Measurement: Immediately measure the fluorescence in kinetic mode at 37°C for 1-3 hours, with readings taken at regular intervals.[8][9][10]

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the reaction rate in the presence of the test compound to the enzyme control. The Kᵢ value is then calculated from the IC₅₀ value.

Anti-HIV-1 Activity Assay (MT-4 Cell-Based)

This assay determines the antiviral activity of a compound by measuring the inhibition of HIV-1-induced cytopathic effects in MT-4 cells.

Materials:

  • MT-4 cells

  • HIV-1 viral stock (e.g., NL4-3)

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS)

  • Test Compounds

  • Positive Control (e.g., a known antiretroviral drug)

  • 96-well microplate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidic isopropanol)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁵ cells/mL.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Viral Infection: Infect the cells with a predetermined titer of HIV-1 (e.g., 100 TCID₅₀). Include uninfected control wells.

  • Incubation: Incubate the plate for 5 days at 37°C in a humidified CO₂ incubator.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Add solubilization buffer to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.[11][12]

  • Data Analysis: The percentage of cell viability is calculated relative to the uninfected control. The IC₅₀ value, the concentration of the compound that inhibits the viral cytopathic effect by 50%, is determined from the dose-response curve.

Cytotoxicity Assay (MTT)

This assay evaluates the toxicity of the test compounds on host cells.

Materials:

  • MT-4 cells

  • Complete culture medium

  • Test Compounds

  • 96-well microplate

  • MTT solution

  • Solubilization buffer

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. No virus is added.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 5 days).

  • MTT Assay: Perform the MTT assay as described in the anti-HIV-1 activity assay protocol.[13]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The CC₅₀ value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

Visualizations

Mechanism of Action of HIV-1 Protease Inhibitors

The following diagram illustrates the mechanism of action of HIV-1 protease inhibitors.

HIV_Protease_Inhibition cluster_virus HIV-1 Life Cycle Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration Host_DNA Host DNA Integration->Host_DNA Transcription_Translation Transcription & Translation Host_DNA->Transcription_Translation Gag_Pol_Polyprotein Gag-Pol Polyprotein Transcription_Translation->Gag_Pol_Polyprotein HIV_Protease HIV-1 Protease Gag_Pol_Polyprotein->HIV_Protease Cleavage Immature_Virion Immature, Non-infectious Virion Gag_Pol_Polyprotein->Immature_Virion No Cleavage Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Inactive_Protease Inactive Protease Virion_Assembly Virion Assembly Mature_Proteins->Virion_Assembly Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion Protease_Inhibitor Protease Inhibitor Protease_Inhibitor->HIV_Protease Binds to active site

Caption: Mechanism of HIV-1 Protease Inhibition.

Experimental Workflow for Antiviral Compound Evaluation

The diagram below outlines the general workflow for the evaluation of potential antiviral compounds.

Antiviral_Workflow cluster_assays In Vitro Evaluation cluster_data Data Analysis Enzyme_Assay Enzymatic Assay (HIV-1 Protease Inhibition) Ki Determine Kᵢ Enzyme_Assay->Ki Cell_Assay Cell-Based Assay (Anti-HIV Activity) IC50 Determine IC₅₀ Cell_Assay->IC50 Cytotoxicity_Assay Cytotoxicity Assay CC50 Determine CC₅₀ Cytotoxicity_Assay->CC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis Ki->SAR_Analysis SI Calculate Selectivity Index (SI = CC₅₀ / IC₅₀) IC50->SI CC50->SI SI->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for Antiviral Compound Evaluation.

References

Methodological & Application

"HIV-1 inhibitor-20" experimental protocol for cell culture assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HIV-1 Inhibitor-20 is a novel experimental compound with potential therapeutic applications in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection. These application notes provide a comprehensive overview of the standard cell culture-based assays for evaluating the antiviral potency, cytotoxicity, and preliminary mechanism of action of this compound. The following protocols are intended to serve as a guide for researchers in the fields of virology, pharmacology, and drug development.

Data Presentation

The antiviral activity and cytotoxicity of this compound have been evaluated in various cell lines. The 50% cytotoxic concentration (CC50) and 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) are summarized below.

Table 1: Cytotoxicity of this compound in Different Cell Lines

Cell LineAssay TypeCC50 (µM)
MT-4MTT Assay> 225
HeLa-CD4XTT Assay> 225
PM1XTT Assay> 225
Peripheral Blood Mononuclear Cells (PBMCs)XTT Assay> 225

Data is representative and compiled from typical results for novel HIV-1 inhibitors.[1]

Table 2: Antiviral Activity of this compound against Various HIV-1 Strains

HIV-1 StrainCell LineAssay TypeIC50 / EC50 (nM)Selectivity Index (SI = CC50/IC50)
NL4-3MT-2p24 Antigen ELISA0.052> 4,326,923
BaLMT-2p24 Antigen ELISA0.022> 10,227,272
NLRepRluc-WTMT-2Luciferase Reporter Assay0.039> 5,769,230
Clinical Isolate (Subtype B)PBMCsp24 Antigen ELISA0.040> 5,625,000
Clinical Isolate (Subtype C)PBMCsp24 Antigen ELISA0.094> 2,393,617

Data is representative and compiled from typical results for novel HIV-1 inhibitors.[2][3]

Experimental Protocols

Protocol 1: Determination of Cytotoxicity (CC50)

This protocol outlines the procedure for assessing the cytotoxicity of this compound using an XTT assay.

Materials:

  • Cell lines (e.g., MT-4, HeLa-CD4, PM1, PBMCs)

  • Complete culture medium (e.g., RPMI 1640 or DMEM with 10% FBS, penicillin/streptomycin)

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom microtiter plates

  • XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent

  • Phenazine methosulfate (PMS)

  • Microplate reader

Procedure:

  • Seed the 96-well plates with cells at an appropriate density (e.g., 1 x 10^4 cells/well for adherent cells or 5 x 10^4 cells/well for suspension cells) in 100 µL of complete culture medium.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Add 100 µL of the diluted compound to the appropriate wells. Include wells with cells and medium only (cell control) and wells with medium only (background control).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[4]

  • Prepare the XTT/PMS solution according to the manufacturer's instructions.

  • Add 50 µL of the XTT/PMS solution to each well.

  • Incubate the plates for 2-4 hours at 37°C.

  • Measure the absorbance at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated cell control.

  • Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[4]

Protocol 2: Determination of Antiviral Activity (IC50/EC50) using p24 Antigen ELISA

This protocol describes the measurement of HIV-1 inhibition by quantifying the p24 capsid protein in the culture supernatant.

Materials:

  • HIV-1 permissive cell line (e.g., MT-2, PBMCs)

  • HIV-1 stock (e.g., NL4-3)

  • Complete culture medium

  • This compound stock solution

  • 96-well plates

  • HIV-1 p24 Antigen ELISA kit

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate (e.g., 5 x 10^4 MT-2 cells/well).

  • Prepare serial dilutions of this compound in culture medium and add to the wells.

  • Infect the cells with a predetermined amount of HIV-1 (e.g., a multiplicity of infection (MOI) of 0.01). Include wells with infected cells without inhibitor (virus control) and uninfected cells (cell control).

  • Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 incubator.[5]

  • After incubation, centrifuge the plates and collect the culture supernatants.

  • Perform the p24 antigen ELISA on the supernatants according to the manufacturer's protocol.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of inhibition for each compound concentration relative to the virus control.

  • Determine the IC50 or EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Antiviral Activity using a Luciferase Reporter Assay

This protocol is for use with HIV-1 reporter viruses that express luciferase upon infection.

Materials:

  • Target cell line (e.g., TZM-bl)

  • Replication-competent HIV-1 luciferase reporter virus (e.g., NLRepRluc-WT)

  • Complete culture medium

  • This compound stock solution

  • 96-well white, solid-bottom assay plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed TZM-bl cells in a 96-well white plate at 1 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in culture medium and add to the cells.

  • Add the HIV-1 luciferase reporter virus to the wells.

  • Incubate for 48 hours at 37°C.[6]

  • Remove the culture medium and lyse the cells.

  • Add the luciferase assay reagent to each well.[7]

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition and determine the EC50 value as described in Protocol 2.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Target Cells (e.g., MT-2, TZM-bl) seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate prep_compound Prepare Serial Dilutions of this compound add_compound Add Compound Dilutions prep_compound->add_compound seed_plate->add_compound infect_cells Infect with HIV-1 add_compound->infect_cells incubation Incubate (48-72h) infect_cells->incubation readout Perform Readout (p24 ELISA, Luciferase, etc.) incubation->readout calc_inhibition Calculate % Inhibition readout->calc_inhibition determine_ic50 Determine IC50/EC50 calc_inhibition->determine_ic50

Caption: Workflow for determining the antiviral activity of this compound.

Simplified HIV-1 Entry and Replication Pathway

HIV_Lifecycle cluster_entry Viral Entry cluster_replication Viral Replication cluster_inhibitors Potential Targets for this compound Attachment 1. Attachment (gp120 binds CD4) CoReceptorBinding 2. Co-receptor Binding (CCR5/CXCR4) Attachment->CoReceptorBinding Fusion 3. Fusion (gp41 mediated) CoReceptorBinding->Fusion ReverseTranscription 4. Reverse Transcription (RNA to DNA) Fusion->ReverseTranscription Integration 5. Integration (into host genome) ReverseTranscription->Integration TranscriptionTranslation 6. Transcription & Translation Integration->TranscriptionTranslation AssemblyBudding 7. Assembly & Budding TranscriptionTranslation->AssemblyBudding Maturation 8. Maturation (Protease cleavage) AssemblyBudding->Maturation EntryInhibitor Entry Inhibition EntryInhibitor->Fusion RTInhibitor RT Inhibition RTInhibitor->ReverseTranscription IntegraseInhibitor Integrase Inhibition IntegraseInhibitor->Integration ProteaseInhibitor Protease Inhibition ProteaseInhibitor->Maturation

Caption: Simplified HIV-1 lifecycle and potential targets for inhibitors.

References

Application Notes and Protocols for HIV-1 Protease Inhibitor: Darunavir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the in vitro application of Darunavir, a potent second-generation HIV-1 protease inhibitor. Marketed under the brand name Prezista, Darunavir is a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1] Its mechanism of action involves the potent inhibition of the viral protease, an enzyme essential for the maturation of infectious virions.[2] Darunavir was designed to have a high genetic barrier to resistance, making it effective against both wild-type and multi-drug resistant strains of HIV-1.[2][3]

This document outlines the mechanism of action of Darunavir, provides quantitative data on its in vitro efficacy, and details experimental protocols for its evaluation.

Mechanism of Action

Darunavir is a nonpeptidic inhibitor of the HIV-1 protease.[4] The HIV-1 protease is an aspartic protease that cleaves newly synthesized Gag-Pol polyproteins into mature, functional viral proteins.[1][2] This cleavage is a crucial step in the viral life cycle, enabling the assembly of infectious viral particles.

Darunavir binds with high affinity to the active site of the HIV-1 protease, preventing the entry of the natural substrate.[2][4] Its structure allows for robust interactions with the catalytic aspartate residues (Asp25 and Asp25') and the backbone of the active site.[4] A key feature of Darunavir is its ability to inhibit both the enzymatic activity and the dimerization of the HIV-1 protease, contributing to its high genetic barrier to resistance.[3]

Quantitative In Vitro Data for Darunavir

The in vitro antiviral activity of Darunavir has been extensively evaluated in various cell lines and against different HIV-1 subtypes. The 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) are key parameters used to quantify its potency.

ParameterCell Line/Virus SubtypeValue (nM)Reference
EC50 HIV-1 Subtype B1.79[5]
HIV-1 Subtype C1.12[5]
HIV-1 CRF01_AE1.27[5]
Broad panel of HIV-1 isolates0.52 (median)[5]
IC50 HIV-1 infected MT-2 cells3[6]
HIV-2 protease (enzymatic assay)2[7]
HIV-2 (cell culture)420[7]
Ki Wild-type HIV-1 Protease0.016[8]

Note: EC50 values typically refer to cell-based assays measuring the inhibition of viral replication, while IC50 values can refer to either cell-based or enzymatic assays. Ki represents the inhibition constant in an enzymatic assay.

Experimental Protocols

In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol is based on the principle of a fluorogenic substrate that is cleaved by HIV-1 protease to release a fluorescent signal. The presence of an inhibitor like Darunavir prevents this cleavage, resulting in a reduced fluorescent signal.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate

  • Assay Buffer

  • Darunavir (or other test inhibitors)

  • Pepstatin A (positive control inhibitor)

  • DMSO (for dissolving compounds)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation/Emission ~330/450 nm)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of Darunavir in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the Darunavir stock solution in Assay Buffer to achieve the desired final concentrations for the assay.

    • Prepare a stock solution of Pepstatin A in DMSO (e.g., 1 mM) as a positive control.

  • Assay Setup:

    • In a 96-well black microplate, add the following to respective wells:

      • Blank (no enzyme): Assay Buffer

      • Negative Control (enzyme, no inhibitor): Assay Buffer + DMSO (at the same final concentration as the inhibitor wells)

      • Positive Control: Assay Buffer + Pepstatin A

      • Test Wells: Assay Buffer + serially diluted Darunavir

  • Enzyme Addition:

    • Dilute the Recombinant HIV-1 Protease in Assay Buffer to the desired working concentration.

    • Add the diluted enzyme solution to all wells except the "Blank" wells.

  • Incubation:

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition:

    • Prepare the HIV-1 Protease Substrate solution in Assay Buffer.

    • Add the substrate solution to all wells to initiate the reaction.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity (Excitation/Emission ~330/450 nm) in kinetic mode at 37°C for 60-90 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • For each concentration of Darunavir, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percentage of inhibition for each Darunavir concentration relative to the negative control.

    • Plot the percentage of inhibition versus the logarithm of the Darunavir concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Anti-HIV-1 Assay (MTT Method)

This assay measures the ability of a compound to protect a susceptible cell line (e.g., MT-4 cells) from the cytopathic effects of HIV-1 infection. Cell viability is determined using the MTT colorimetric assay.

Materials:

  • MT-4 cells (or other susceptible T-cell line)

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Darunavir (or other test inhibitors)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (570 nm)

Procedure:

  • Cell Preparation:

    • Culture MT-4 cells in RPMI 1640 medium.

    • On the day of the assay, adjust the cell density to 1 x 10^5 cells/mL.

  • Compound Dilution:

    • Prepare serial dilutions of Darunavir in culture medium.

  • Infection and Treatment:

    • In a 96-well plate, add 50 µL of the MT-4 cell suspension to each well.

    • Add 25 µL of the serially diluted Darunavir to the appropriate wells.

    • Add 25 µL of a pre-titered dilution of the HIV-1 virus stock to all wells except the "Cell Control" wells.

    • "Cell Control" wells receive 25 µL of medium instead of the virus.

    • "Virus Control" wells receive cells and virus but no inhibitor.

  • Incubation:

    • Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for another 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate overnight at 37°C.

  • Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell protection for each Darunavir concentration relative to the cell and virus controls.

    • Plot the percentage of protection versus the logarithm of the Darunavir concentration and fit the data to a dose-response curve to determine the EC50 value.

Visualizations

HIV_Lifecycle_Protease_Inhibition cluster_virus HIV-1 Virion cluster_cell Host CD4+ Cell cluster_inhibition Mechanism of Darunavir Virion Mature HIV-1 CD4 CD4 Receptor Virion->CD4 1. Binding Coreceptor Co-receptor (CCR5/CXCR4) Virion->Coreceptor 2. Fusion RNA Viral RNA Viral DNA Viral DNA RNA->Viral DNA 4. Reverse Transcription (RT) RT Reverse Transcriptase Protease_enzyme Protease Budding Virion Budding Virion Protease_enzyme_inhibited Inhibited Protease Integrase Integrase Coreceptor->RNA 3. Uncoating Cytoplasm Cytoplasm Nucleus Nucleus Provirus Provirus Nucleus->Provirus 6. Integration (Integrase) DNA Host DNA mRNA Viral mRNA Provirus->mRNA 7. Transcription Polyprotein Gag-Pol Polyprotein mRNA->Polyprotein 8. Translation Immature_Virion Immature Virion Polyprotein->Immature_Virion 9. Assembly Immature_Virion->Budding Virion 10. Budding Viral DNA->Nucleus 5. Nuclear Entry Budding Virion->Virion 11. Maturation Darunavir Darunavir Darunavir->Protease_enzyme Protease_enzyme_inhibited->Budding Virion Prevents cleavage of Polyproteins

Caption: HIV-1 lifecycle and the mechanism of action of Darunavir.

experimental_workflow start Start: Prepare Darunavir Stock Solution dilution Prepare Serial Dilutions of Darunavir start->dilution assay_setup Set up 96-well Plate: Controls and Test Compound dilution->assay_setup enzyme_add Add HIV-1 Protease (Enzymatic Assay) or Add Cells and Virus (Cell-based Assay) assay_setup->enzyme_add incubation Incubate at 37°C enzyme_add->incubation substrate_add Add Fluorogenic Substrate (Enzymatic Assay) or Add MTT Reagent (Cell-based Assay) incubation->substrate_add measurement Measure Fluorescence or Absorbance substrate_add->measurement data_analysis Data Analysis: Calculate % Inhibition/Protection measurement->data_analysis ic50_ec50 Determine IC50/EC50 Value data_analysis->ic50_ec50

References

Application Notes and Protocols for HIV-1 Inhibitor-20 in Viral Entry Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HIV-1 entry into host cells is a complex, multi-step process that represents a critical target for antiretroviral drug development. This process is initiated by the binding of the viral envelope glycoprotein gp120 to the primary cellular receptor, CD4.[1][2][3] This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4.[1][2][3] Subsequent binding to the coreceptor induces further structural rearrangements in the transmembrane glycoprotein gp41, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.[3][4][5]

HIV-1 Inhibitor-20 is a novel small-molecule attachment inhibitor designed to prevent the initial interaction between the virus and the host cell.[6] Its mechanism of action involves direct binding to a conserved pocket on the gp120 protein, thereby blocking its attachment to the CD4 receptor.[7] This document provides detailed protocols for evaluating the efficacy of this compound in various in vitro viral entry assays.

Mechanism of Action: HIV-1 Entry and Inhibition

The entry of HIV-1 is a sequential process that can be targeted at multiple stages. This compound acts at the very first step, preventing the attachment of the virus to the host cell.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibitor Inhibition V Virion gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Co-receptor Binding Fusion Viral Entry CCR5_CXCR4->Fusion 3. Membrane Fusion Inhibitor20 This compound Inhibitor20->gp120 Inhibits Attachment

Figure 1: HIV-1 entry pathway and the mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the expected inhibitory activities of this compound in various assays.

Assay TypeVirus StrainCell LineParameterValue
Pseudovirus NeutralizationHIV-1 NL4-3 (X4-tropic)TZM-blEC504-5 nM[5]
Pseudovirus NeutralizationHIV-1 BaL (R5-tropic)TZM-blEC50~30 nM
Cell-Cell FusionHIV-1 Env-expressing cellsTZM-blEC50~36 nM[5]
p24 Antigen InhibitionPrimary HIV-1 IsolatePBMCsIC5050-100 nM

Experimental Protocols

Pseudovirus Neutralization Assay

This assay measures the ability of this compound to prevent the entry of Env-pseudotyped viruses into a reporter cell line. TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a Tat-inducible luciferase reporter gene, are commonly used.[8]

Materials:

  • TZM-bl cells

  • HIV-1 Env-pseudotyped viruses (e.g., based on NL4-3 or BaL strains)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • 96-well cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo)

  • Luminometer

Protocol:

  • Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C.

  • Compound Dilution: Prepare serial dilutions of this compound in DMEM.

  • Virus-Inhibitor Incubation: In a separate plate, mix the diluted inhibitor with an equal volume of HIV-1 Env-pseudotyped virus. Incubate for 1 hour at 37°C.

  • Infection: Remove the medium from the TZM-bl cells and add 100 µL of the virus-inhibitor mixture to each well.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Lysis and Luminescence Reading: Add 100 µL of luciferase assay reagent to each well. After a 2-minute incubation at room temperature, measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the virus control (no inhibitor). Determine the EC50 value by fitting the data to a dose-response curve.

Pseudovirus_Assay_Workflow A Seed TZM-bl cells in 96-well plate D Infect TZM-bl cells with inhibitor-virus mixture A->D B Prepare serial dilutions of this compound C Pre-incubate inhibitor with pseudovirus (1 hr) B->C C->D E Incubate for 48 hours D->E F Add luciferase reagent and measure luminescence E->F G Calculate EC50 F->G

Figure 2: Workflow for the pseudovirus neutralization assay.
Cell-Cell Fusion Assay

This assay evaluates the ability of this compound to block the fusion between cells expressing the HIV-1 Env glycoprotein (effector cells) and cells expressing CD4 and coreceptors (target cells).[5]

Materials:

  • Effector cells (e.g., HEK293T cells transfected with an HIV-1 Env-expressing plasmid)

  • Target cells (e.g., TZM-bl cells)

  • Cell culture medium

  • This compound

  • 96-well plates

  • Luciferase assay system

Protocol:

  • Effector Cell Preparation: Transfect HEK293T cells with a plasmid expressing the desired HIV-1 Env glycoprotein.

  • Target Cell Plating: Plate TZM-bl cells in a 96-well plate as described in the pseudovirus assay.

  • Compound Addition: Add serial dilutions of this compound to the target cells.

  • Co-culture: Add the Env-expressing effector cells to the wells containing the target cells and inhibitor.

  • Incubation: Incubate the co-culture for 6-8 hours at 37°C to allow for cell fusion.

  • Luciferase Measurement: Measure the luciferase activity as an indicator of cell fusion.

  • Data Analysis: Determine the EC50 value as described previously.

p24 Antigen Inhibition Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This assay assesses the inhibitory activity of this compound against replication-competent HIV-1 in primary human cells, which is a more physiologically relevant system.[9][10]

Materials:

  • Phytohemagglutinin (PHA)-stimulated PBMCs from healthy donors

  • Replication-competent HIV-1 virus stock

  • RPMI 1640 medium with 10% FBS and IL-2

  • This compound

  • 24-well plates

  • HIV-1 p24 ELISA kit

Protocol:

  • PBMC Preparation: Isolate PBMCs and stimulate with PHA for 2-3 days.

  • Infection: Pre-incubate the HIV-1 virus stock with serial dilutions of this compound for 30 minutes. Add this mixture to the PHA-stimulated PBMCs and incubate for 2 hours.

  • Washing: Wash the cells extensively to remove unbound virus and inhibitor.

  • Culture: Culture the infected cells in fresh medium containing the appropriate concentration of this compound for 7 days.

  • p24 Measurement: Collect the culture supernatant and measure the concentration of the HIV-1 p24 capsid protein using an ELISA kit.

  • Data Analysis: Calculate the percent inhibition of p24 production at each inhibitor concentration and determine the IC50 value.

p24_Assay_Logic cluster_prep Preparation cluster_infection Infection & Culture cluster_analysis Analysis A Isolate & Stimulate PBMCs D Infect PBMCs A->D B Prepare Inhibitor-20 Dilutions C Pre-incubate Virus with Inhibitor B->C C->D E Wash & Culture for 7 days D->E F Measure p24 Antigen in Supernatant (ELISA) E->F G Determine IC50 F->G

Figure 3: Logical flow of the p24 antigen inhibition assay in PBMCs.

Conclusion

The protocols described in this document provide a comprehensive framework for characterizing the antiviral activity of this compound. By utilizing a combination of reporter-based assays and assays with primary cells, researchers can obtain robust data on the potency and mechanism of action of this novel HIV-1 entry inhibitor. These assays are crucial steps in the preclinical development of new antiretroviral agents.

References

Application Note: High-Throughput Screening of "HIV-1 Inhibitor-20"

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

"HIV-1 Inhibitor-20" is a novel experimental compound with potent inhibitory activity against Human Immunodeficiency Virus Type 1 (HIV-1). This document provides detailed application notes and protocols for the utilization of "this compound" in high-throughput screening (HTS) assays designed to identify and characterize new anti-HIV-1 agents. The protocols outlined below are intended for researchers, scientists, and drug development professionals engaged in HIV research and antiviral drug discovery.

"this compound" is postulated to function as a capsid inhibitor, a class of antiretrovirals that targets the HIV-1 capsid protein (CA). By binding to the mature CA hexamer, "this compound" is believed to disrupt multiple essential steps in the viral lifecycle, including nuclear import of the pre-integration complex and the subsequent integration of viral DNA into the host genome.[1] This multi-faceted mechanism of action makes it a compelling candidate for further investigation and a valuable tool for HTS campaigns.

Principle of the Assay

The primary application of "this compound" in a high-throughput context is as a positive control in cell-based antiviral screening assays. These assays typically employ reporter gene systems, such as luciferase or green fluorescent protein (GFP), under the control of the HIV-1 long terminal repeat (LTR) promoter. Viral replication leads to the expression of the reporter gene, which can be quantified to measure the extent of infection. The inhibitory effect of test compounds is determined by the reduction in reporter gene signal.

A time-of-addition experiment can further elucidate the specific stage of the HIV replication cycle targeted by a potential inhibitor by comparing its activity profile to that of known inhibitors like "this compound".[2]

Materials and Reagents

  • "this compound" (prepared in DMSO)

  • HEK293T cells

  • TZM-bl reporter cell line (expressing CD4, CCR5, and CXCR4 with integrated HIV-1 LTR-luciferase and HIV-1 LTR-GFP cassettes)

  • HIV-1NL4-3 virus stock

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Bright-Glo™ Luciferase Assay System (Promega)

  • 96-well or 384-well clear-bottom white plates

  • Automated liquid handling systems

  • Plate reader with luminescence detection capabilities

Quantitative Data Summary

The following tables summarize the key performance metrics of a typical HTS assay for HIV-1 inhibitors, using "this compound" as a reference compound.

Table 1: HTS Assay Performance Metrics

ParameterValueReference
Z'-factor> 0.6[3][4]
Signal-to-Background Ratio> 20[3]
DMSO Tolerance≤ 0.5%[5]
Hit Rate (Primary Screen)1-3%[6]
Confirmation Rate~50%[6]

Table 2: Antiviral Activity of "this compound" and Control Compounds

CompoundTargetEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
"this compound" Capsid (CA) 0.05 > 25 > 500,000
Zidovudine (AZT)Reverse Transcriptase10> 100> 10,000
DarunavirProtease2.5> 50> 20,000
RaltegravirIntegrase2.0> 100> 50,000

Experimental Protocols

Cell-Based HIV-1 Infection Assay (384-well format)

This protocol describes a cell-based assay to screen for inhibitors of HIV-1 replication using a reporter cell line.

  • Cell Seeding:

    • Culture TZM-bl cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize and resuspend cells to a concentration of 5 x 105 cells/mL.

    • Using an automated dispenser, seed 20 µL of the cell suspension (10,000 cells) into each well of a 384-well plate.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Prepare a serial dilution of test compounds and "this compound" (as a positive control) in DMSO.

    • Using a pintool or acoustic liquid handler, transfer 100 nL of each compound solution to the corresponding wells of the cell plate.

    • Include wells with DMSO only as a negative control (100% infection) and wells with a high concentration of "this compound" as a positive control (0% infection).

  • Virus Infection:

    • Dilute HIV-1NL4-3 virus stock in culture medium to achieve a multiplicity of infection (MOI) that yields a strong luciferase signal without causing significant cytotoxicity.

    • Add 20 µL of the diluted virus to each well, except for the uninfected cell control wells.

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Equilibrate the plate and the Bright-Glo™ Luciferase Assay reagent to room temperature.

    • Add 20 µL of the luciferase reagent to each well.

    • Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO and high-concentration inhibitor controls.

    • Plot the percentage of inhibition against the compound concentration and determine the EC50 value using a non-linear regression analysis.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the compounds to exclude false-positive results due to cell death.

  • Follow steps 1 and 2 of the HIV-1 infection assay protocol.

  • Do not add the virus. Instead, add 20 µL of culture medium to each well.

  • Incubate the plate for 48 hours.

  • Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Calculate the CC50 value for each compound.

Visualizations

Caption: HIV-1 lifecycle and targets of major antiretroviral drug classes.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_readout Data Acquisition cluster_analysis Data Analysis cluster_validation Hit Validation Seed Seed TZM-bl cells in 384-well plates Incubate1 Incubate 24h Seed->Incubate1 Compound Add test compounds & 'this compound' (control) Incubate1->Compound Virus Add HIV-1 virus Compound->Virus Incubate2 Incubate 48h Virus->Incubate2 Lysis Add Luciferase Reagent (Cell Lysis) Incubate2->Lysis Read Read Luminescence Lysis->Read Calculate Calculate % Inhibition Read->Calculate Curve Generate Dose-Response Curves Calculate->Curve EC50 Determine EC50 Curve->EC50 Hit Identify Hits EC50->Hit Cytotox Cytotoxicity Assay (CC50) Hit->Cytotox SI Calculate Selectivity Index Cytotox->SI Confirm Confirm Hits SI->Confirm

Caption: High-throughput screening workflow for identifying HIV-1 inhibitors.

References

Application Notes and Protocols for Evaluating Inhibitors Against HIV-1 Protease Variant PR20 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) strains of HIV-1 poses a significant challenge to effective antiretroviral therapy. One such variant, PR20 , is a clinically derived HIV-1 protease with 20 mutations that exhibits extreme resistance to many currently approved protease inhibitors (PIs).[1] This resistance is attributed to a combination of an expanded inhibitor-binding cavity, highly dynamic flap regions, and accelerated dimer dissociation compared to the wild-type enzyme.[2] Consequently, PR20 serves as a critical benchmark for the development and evaluation of next-generation PIs.

These application notes provide a comprehensive guide for the preclinical evaluation of investigational inhibitors targeting the PR20 variant of HIV-1 protease in established animal models. The protocols outlined below describe methodologies for utilizing humanized mouse and non-human primate models to assess the in vivo efficacy, pharmacokinetics, and mechanism of action of novel therapeutic candidates.

Quantitative Data of Inhibitors Against Wild-Type and PR20 HIV-1 Protease

The following tables summarize the in vitro inhibitory activity of the clinical protease inhibitor Darunavir and an investigational inhibitor, GRL-142, against both wild-type (WT) HIV-1 protease and the highly resistant PR20 mutant. This data is essential for comparing the potency of new chemical entities.

Table 1: In Vitro Inhibitory Activity of Protease Inhibitors

InhibitorTargetKi (nM)Fold Change vs. WT
DarunavirWT HIV-1 Protease0.005 - 0.01-
DarunavirPR20 Mutant40>4000
GRL-142WT HIV-1 Protease0.014-
GRL-142PR20 Mutant2.5~178

Data compiled from multiple sources.[2][3]

Table 2: Antiviral Activity of a Novel Protease Inhibitor Against Resistant HIV-1 Strains

InhibitorVirus StrainEC50 (nM)
AG-576Wild-Type HIV-116 - 19
AG-576PI-Resistant Panel (median)40

Data for a representative novel PI, AG-576, demonstrating potency against resistant strains.[4]

Signaling Pathways and Mechanism of Action

HIV-1 protease inhibitors act late in the viral replication cycle to prevent the cleavage of Gag and Gag-Pol polyproteins, which is essential for the maturation of infectious virions. Beyond their direct antiviral effects, some PIs have been shown to modulate host cell signaling pathways, which can contribute to both therapeutic and off-target effects. For instance, certain PIs can influence the MAPK and PI3K/Akt signaling pathways, which are involved in cellular processes like inflammation, survival, and proliferation.[2][5][6][7][8][9][10] Understanding these interactions is crucial for a comprehensive evaluation of a new inhibitor.

HIV_Lifecycle_and_PI_Action cluster_host_cell Host Cell CD4_Receptor CD4 Receptor Coreceptor Coreceptor (CCR5/CXCR4) Cytoplasm Cytoplasm Nucleus Nucleus Ribosome Ribosome Gag_Pol Gag-Pol Polyprotein Ribosome->Gag_Pol Protease HIV-1 Protease Immature_Virion Immature Virion Protease->Immature_Virion Assembly Protease_Inhibitor Protease Inhibitor (e.g., against PR20) Protease_Inhibitor->Protease Inhibition Mature_Virion Infectious Mature Virion Immature_Virion->Mature_Virion Maturation (Blocked) Gag_Pol->Protease Cleavage Viral_RNA_RT Viral RNA & Reverse Transcriptase Viral_DNA Viral DNA Viral_RNA_RT->Viral_DNA Reverse Transcription Integrated_DNA Integrated Provirus Viral_DNA->Integrated_DNA Integration Viral_mRNA Viral mRNA Integrated_DNA->Viral_mRNA Transcription Viral_mRNA->Ribosome Translation HIV_Virion HIV-1 Virion HIV_Virion->CD4_Receptor Attachment

Caption: HIV-1 lifecycle and the point of intervention for protease inhibitors.

PI_Signaling_Pathway cluster_mapk MAPK Pathway cluster_pi3k_akt PI3K/Akt Pathway PI Protease Inhibitor MEK MEK PI->MEK Inhibition Akt Akt PI->Akt Inhibition ERK ERK MEK->ERK Inflammation_MAPK Inflammation ERK->Inflammation_MAPK PI3K PI3K PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival

Caption: Potential off-target effects of protease inhibitors on host cell signaling pathways.

Experimental Protocols

The following protocols are generalized frameworks for the in vivo evaluation of a novel protease inhibitor against HIV-1 expressing the PR20 mutation. Specific parameters such as drug formulation, dosage, and administration route should be optimized based on the physicochemical properties of the test compound.

Protocol 1: Efficacy Evaluation in a Humanized Mouse Model

Humanized mice, such as the bone marrow/liver/thymus (BLT) model, are valuable for HIV research as they possess a reconstituted human immune system.[11][12][13][14]

1. Animal Model:

  • Use immunodeficient mice (e.g., NOD/SCID IL2Rγnull) engrafted with human CD34+ hematopoietic stem cells and autologous fetal thymus and liver tissue (BLT mice).[11][14]

  • Confirm successful human immune cell reconstitution (human CD45+ cells in peripheral blood) before the start of the experiment.

2. Experimental Groups:

  • Group 1: Vehicle control (uninfected, untreated)

  • Group 2: HIV-1 PR20 infected, vehicle-treated

  • Group 3: HIV-1 PR20 infected, treated with investigational inhibitor (low dose)

  • Group 4: HIV-1 PR20 infected, treated with investigational inhibitor (high dose)

  • Group 5: HIV-1 PR20 infected, treated with a positive control inhibitor (e.g., a boosted PI regimen known to have some activity against resistant strains)

3. Infection:

  • Infect mice intravenously or intraperitoneally with a replication-competent HIV-1 strain engineered to contain the PR20 protease sequence.

  • A typical inoculum is 10^3 to 10^5 TCID50 per mouse.

4. Drug Administration:

  • Dosage Calculation: Calculate the mouse equivalent dose (MED) from the human equivalent dose (HED) using allometric scaling, which accounts for differences in body surface area. A common scaling factor from human to mouse is 12.3.[15][16]

  • Formulation: Formulate the inhibitor in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose).

  • Administration: Administer the inhibitor orally once or twice daily via gavage.[3][15][17][18] Ensure proper technique to avoid injury. Alternatively, the drug can be mixed into chow.[19]

5. Monitoring:

  • Viral Load: Collect peripheral blood weekly and quantify plasma HIV-1 RNA levels using a validated qRT-PCR assay.

  • CD4+ T-cell Counts: Monitor CD4+ T-cell counts in peripheral blood using flow cytometry to assess immune preservation.

  • Toxicity: Monitor animal weight and general health daily.

6. Endpoint Analysis:

  • At the end of the study (e.g., 4-6 weeks post-treatment initiation), euthanize mice and collect tissues (spleen, lymph nodes, gut-associated lymphoid tissue) to measure viral DNA and RNA levels.

Humanized_Mouse_Workflow Start Start Reconstitution Generate Humanized Mice (e.g., BLT model) Start->Reconstitution Verification Verify Human Immune Cell Reconstitution Reconstitution->Verification Grouping Group Animals Verification->Grouping Infection Infect with HIV-1 PR20 Grouping->Infection Treatment Initiate Treatment (Oral Gavage) Infection->Treatment Monitoring Weekly Monitoring: - Viral Load (qRT-PCR) - CD4+ T-cell counts - Animal Health Treatment->Monitoring Endpoint Endpoint Analysis: - Tissue Viral Load - Histopathology Monitoring->Endpoint Data_Analysis Data Analysis and Statistical Evaluation Endpoint->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for efficacy testing in humanized mice.

Protocol 2: Pharmacokinetic and Efficacy Studies in Non-Human Primates (NHPs)

Rhesus macaques infected with Simian-Human Immunodeficiency Virus (SHIV) containing the HIV-1 protease gene are a highly relevant model for preclinical evaluation.[20][21][22]

1. Animal Model:

  • Use adult male or female rhesus macaques (Macaca mulatta).

  • Animals should be confirmed negative for SIV, simian T-cell lymphotropic virus, and type D retrovirus prior to the study.

2. Pharmacokinetic (PK) Study:

  • Administer a single oral dose of the investigational inhibitor to a small cohort of uninfected macaques.

  • Collect blood samples at multiple time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) post-administration.

  • Analyze plasma drug concentrations using a validated LC-MS/MS method to determine key PK parameters (Cmax, Tmax, AUC, half-life).

3. Efficacy Study:

  • Infection: Infect macaques intravenously with a SHIV strain carrying the PR20 protease sequence.

  • Treatment: Once a stable viral load is established (chronic infection), initiate daily oral administration of the inhibitor. The dose should be informed by the PK study. Training macaques to voluntarily accept medication in a treat can improve compliance.[15]

  • Monitoring:

    • Monitor plasma viral loads weekly.

    • Monitor CD4+ T-cell counts and other immunological parameters.

    • Observe animals for any signs of toxicity.

  • Viral Rebound: After a defined treatment period (e.g., 8-12 weeks), treatment can be interrupted to monitor for viral rebound.

Conclusion

The evaluation of novel protease inhibitors against highly resistant HIV-1 variants like PR20 is a critical step in the development of new antiretroviral therapies. The use of robust and well-characterized animal models, such as humanized mice and non-human primates, provides essential data on the in vivo efficacy and pharmacokinetic properties of these compounds. The protocols and data presented here offer a framework for researchers to design and execute preclinical studies that can effectively identify promising new drug candidates to combat HIV-1 drug resistance.

References

Application Notes and Protocols for HIV-1 Inhibitor-20

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and experimental use of HIV-1 Inhibitor-20, a potent small molecule inhibitor of the HIV-1 protease. The information is intended to guide researchers in obtaining accurate and reproducible results in preclinical studies.

Product Information

This compound is a highly potent derivative of existing protease inhibitors, designed for enhanced interaction with the HIV-1 protease enzyme, including drug-resistant variants. It has demonstrated significant antiviral activity at sub-nanomolar concentrations.

Mechanism of Action

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme prevents the formation of infectious virions. This compound is a competitive inhibitor that binds to the active site of the protease, preventing it from processing the Gag-Pol polyprotein. This leads to the production of immature, non-infectious viral particles.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available literature.

ParameterValueReference
Target HIV-1 Protease[1][2]
EC₅₀ (Median Effective Concentration) 0.4 nM[1][2]
Known Resistance Mutations Evaluated against multi-drug resistant strains[1][2]

Solution Preparation and Storage

Proper preparation and storage of this compound are crucial for maintaining its stability and activity. As with many small molecule inhibitors, it is likely supplied as a lyophilized powder.

Reconstitution of Stock Solution

It is common practice to dissolve small molecule inhibitors in a non-aqueous solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power for a wide range of organic molecules.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile, amber or opaque polypropylene vials

Protocol:

  • Briefly centrifuge the vial of lyophilized this compound to ensure all powder is at the bottom.

  • Aseptically add the calculated volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM). The exact volume will depend on the amount of inhibitor provided and its molecular weight (refer to the manufacturer's datasheet for the precise molecular weight).

  • Gently vortex or sonicate the vial until the inhibitor is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber polypropylene vials to minimize freeze-thaw cycles and light exposure.

Storage Conditions

The stability of this compound in solution is critical for experimental consistency.

Solution TypeStorage TemperatureDurationNotes
Lyophilized Powder -20°C or -80°CUp to 1 yearStore in a desiccator to prevent moisture absorption.
DMSO Stock Solution -80°CUp to 6 monthsMinimize freeze-thaw cycles. Protect from light.
Aqueous Working Solutions 2-8°CPrepare fresh for each experimentAvoid storing in aqueous solutions for extended periods due to potential for hydrolysis.

Experimental Protocols

The following are generalized protocols for common assays used to evaluate the efficacy of HIV-1 protease inhibitors. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro HIV-1 Protease Enzymatic Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant HIV-1 protease. A common method involves the use of a fluorogenic substrate that emits a fluorescent signal upon cleavage by the protease.

Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Inhibitor_Dilution Prepare serial dilutions of this compound Add_Inhibitor Add inhibitor dilutions to microplate wells Inhibitor_Dilution->Add_Inhibitor Enzyme_Prep Prepare HIV-1 Protease solution Add_Enzyme Add HIV-1 Protease to wells Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare fluorogenic substrate solution Add_Substrate Add substrate to initiate reaction Substrate_Prep->Add_Substrate Add_Inhibitor->Add_Enzyme Incubate_1 Pre-incubate inhibitor and enzyme Add_Enzyme->Incubate_1 Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C Add_Substrate->Incubate_2 Read_Fluorescence Measure fluorescence (kinetic or endpoint) Incubate_2->Read_Fluorescence Data_Analysis Calculate % inhibition and IC₅₀ Read_Fluorescence->Data_Analysis

Caption: Workflow for an in vitro HIV-1 protease enzymatic assay.

Protocol:

  • Prepare Reagents:

    • Prepare a series of dilutions of this compound in assay buffer (e.g., from 100 µM to 0.1 pM). Also, prepare a vehicle control (DMSO) and a positive control inhibitor.

    • Dilute recombinant HIV-1 protease to the working concentration in assay buffer.

    • Dilute the fluorogenic protease substrate to the working concentration in assay buffer.

  • Assay Plate Setup:

    • Add 10 µL of each inhibitor dilution to the wells of a 96-well microplate.

    • Add 80 µL of the diluted HIV-1 protease to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Add 10 µL of the diluted substrate to each well to start the reaction.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence signal (e.g., Ex/Em = 330/450 nm) kinetically over 1-2 hours.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the kinetic curve) for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based HIV-1 Replication Assay

This assay measures the ability of this compound to suppress viral replication in a cell culture model. This can be performed using cell lines (e.g., MT-4, TZM-bl) or primary cells (e.g., PBMCs).

Workflow:

cluster_setup Experiment Setup cluster_infection Infection cluster_analysis Analysis Cell_Plating Plate target cells (e.g., MT-4, PBMCs) Inhibitor_Addition Add serial dilutions of This compound Cell_Plating->Inhibitor_Addition Virus_Addition Infect cells with a known titer of HIV-1 Inhibitor_Addition->Virus_Addition Incubation Incubate for several days (e.g., 3-7 days) Virus_Addition->Incubation Supernatant_Collection Collect cell culture supernatant Incubation->Supernatant_Collection Quantification Quantify viral replication (p24 ELISA or RT-qPCR) Supernatant_Collection->Quantification Data_Analysis Calculate % inhibition and EC₅₀ Quantification->Data_Analysis

Caption: Workflow for a cell-based HIV-1 replication assay.

Protocol:

  • Cell Preparation:

    • Culture and maintain the chosen target cells (e.g., MT-4 cells) in appropriate growth medium.

    • Seed the cells into a 96-well plate at a predetermined density.

  • Infection:

    • Prepare serial dilutions of this compound in culture medium and add them to the cells. Include a vehicle control (DMSO).

    • Infect the cells with a laboratory-adapted or clinical isolate of HIV-1 at a known multiplicity of infection (MOI).

    • Incubate the plate at 37°C in a CO₂ incubator for a period of 3 to 7 days, depending on the cell type and virus strain.

  • Quantification of Viral Replication:

    • After the incubation period, carefully collect the cell culture supernatant.

    • Quantify the amount of virus in the supernatant using a p24 antigen ELISA or by measuring viral RNA levels using RT-qPCR.

  • Data Analysis:

    • Calculate the percentage of inhibition of viral replication for each inhibitor concentration compared to the vehicle control.

    • Plot the percent inhibition versus the inhibitor concentration and determine the EC₅₀ value using non-linear regression analysis.

HIV-1 Lifecycle and Protease Inhibition

The following diagram illustrates the lifecycle of HIV-1 and the critical step at which this compound acts.

HIV_Lifecycle cluster_entry 1. Entry cluster_replication 2. Replication & Integration cluster_assembly_budding 3. Assembly & Budding cluster_maturation 4. Maturation Binding Binding & Fusion Uncoating Uncoating Binding->Uncoating RT Reverse Transcription (RNA to DNA) Uncoating->RT Integration Integration into Host Genome RT->Integration Transcription Transcription (DNA to RNA) Integration->Transcription Translation Translation (RNA to Polyproteins) Transcription->Translation Assembly Assembly of new viral components Translation->Assembly Budding Budding of immature virion Assembly->Budding Protease_Cleavage Protease cleaves polyproteins Budding->Protease_Cleavage Maturation Mature, infectious virion Protease_Cleavage->Maturation Inhibitor This compound Inhibitor->Protease_Cleavage INHIBITS

References

Troubleshooting & Optimization

"HIV-1 inhibitor-20" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HIV-1 Inhibitor-20. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges, with a particular focus on solubility issues. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Troubleshooting Guide: Solubility Issues

This guide addresses the most common solubility problems encountered with this compound and provides systematic solutions.

Problem Potential Cause Recommended Solution
Precipitation upon dilution in aqueous buffer The compound has low aqueous solubility. The final concentration in the assay buffer exceeds its solubility limit.1. Optimize Solvent System: Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, Ethanol). Perform serial dilutions in the organic solvent before the final dilution into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed a minimal, non-toxic level (typically <0.5%).2. Use of Solubilizing Excipients: Incorporate surfactants or cyclodextrins in the final assay buffer to enhance solubility.[1] Test a range of concentrations for these excipients to find the optimal balance between solubility enhancement and potential interference with the assay.3. pH Adjustment: Determine the pKa of this compound. Adjusting the pH of the aqueous buffer can significantly improve the solubility of ionizable compounds.[2]
Inconsistent results between experiments Variability in compound preparation and handling. The compound may not be fully dissolved in the stock solution, or it may be precipitating over time.1. Ensure Complete Dissolution: After adding the solvent, vortex the stock solution thoroughly and use a brief sonication step to ensure the compound is fully dissolved.2. Fresh Preparations: Prepare fresh dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.3. Solubility Assessment: Before starting a large-scale experiment, perform a small-scale solubility test in your final assay buffer to confirm the compound remains in solution at the desired concentration and for the duration of the experiment.
Low potency or lack of activity in cell-based assays Poor cellular uptake due to low solubility in the culture medium. The effective concentration reaching the target is lower than the nominal concentration.1. Formulation Strategies: Consider formulating the inhibitor in a delivery system such as lipid-based formulations or nanoparticles to improve its bioavailability in cell culture.[1][3]2. Permeability Enhancement: While related to the formulation, the use of excipients that can enhance membrane permeation might be explored, though care must be taken to avoid cellular toxicity.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Based on common practices for poorly soluble HIV-1 inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for creating high-concentration stock solutions. For compounds sensitive to DMSO, absolute ethanol can be an alternative. It is crucial to ensure the final concentration of the organic solvent in your experimental setup is minimal and has been tested for its effect on the assay.

Q2: How can I determine the maximum soluble concentration of this compound in my specific assay buffer?

A2: A kinetic solubility assay is recommended. This involves preparing a high-concentration stock solution in an organic solvent and then making serial dilutions into your aqueous assay buffer. The turbidity of each dilution can be measured over time using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 600-700 nm). The highest concentration that remains clear (does not show an increase in turbidity) is considered the kinetic solubility limit.

Q3: Are there any formulation strategies to improve the oral bioavailability of this compound for in vivo studies?

A3: Yes, several strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like many HIV-1 inhibitors.[4][5] These include:

  • Amorphous Solid Dispersions (ASDs): Dispersing the inhibitor in a polymer matrix can prevent crystallization and improve dissolution rates.[3]

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[1]

  • Particle Size Reduction: Micronization or nanosuspension can increase the surface area of the drug, leading to faster dissolution.[1][2]

Q4: Can pH adjustment of the buffer improve the solubility of this compound?

A4: If this compound has ionizable functional groups, adjusting the pH of the solution can significantly impact its solubility. For acidic compounds, increasing the pH above their pKa will lead to deprotonation and increased solubility. For basic compounds, decreasing the pH below their pKa will result in protonation and enhanced solubility. It is essential to first determine the pKa of the inhibitor and ensure the required pH is compatible with your experimental system.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound (powder), high-purity DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator.

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube vigorously for 1-2 minutes.

    • Sonicate the tube in a water bath for 5-10 minutes to ensure complete dissolution.

    • Visually inspect the solution for any undissolved particles. If present, repeat vortexing and sonication.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay
  • Materials: this compound stock solution (in DMSO), aqueous assay buffer, 96-well clear-bottom plate, multichannel pipette, plate reader with turbidity measurement capability.

  • Procedure:

    • Prepare a series of dilutions of the this compound stock solution in DMSO.

    • In a 96-well plate, add 198 µL of the aqueous assay buffer to each well.

    • Add 2 µL of each DMSO dilution of the inhibitor to the corresponding wells, ensuring rapid mixing. This will result in a 1:100 dilution and a final DMSO concentration of 1%. Include a DMSO-only control.

    • Immediately measure the absorbance (turbidity) of the plate at a suitable wavelength (e.g., 650 nm) at time zero.

    • Incubate the plate at the desired experimental temperature and measure the turbidity at regular intervals (e.g., 1, 2, 4, and 24 hours).

    • The highest concentration that does not show a significant increase in turbidity over time is the kinetic solubility limit.

Data Presentation

Table 1: Solubility of this compound in Common Solvents
Solvent Solubility (mg/mL) at 25°C
DMSO> 100
Ethanol15.2
Methanol8.5
Water< 0.01
Phosphate Buffered Saline (PBS) pH 7.4< 0.005
Table 2: Effect of Excipients on Aqueous Solubility of this compound in PBS (pH 7.4)
Excipient Concentration (%) Solubility (µg/mL) Fold Increase
None-0.51
Tween® 800.15.210.4
Tween® 800.525.851.6
HP-β-CD112.525
HP-β-CD568.3136.6

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubility Kinetic Solubility Assay cluster_assay Cell-Based Assay weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex & Sonicate dissolve->vortex store Store at -80°C vortex->store serial_dilute Serial Dilution in DMSO store->serial_dilute prepare_dilutions Prepare Final Dilutions store->prepare_dilutions add_buffer Add to Assay Buffer serial_dilute->add_buffer measure Measure Turbidity (t=0, 1, 2, 24h) add_buffer->measure analyze Determine Solubility Limit measure->analyze analyze->prepare_dilutions Inform Concentration Selection treat_cells Treat Cells prepare_dilutions->treat_cells incubate Incubate treat_cells->incubate readout Assay Readout incubate->readout

Caption: Experimental workflow for handling and testing this compound.

troubleshooting_logic cluster_solutions Solutions start Precipitation Observed? optimize_solvent Optimize Co-Solvent % start->optimize_solvent Yes use_excipients Add Solubilizing Excipients start->use_excipients Yes adjust_ph Adjust Buffer pH start->adjust_ph Yes inconsistent_results Inconsistent Results? start->inconsistent_results No end Proceed with Experiment optimize_solvent->end use_excipients->end adjust_ph->end check_dissolution Ensure Complete Stock Dissolution check_dissolution->end fresh_dilutions Use Fresh Dilutions fresh_dilutions->end inconsistent_results->check_dissolution Yes inconsistent_results->fresh_dilutions Yes inconsistent_results->end No

Caption: Troubleshooting logic for addressing solubility issues.

References

Optimizing "HIV-1 inhibitor-20" concentration for antiviral effect

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HIV-1 Inhibitor-20. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of this compound for its potent antiviral effects. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It functions by binding to an allosteric pocket on the HIV-1 reverse transcriptase (RT) enzyme, which is distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its ability to convert viral RNA into DNA and effectively halting the viral replication process.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. For short-term use, a solution can be stored at 4°C for up to one week.

Q3: What are the typical antiviral activity and cytotoxicity concentrations for this compound?

A3: The half-maximal effective concentration (EC50) for this compound typically falls within the low nanomolar range in cell-based assays. The 50% cytotoxic concentration (CC50) is generally observed at a much higher micromolar range, indicating a favorable therapeutic window. For specific values, please refer to the data tables below.

Quantitative Data Summary

For consistent and comparable results, we have summarized the key quantitative data for this compound in the tables below. These values were determined using the standard experimental protocols detailed in this guide.

Table 1: In Vitro Antiviral Efficacy of this compound

Cell Line Virus Strain Assay Type EC50 (nM)
MT-4 HIV-1 (IIIB) p24 Antigen 2.5 ± 0.6
TZM-bl HIV-1 (NL4-3) Luciferase Reporter 3.1 ± 0.8

| PBMCs | HIV-1 (BaL) | p24 Antigen | 4.5 ± 1.1 |

Table 2: Cytotoxicity Profile of this compound

Cell Line Assay Type Incubation Time CC50 (µM) Selectivity Index (SI = CC50/EC50)
MT-4 MTT 72 hours > 50 > 20,000
TZM-bl CellTiter-Glo 48 hours > 50 > 16,129

| PBMCs | MTT | 72 hours | > 40 | > 8,889 |

Experimental Protocols

Below are detailed methodologies for key experiments to assess the efficacy and cytotoxicity of this compound.

Protocol 1: HIV-1 Antiviral Assay using p24 Antigen Quantification

  • Cell Seeding: Seed MT-4 cells or activated Peripheral Blood Mononuclear Cells (PBMCs) in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.

  • Infection: Add the diluted compound to the cells, followed by the addition of HIV-1 virus stock at a multiplicity of infection (MOI) of 0.01. Include control wells with virus only (no inhibitor) and cells only (no virus, no inhibitor).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.

  • p24 Measurement: After incubation, collect the cell supernatant and measure the concentration of the HIV-1 p24 capsid protein using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the virus control. Determine the EC50 value by fitting the dose-response curve using non-linear regression analysis.

Protocol 2: Cytotoxicity Assay using MTT

  • Cell Seeding: Seed MT-4 cells or PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Compound Addition: Add a serial dilution of this compound to the wells, mirroring the concentrations used in the antiviral assay. Include a "cells only" control with no inhibitor.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (e.g., 72 hours).

  • MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Determine the CC50 value using non-linear regression.

Visual Guides and Workflows

To further clarify the processes and mechanisms discussed, please refer to the following diagrams.

G cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral_RNA Viral RNA RT Reverse Transcriptase (RT) Viral_RNA->RT RNA-dependent DNA synthesis Viral_DNA Viral DNA RT->Viral_DNA Integration Integration into Host Genome Viral_DNA->Integration Inhibitor This compound Inhibitor->RT Allosteric Inhibition

Caption: Mechanism of action of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Serial Dilution of Inhibitor-20 C Add Inhibitor and HIV-1 to Cells A->C B Seed Cells in 96-well Plate B->C D Incubate at 37°C C->D E Measure Viral Replication (p24 ELISA) D->E F Measure Cell Viability (MTT Assay) D->F G Calculate EC50 & CC50 E->G F->G

Caption: General workflow for evaluating this compound.

Troubleshooting Guide

Issue 1: High variability in EC50 values between experiments.

  • Possible Cause 1: Inconsistent Virus Titer: The amount of virus used for infection can significantly impact the apparent EC50.

    • Solution: Ensure you are using a consistent, pre-titered stock of virus for all experiments. If preparing new virus stocks, always re-titer before use.

  • Possible Cause 2: Cell Health and Density: The physiological state and number of cells can affect infection efficiency and compound efficacy.

    • Solution: Maintain a consistent cell seeding density and ensure cells are in the logarithmic growth phase and have high viability (>95%) at the time of the experiment.

  • Possible Cause 3: Pipetting Errors: Inaccurate serial dilutions can lead to significant variations in the final concentrations tested.

    • Solution: Use calibrated pipettes and ensure proper mixing at each dilution step. Consider preparing a larger volume of each dilution to minimize errors.

Issue 2: Observed cytotoxicity is higher than expected (low CC50).

  • Possible Cause 1: High DMSO Concentration: The final concentration of the solvent (DMSO) may be too high, causing cellular stress.

    • Solution: Ensure the final DMSO concentration in the culture medium does not exceed 0.5%, with an ideal target of <0.1%. Adjust your serial dilution scheme if necessary.

  • Possible Cause 2: Compound Precipitation: this compound may precipitate out of solution at higher concentrations, which can appear as cytotoxicity.

    • Solution: Visually inspect the wells with the highest concentrations for any signs of precipitation. If observed, you may need to adjust the top concentration tested or use a different solvent system if compatible.

  • Possible Cause 3: Sensitive Cell Line: The cell line being used may be particularly sensitive to this class of compound.

    • Solution: Test the cytotoxicity in a different, recommended cell line (e.g., MT-4) to see if the issue persists. Also, ensure the incubation time for the cytotoxicity assay matches that of the antiviral assay.

G Start Problem: Inconsistent EC50 Results Q1 Is your virus stock pre-titered and consistent? Start->Q1 A1_No Titer Virus Stock Before Each Experiment Q1->A1_No No Q2 Are cells healthy (>95%) and in log phase? Q1->Q2 Yes A1_Yes Check Cell Health & Seeding Density A2_Yes Verify Pipetting Accuracy & Serial Dilutions Q2->A2_Yes Yes A2_No Use Healthy Cells at Consistent Density Q2->A2_No No

Caption: Troubleshooting inconsistent EC50 results.

Technical Support Center: Off-Target Effects of Ritonavir in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the HIV-1 protease inhibitor, Ritonavir, in cell line-based experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary, well-documented off-target effects of Ritonavir?

A1: Ritonavir is a potent inhibitor of the HIV-1 protease, but it also exhibits significant off-target activities that can impact experimental results. The most prominent off-target effects observed in various cell lines include:

  • Inhibition of Cytochrome P450 3A4 (CYP3A4): Ritonavir is a strong mechanism-based inactivator of CYP3A4, a key enzyme involved in drug metabolism. This inhibition can alter the metabolism of other compounds in your experimental system.

  • Modulation of the PI3K/Akt Signaling Pathway: Ritonavir has been shown to inhibit the phosphorylation of Akt, a critical kinase in cell survival and proliferation pathways. This can lead to decreased cell viability and induction of apoptosis.[1]

  • Alteration of Proteasome Activity: Ritonavir can modulate the activity of the proteasome, the cellular machinery responsible for protein degradation. It has been reported to inhibit the chymotrypsin-like activity of the 20S proteasome while enhancing the activity of the 26S proteasome.

Q2: We are observing unexpected cytotoxicity in our cell line when using Ritonavir as a control. What could be the cause?

A2: Unexpected cytotoxicity with Ritonavir is a common observation and can be attributed to its off-target effects. The inhibition of the Akt signaling pathway is a major contributor to Ritonavir-induced cell death.[1] Additionally, at higher concentrations, Ritonavir can cause direct cellular damage. It is crucial to perform a dose-response curve to determine the cytotoxic concentration (CC50) of Ritonavir in your specific cell line.

Q3: How can I minimize the impact of Ritonavir's off-target effects on my experimental results?

A3: To mitigate the influence of Ritonavir's off-target activities, consider the following strategies:

  • Use the Lowest Effective Concentration: Titrate Ritonavir to the lowest concentration that effectively inhibits HIV-1 protease in your assay system while minimizing off-target effects.

  • Include Appropriate Controls:

    • Vehicle Control: Always include a vehicle-only control (e.g., DMSO) to account for any effects of the solvent.

    • Alternative Protease Inhibitor Control: If feasible, use another HIV-1 protease inhibitor with a different off-target profile to confirm that the observed effects are specific to your experimental variable and not a class effect of protease inhibitors.

  • Biochemical Assays: When possible, use cell-free biochemical assays to directly measure the activity of your target of interest without the confounding factors of cellular off-target effects.

Q4: Are there any known effects of Ritonavir on kinase signaling beyond the Akt pathway?

A4: While the primary focus of research has been on the PI3K/Akt pathway, the broader effects of Ritonavir on the human kinome are not extensively documented in publicly available, large-scale screening data. It is plausible that Ritonavir may interact with other kinases. If you suspect off-target kinase activity in your experiments, a broad-spectrum kinase inhibitor panel could be used to screen for unexpected inhibitory profiles.

Troubleshooting Guides

Issue 1: Inconsistent results in cell viability assays with Ritonavir treatment.
Possible Cause Troubleshooting Step
Cell density variability Ensure consistent cell seeding density across all wells and plates. Create a cell suspension of uniform concentration before plating.
Edge effects in multi-well plates Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
Ritonavir precipitation Visually inspect the media for any signs of drug precipitation, especially at higher concentrations. If precipitation occurs, consider using a different solvent or a lower concentration range.
Assay interference Some viability assays can be affected by the chemical properties of the compound. Consider using an orthogonal viability assay (e.g., trypan blue exclusion in addition to a metabolic assay like MTT or resazurin) to confirm results.
Issue 2: Difficulty in detecting a decrease in phospho-Akt levels by Western blot after Ritonavir treatment.
Possible Cause Troubleshooting Step
Suboptimal treatment time or concentration Perform a time-course and dose-response experiment to determine the optimal conditions for observing a decrease in phospho-Akt. Start with a time course of 6, 12, 24, and 48 hours and a concentration range based on the CC50 in your cell line.
High basal phospho-Akt levels Serum-starve the cells for 4-6 hours before treatment to reduce basal levels of phospho-Akt, making it easier to detect a decrease upon Ritonavir treatment.
Inefficient protein extraction Use a lysis buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation state of proteins during extraction. Keep samples on ice at all times.
Poor antibody performance Ensure your primary antibody for phospho-Akt (e.g., anti-p-Akt Ser473) is validated for Western blotting and used at the recommended dilution. Block the membrane with 5% BSA in TBST, as milk can sometimes interfere with phospho-specific antibodies. Include a positive control (e.g., lysate from cells treated with a known Akt activator like IGF-1) and a total Akt antibody as a loading control.

Data Presentation

Table 1: Cytotoxicity of Ritonavir in Various Human Cell Lines

Cell LineCell TypeAssayCC50 (µM)Reference
CRFKFeline KidneyMTT39.9[2]
RAW 264.7Murine MacrophageNot Specified> 20[3]
Human Endothelial CellsEndothelialCell Proliferation AssayTime- and dose-dependent decrease[4]
MDA-MB-231Human Breast CancerNot Specified45[5]
T47DHuman Breast CancerNot Specified15[5]
MCF7Human Breast CancerNot Specified12-24[5]
DU145Human Prostate CancerNot SpecifiedNot Specified
SKOV-3Human Ovarian CancerCCK-8~20 (at 3 days)
MDAH-2774Human Ovarian CancerCCK-8~20 (at 3 days)

Note: CC50 values can vary depending on the specific assay conditions and cell line passage number.

Experimental Protocols

Protocol 1: Western Blotting for Phospho-Akt (Ser473) Detection
  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Optional: Serum-starve cells for 4-6 hours in serum-free media.

    • Treat cells with the desired concentrations of Ritonavir or controls for the determined optimal time.

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each sample to a final concentration of 1x and boil at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C or using a semi-dry transfer system according to the manufacturer's instructions.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Akt (Ser473) (typically 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody (typically 1:5000-1:10000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

Protocol 2: 26S Proteasome Chymotrypsin-Like Activity Assay

This protocol is adapted for a 96-well plate format using a fluorogenic substrate.

  • Cell Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 1 mM DTT) and incubate on ice for 15 minutes.

    • Homogenize the cells using a Dounce homogenizer or by passing through a fine-gauge needle.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the cytosolic fraction.

    • Determine the protein concentration of the lysate.

  • Assay Setup:

    • In a black, clear-bottom 96-well plate, add 20-50 µg of protein lysate to each well.

    • Add assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM ATP) to bring the total volume to 90 µL.

    • Add 10 µL of various concentrations of Ritonavir, a known proteasome inhibitor (e.g., MG132) as a positive control, or vehicle control to the respective wells.

    • Incubate the plate at 37°C for 15-30 minutes.

  • Substrate Addition and Measurement:

    • Prepare a stock solution of the chymotrypsin-like fluorogenic substrate (e.g., Suc-LLVY-AMC) in DMSO. Dilute to the final working concentration (typically 20-100 µM) in assay buffer immediately before use.

    • Add 10 µL of the substrate solution to each well to initiate the reaction.

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity (Excitation: ~360-380 nm, Emission: ~440-460 nm for AMC) kinetically every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve for each well.

    • Normalize the activity to the protein concentration.

    • Plot the percentage of proteasome inhibition versus the Ritonavir concentration to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt (inactive) PIP3->Akt recruits p_Akt p-Akt (active) PDK1->p_Akt phosphorylates Akt->p_Akt Cell_Survival_Proliferation Cell_Survival_Proliferation p_Akt->Cell_Survival_Proliferation promotes Apoptosis Apoptosis p_Akt->Apoptosis inhibits Ritonavir Ritonavir Ritonavir->p_Akt inhibits

Caption: Ritonavir inhibits the PI3K/Akt signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis Seed_Cells Seed Cells in 6-well plate Treat_Cells Treat with Ritonavir (Dose-response/Time-course) Seed_Cells->Treat_Cells Lyse_Cells Lyse Cells & Quantify Protein Treat_Cells->Lyse_Cells SDS_PAGE SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Immunoblot Immunoblot for p-Akt & Total Akt Transfer->Immunoblot Detect Chemiluminescent Detection Immunoblot->Detect

Caption: Western blot workflow for p-Akt detection.

References

Technical Support Center: Overcoming Resistance to HIV-1 Inhibitor-20

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing resistance to the novel antiretroviral agent, "Inhibitor-20."

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in the efficacy of Inhibitor-20 in our cell culture-based assays over time. What could be the cause?

A1: A decline in the efficacy of Inhibitor-20 is likely due to the emergence of drug-resistant HIV-1 variants. Continuous exposure to the inhibitor creates a selective pressure that favors the growth of viruses with mutations that reduce their susceptibility.[1][2] It is also crucial to ensure consistent drug concentration and cell culture conditions, as variations can impact inhibitor performance.

Q2: What are the common molecular mechanisms of resistance to HIV-1 inhibitors?

A2: HIV-1 can develop resistance through several mechanisms, primarily driven by mutations in the viral genome.[1] For reverse transcriptase inhibitors, two broad categories of resistance mutations are observed:

  • Discriminatory mutations: These mutations alter the reverse transcriptase enzyme, enabling it to better differentiate between the inhibitor and the natural substrate (dNTPs).[2][3]

  • Excision-enhancing mutations: These mutations increase the enzyme's ability to remove the inhibitor after it has been incorporated into the viral DNA, allowing DNA synthesis to resume.[2][3]

For protease inhibitors, resistance often arises from mutations that alter the protease enzyme's structure, reducing the binding affinity of the inhibitor.

Q3: How can we confirm if our virus strain has developed resistance to Inhibitor-20?

A3: To confirm resistance, you should perform drug susceptibility testing. There are two main types of assays:

  • Genotypic Assays: These assays sequence the relevant viral genes (e.g., reverse transcriptase, protease) to identify mutations known to be associated with drug resistance.[4][5]

  • Phenotypic Assays: These assays directly measure the concentration of the inhibitor required to suppress viral replication by 50% (IC50) in cell culture.[6][7] An increase in the IC50 value for your virus strain compared to a wild-type reference strain indicates resistance.

Q4: What strategies can we employ in our research to overcome resistance to Inhibitor-20?

A4: Several strategies are being explored to combat HIV-1 drug resistance:

  • Combination Therapy: Using Inhibitor-20 in combination with other antiretroviral agents that have different mechanisms of action can suppress a broader range of viral variants and make it more difficult for the virus to develop resistance.[8][9]

  • Development of Next-Generation Inhibitors: Designing new inhibitors that are effective against known resistant strains is a key strategy. This often involves structural biology studies to understand how resistance mutations affect inhibitor binding.[10]

  • Novel Drug Targets: Investigating inhibitors that target different stages of the HIV-1 life cycle, such as attachment, entry, or capsid assembly, can provide new avenues for treating resistant infections.[8][9]

Troubleshooting Guides

Guide 1: Investigating Unexpected Loss of Inhibitor-20 Efficacy

This guide provides a systematic approach to troubleshooting a sudden or gradual loss of Inhibitor-20's antiviral activity in your experiments.

Workflow for Investigating Loss of Efficacy

start Start: Unexpected Loss of Inhibitor-20 Efficacy check_params Step 1: Verify Experimental Parameters (Drug concentration, cell viability, etc.) start->check_params params_ok Parameters Consistent? check_params->params_ok troubleshoot_params Action: Troubleshoot Experimental Setup params_ok->troubleshoot_params No sequence_virus Step 2: Sequence Viral Genome (Target region of Inhibitor-20) params_ok->sequence_virus Yes end_other Conclusion: Other Experimental Factors Likely Cause troubleshoot_params->end_other mutations_found Resistance Mutations Identified? sequence_virus->mutations_found phenotypic_assay Step 3: Perform Phenotypic Drug Susceptibility Assay mutations_found->phenotypic_assay Yes mutations_found->end_other No resistance_confirmed Resistance Confirmed by Increased IC50? phenotypic_assay->resistance_confirmed characterize_mutant Step 4: Characterize Resistant Mutant (Growth kinetics, enzyme activity) resistance_confirmed->characterize_mutant Yes resistance_confirmed->end_other No end_resistance Conclusion: Resistance to Inhibitor-20 Confirmed characterize_mutant->end_resistance

Caption: Troubleshooting workflow for loss of inhibitor efficacy.

Quantitative Data Summary: Interpreting Phenotypic Assay Results

Fold Change in IC50InterpretationRecommended Action
< 2-foldSusceptibleContinue with current experimental plan.
2 to 10-foldLow-level resistanceConsider increasing inhibitor concentration; investigate minor resistance mutations.
> 10-foldHigh-level resistanceConfirm with genotypic analysis; test against a panel of next-generation inhibitors.
Guide 2: Protocol for HIV-1 Genotypic Resistance Assay

This guide outlines the key steps for identifying resistance mutations in the viral target of Inhibitor-20 using Sanger sequencing.[4]

Experimental Protocol: Genotypic Resistance Assay

  • Viral RNA Extraction:

    • Isolate viral RNA from patient plasma or cell culture supernatant using a commercial kit (e.g., MagMAX Viral/Pathogen Nucleic Acid Isolation Kit).[4]

  • Reverse Transcription and PCR (RT-PCR):

    • Synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase enzyme.

    • Amplify the target gene region (the gene encoding the protein that Inhibitor-20 targets) using specific primers.

  • Nested PCR:

    • Perform a second round of PCR using primers internal to the first PCR product to increase the specificity and yield of the target DNA.[4]

  • PCR Product Purification:

    • Purify the nested PCR product to remove primers, dNTPs, and other reaction components that could interfere with sequencing.

  • Sanger Sequencing:

    • Sequence the purified PCR product using a commercial sequencing service or an in-house sequencer.

  • Sequence Analysis:

    • Align the obtained sequence with a wild-type reference sequence to identify mutations.

    • Use online databases (e.g., Stanford University HIV Drug Resistance Database) to interpret the significance of the identified mutations.[5]

Logical Relationship of Genotypic Assay Steps

rna_extraction Viral RNA Extraction rt_pcr Reverse Transcription & PCR (RT-PCR) rna_extraction->rt_pcr nested_pcr Nested PCR rt_pcr->nested_pcr purification PCR Product Purification nested_pcr->purification sequencing Sanger Sequencing purification->sequencing analysis Sequence Analysis & Mutation Identification sequencing->analysis

Caption: Key steps in the HIV-1 genotypic resistance assay workflow.

Guide 3: Protocol for Phenotypic Drug Susceptibility Assay

This guide provides a detailed methodology for determining the IC50 of Inhibitor-20 against a specific HIV-1 strain.[6][7]

Experimental Protocol: Phenotypic Drug Susceptibility Assay

  • Preparation of Recombinant Test Virus:

    • Amplify the target gene (e.g., reverse transcriptase) from the patient-derived or lab-evolved virus.

    • Clone this gene into a replication-defective HIV-1 vector that contains a reporter gene (e.g., luciferase).[6]

    • Transfect producer cells (e.g., 293T cells) with the vector to generate recombinant virus particles.

  • Infection of Target Cells:

    • Seed target cells (e.g., TZM-bl cells) in a 96-well plate.

    • Infect the target cells with a standardized amount of the recombinant virus in the presence of serial dilutions of Inhibitor-20.

    • Include a "no drug" control and a "no virus" control.

  • Measurement of Reporter Gene Activity:

    • After a set incubation period (e.g., 48-72 hours), lyse the cells and measure the activity of the reporter gene (e.g., luciferase activity).

  • Data Analysis:

    • Plot the reporter gene activity against the log of the inhibitor concentration.

    • Use a non-linear regression model to calculate the IC50, which is the concentration of Inhibitor-20 that reduces reporter activity by 50%.

Signaling Pathway of Phenotypic Assay

inhibitor Inhibitor-20 infection Viral Infection inhibitor->infection Blocks virus Recombinant HIV-1 (with reporter gene) virus->infection target_cell Target Cell target_cell->infection replication Viral Replication (inhibited by drug) infection->replication reporter_expression Reporter Gene Expression replication->reporter_expression signal Measurable Signal (e.g., Luciferase) reporter_expression->signal

References

"HIV-1 inhibitor-20" experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address experimental variability and reproducibility issues that researchers, scientists, and drug development professionals may encounter when working with the non-nucleoside reverse transcriptase inhibitor (NNRTI), HIV-1 Inhibitor-20.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to an allosteric pocket on the HIV-1 reverse transcriptase (RT) enzyme, which is located approximately 10 Å away from the enzyme's active site.[1][2] This binding induces a conformational change in the enzyme, inhibiting its ability to convert viral RNA into DNA, a critical step in the HIV-1 replication cycle.[3] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the growing DNA chain.[4]

Q2: What are the most common causes of inconsistent IC50/EC50 values for this compound?

A2: Inconsistent IC50/EC50 values can arise from several factors:

  • Compound Solubility: Many NNRTIs have poor water solubility, which can lead to precipitation in culture media and inaccurate concentration determinations.[5][6]

  • Protein Binding: this compound, like many NNRTIs, may bind to serum proteins (e.g., albumin) in the culture medium.[7] This reduces the unbound, active concentration of the inhibitor, potentially leading to higher IC50 values. The type and concentration of serum used can therefore significantly impact results.[8]

  • Cell Health and Density: The metabolic state and density of the host cells (e.g., TZM-bl cells) at the time of infection and treatment can affect viral replication rates and, consequently, the apparent inhibitor potency.

  • Virus Stock Variability: The titer and infectivity of viral stocks can vary between preparations, affecting the outcome of antiviral assays.

  • Assay-Specific Parameters: Variations in incubation times, reagent stability, and the specific reporter system used can all contribute to variability.[9][10]

Q3: How does the genetic variability of HIV-1 impact the efficacy of this compound?

A3: The high mutation rate of HIV-1 RT can lead to the development of drug-resistant strains.[11][12][13] Specific mutations within the NNRTI binding pocket can reduce the binding affinity of this compound, leading to a significant increase in the IC50 value and treatment failure.[14] The presence of low-frequency (minority) drug-resistant variants, which may not be detected by standard genotyping assays, can also lead to unexpected virological failure.[15]

Data Presentation

Table 1: In Vitro Activity of Representative NNRTIs Against Wild-Type and Mutant HIV-1 Strains
CompoundHIV-1 StrainAssay Cell TypeIC50 (nM)Fold Change vs. WTReference
Compound AWild-TypeTZM-bl5.61.0[5]
Compound AK103N MutantTZM-bl43076.8[5]
Compound AY181C MutantTZM-bl15026.8[5]
Compound BWild-TypeMT-40.311.0[1]
Compound BY181C MutantMT-446148.4[1]
Compound BK103N/Y181C MutantMT-42477.4[1]
Table 2: Solubility of Representative NNRTIs
CompoundAqueous Solubility (µg/mL)Reference
Compound B510[1][2]
Compound C10.8[1]
Efavirenz<10[6]
RilpivirinePoor[5]

Experimental Protocols

Biochemical HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified HIV-1 RT.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a template-primer hybrid (e.g., poly(A)·oligo(dT)15), digoxigenin (DIG)- and biotin-labeled nucleotides, and reaction buffer.[16]

  • Inhibitor Preparation: Serially dilute this compound in a suitable solvent (e.g., DMSO) and then add to the reaction wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.[16]

  • Enzyme Addition: Add a known amount of purified recombinant HIV-1 RT (e.g., 2 ng) to each well to initiate the reaction.[16]

  • Incubation: Incubate the plate for 1 hour at 37°C to allow for DNA synthesis.[16]

  • Detection:

    • Transfer the reaction products to a streptavidin-coated ELISA plate and incubate for 1 hour at 37°C to allow the biotin-labeled DNA to bind.[16]

    • Wash the plate to remove unincorporated nucleotides.

    • Add an anti-DIG-peroxidase (POD) antibody conjugate and incubate.[16]

    • Wash the plate again and add a peroxidase substrate (e.g., ABTS).

    • Measure the absorbance at the appropriate wavelength to quantify the amount of synthesized DNA.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cell-Based HIV-1 Antiviral Assay (TZM-bl Reporter Assay)

This assay measures the ability of this compound to prevent the infection of host cells by HIV-1.

Methodology:

  • Cell Seeding: Seed TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-inducible luciferase and β-galactosidase reporter genes) into 96-well plates at a density of 10,000 cells/well and incubate overnight.[10][17]

  • Compound Preparation: Prepare serial dilutions of this compound in growth medium.

  • Infection and Treatment:

    • Pre-incubate the serially diluted this compound with a known amount of HIV-1 virus stock for 1 hour at 37°C.[18]

    • Remove the culture medium from the TZM-bl cells and add the virus-inhibitor mixture.

    • Include control wells with cells only (background control) and cells with virus only (virus control).[10]

  • Incubation: Incubate the plates for 48 hours at 37°C.[10][18]

  • Lysis and Luminescence Reading:

    • Remove the culture medium and add a luciferase assay lysis reagent to each well.[10]

    • After a short incubation to ensure complete cell lysis, transfer the lysate to an opaque 96-well plate.

    • Measure the luminescence using a luminometer. The luciferase activity is directly proportional to the level of viral infection.[17]

  • Data Analysis: Calculate the percent inhibition of viral replication for each inhibitor concentration relative to the virus control and determine the EC50 value.

Troubleshooting Guides

Problem: High variability between replicate wells in the TZM-bl assay.

Possible Cause Troubleshooting Step
Inconsistent cell seedingEnsure cells are thoroughly resuspended before plating to achieve a uniform cell monolayer.
Edge effects in the 96-well plateAvoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Pipetting errorsUse calibrated pipettes and proper technique, especially when performing serial dilutions.
Compound precipitationVisually inspect the wells for any precipitate. If observed, consider using a lower top concentration or a different solvent system.

Problem: this compound shows lower than expected potency (high IC50/EC50).

Possible Cause Troubleshooting Step
Compound degradationEnsure proper storage of the compound stock solution (e.g., protected from light, at -20°C). Prepare fresh dilutions for each experiment.
High serum protein bindingReduce the serum concentration in the assay medium (e.g., from 10% to 5% FBS) and re-evaluate the EC50. Be aware that this may also affect cell health.
Use of a resistant HIV-1 strainConfirm the genotype of the virus stock used. Test the inhibitor against a known sensitive (wild-type) reference strain.[19]
Suboptimal viral titerEnsure the viral input results in a signal that is well above the background but not in the saturation range of the assay.

Problem: High cytotoxicity observed in control wells.

Possible Cause Troubleshooting Step
Inherent toxicity of the compoundDetermine the TC50 (50% cytotoxic concentration) of this compound in a separate cytotoxicity assay using uninfected cells.[20] Ensure the concentrations used in the antiviral assay are well below the TC50.
Solvent toxicityEnsure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for the cell line (typically <0.5%).
Contamination of reagentsUse sterile techniques and check all reagents (media, serum, etc.) for contamination.

Visualizations

G cluster_0 HIV-1 Entry & Reverse Transcription cluster_1 Inhibitor Action HIV HIV-1 Virion HostCell Host Cell (CD4+) HIV->HostCell Binds & Fuses ViralRNA Viral RNA HostCell->ViralRNA Releases RT Reverse Transcriptase ViralRNA->RT Template ViralDNA Viral DNA RT->ViralDNA Synthesizes InhibitedRT Inactive RT RT->InhibitedRT Inhibitor This compound Inhibitor->RT InhibitedRT->ViralDNA Blocks Synthesis

Caption: Mechanism of action for this compound.

G cluster_workflow TZM-bl Antiviral Assay Workflow A 1. Seed TZM-bl cells in 96-well plate D 4. Add mixture to cells A->D B 2. Prepare serial dilutions of This compound C 3. Pre-incubate virus with inhibitor B->C C->D E 5. Incubate for 48 hours D->E F 6. Lyse cells and add luciferase substrate E->F G 7. Read luminescence F->G H 8. Calculate EC50 G->H

Caption: Experimental workflow for the TZM-bl cell-based assay.

G start Inconsistent IC50 Results q1 Is high variability seen between replicates? start->q1 a1_yes Check cell seeding, pipetting, and for edge effects. q1->a1_yes Yes q2 Is cytotoxicity observed? q1->q2 No a1_yes->q2 a2_yes Determine TC50. Lower inhibitor concentration. Check solvent toxicity. q2->a2_yes Yes q3 Is potency lower than expected? q2->q3 No a2_yes->q3 a3_yes Verify compound stability. Test for serum protein binding. Genotype virus strain. q3->a3_yes Yes end Review Assay Parameters: Controls, Reagents, Titer q3->end No a3_yes->end

Caption: Troubleshooting decision tree for inconsistent IC50 values.

References

Technical Support Center: HIV-1 Inhibitor-20 Degradation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HIV-1 Inhibitor-20. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve potential issues related to the stability and degradation of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could the inhibitor be degrading in my cell culture media?

A1: Yes, inconsistent results are a common indicator of compound instability. Small molecule inhibitors like this compound can degrade under typical cell culture conditions (37°C, aqueous media). This degradation can lead to a decrease in the effective concentration of the active compound over the course of your experiment, resulting in poor reproducibility. We recommend performing a stability assessment to determine the half-life of the inhibitor in your specific experimental setup.

Q2: What are the most common causes of small molecule inhibitor degradation in cell culture media?

A2: Several factors can contribute to the degradation of a small molecule inhibitor in cell culture media.[1] The most common causes include:

  • Hydrolysis: Reaction with water in the aqueous media can cleave labile functional groups such as esters, amides, or lactones.[2][3][4][5] The rate of hydrolysis is often dependent on the pH of the media.[6]

  • Enzymatic Degradation: If you are using serum-containing media or performing experiments with whole cells, enzymes (e.g., esterases, proteases) present in the serum or released by cells can metabolize the inhibitor.[6][7]

  • Oxidation: Some chemical motifs are susceptible to oxidation, which can be accelerated by components in the media or exposure to air.[8]

  • Photodegradation: Exposure to light, especially UV radiation from laboratory lighting or biosafety cabinets, can cause degradation of photosensitive compounds.[9][10] It is advisable to protect susceptible drugs from light by using amber vials or other measures.[6]

  • Adsorption: The inhibitor may non-specifically bind to plasticware (e.g., flasks, plates, pipette tips), reducing its effective concentration in the media.[11]

Q3: How can I test the stability of this compound in my specific cell culture medium?

A3: You can perform a simple stability assay. The general principle is to incubate this compound in your complete cell culture medium (including serum, if applicable) under your standard experimental conditions (e.g., 37°C, 5% CO2) but without cells.[11] Samples of the medium are collected at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and the concentration of the intact inhibitor is quantified using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][11] For a detailed protocol, please refer to the "Experimental Protocols" section below.

Q4: My inhibitor appears to be degrading rapidly. What can I do to mitigate this?

A4: If you have confirmed that this compound is unstable under your experimental conditions, consider the following strategies:

  • Replenish the inhibitor: For long-term experiments, change the media and add a fresh solution of the inhibitor at regular intervals based on its determined half-life.[11]

  • Use serum-free media: If you suspect enzymatic degradation and your cell line can tolerate it, switch to a serum-free or reduced-serum medium.

  • Protect from light: If the inhibitor is light-sensitive, conduct experiments in low-light conditions and store stock solutions and media containing the inhibitor in amber tubes or wrap them in aluminum foil.[6]

  • Adjust pH: If hydrolysis is pH-dependent, ensure your media is properly buffered and stable throughout the experiment.[6]

  • Use low-binding plasticware: To minimize adsorption, consider using specially treated low-retention plasticware.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter.

Problem 1: HPLC/LC-MS analysis shows a rapid decrease in the parent peak of this compound over time.
  • Possible Cause A: Hydrolysis.

    • Troubleshooting Step: Review the chemical structure of this compound for hydrolytically labile functional groups (e.g., esters, amides). Check the pH of your culture medium over the time course of the experiment.

    • Solution: If hydrolysis is confirmed, calculate the half-life and replenish the compound accordingly. For example, if the half-life is 24 hours, consider replacing the medium with a fresh inhibitor every 24 hours for long-term assays.

  • Possible Cause B: Enzymatic Degradation.

    • Troubleshooting Step: Run a parallel stability experiment comparing inhibitor degradation in serum-free media versus serum-containing media. A significantly faster degradation rate in the presence of serum points to enzymatic activity.

    • Solution: If possible, adapt your cells to serum-free conditions. If serum is required, you may need to increase the initial inhibitor concentration or replenish it more frequently.

  • Possible Cause C: Photodegradation.

    • Troubleshooting Step: Conduct a stability experiment where one set of samples is exposed to normal laboratory light and another is completely protected from light (e.g., wrapped in foil).

    • Solution: If the inhibitor is more stable in the dark, take precautions to minimize light exposure during all experimental steps.

Problem 2: Variable results between experimental replicates.
  • Possible Cause A: Inconsistent Inhibitor Concentration.

    • Troubleshooting Step: This could be a consequence of degradation as described in Problem 1. Ensure your stock solution is properly stored and has not degraded.

    • Solution: Perform a stability test as outlined below to understand the inhibitor's half-life in your system. Use this data to standardize your protocol, for instance, by setting a strict time limit for the assay or replenishing the inhibitor at defined intervals.

  • Possible Cause B: Adsorption to Labware.

    • Troubleshooting Step: Incubate the inhibitor in media without cells in your standard culture plates/flasks. Measure the concentration in the media over time. A decrease in concentration without the appearance of degradation products may suggest adsorption.[11]

    • Solution: Consider using polypropylene or other low-binding plates and tubes. Pre-incubating the plates with media containing serum may also help by blocking non-specific binding sites.

Data Presentation: Stability of this compound

The following tables summarize hypothetical data from stability assessments under different conditions.

Table 1: Stability of this compound (10 µM) in DMEM at 37°C

Time (Hours)Condition% Remaining (Mean ± SD, n=3)Calculated Half-Life (Hours)
0+ 10% FBS100 ± 2.1\multirow{5}{}{~28}
8+ 10% FBS82 ± 3.5
24+ 10% FBS55 ± 4.1
48+ 10% FBS29 ± 3.8
72+ 10% FBS15 ± 2.9
0Serum-Free100 ± 1.9\multirow{5}{}{~60}
8Serum-Free92 ± 2.4
24Serum-Free74 ± 3.3
48Serum-Free56 ± 4.0
72Serum-Free40 ± 3.7

Table 2: Effect of Light Exposure on this compound (10 µM) in DMEM + 10% FBS at 37°C

Time (Hours)Condition% Remaining (Mean ± SD, n=3)Calculated Half-Life (Hours)
0Ambient Light100 ± 2.3\multirow{3}{}{~28}
24Ambient Light54 ± 4.5
48Ambient Light31 ± 3.9
0Protected from Light100 ± 2.0\multirow{3}{}{~29}
24Protected from Light56 ± 3.8
48Protected from Light30 ± 4.2

Experimental Protocols

Protocol: Assessing Inhibitor Stability in Cell Culture Media via HPLC

This protocol describes a method to determine the stability of this compound in a specific cell culture medium.

1. Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • Sterile cell culture plates or flasks (e.g., 6-well plates)

  • Incubator (37°C, 5% CO2)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

  • HPLC system with a UV detector and a C18 reverse-phase column

2. Procedure:

  • Preparation: Prepare a working solution of this compound by diluting the stock solution in your complete culture medium to the final desired concentration (e.g., 10 µM). Prepare enough volume for all time points.

  • Incubation:

    • Dispense the prepared medium containing the inhibitor into multiple wells of a culture plate or into multiple flasks (e.g., 2 mL per well in a 6-well plate). This will be done in a cell-free manner.[11]

    • Immediately take a sample from the master mix. This is your Time 0 sample.

    • Place the culture plate/flasks in a 37°C, 5% CO2 incubator.

  • Sample Collection:

    • At each scheduled time point (e.g., 2, 4, 8, 24, 48, 72 hours), remove an aliquot of the medium (e.g., 100 µL) from one of the wells/flasks.

    • To stop any potential enzymatic degradation, immediately quench the sample by adding it to a tube containing a protein-precipitating agent, such as 3 volumes of ice-cold acetonitrile (e.g., 300 µL).

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean HPLC vial for analysis. Store samples at -20°C or -80°C if not analyzing immediately.

  • HPLC Analysis:

    • Set up the HPLC method. An example method could be:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% TFA in Water

      • Mobile Phase B: 0.1% TFA in Acetonitrile

      • Flow Rate: 1.0 mL/min

      • Gradient: A time-dependent gradient from 5% to 95% Mobile Phase B over 15 minutes.

      • Detection: UV absorbance at the λmax of this compound.

    • Inject the prepared samples from each time point.

    • Record the peak area of the intact this compound.

  • Data Analysis:

    • Normalize the peak area of each time point to the peak area of the Time 0 sample to determine the percentage of inhibitor remaining.

    • Plot the percentage of remaining inhibitor versus time.

    • Calculate the half-life (t1/2) of the inhibitor under these conditions.

Visualizations

Experimental Workflow & Signaling Pathway Diagrams

G Diagram 1: Workflow for this compound Stability Assessment cluster_prep Preparation cluster_incubate Incubation cluster_sample Sampling & Quenching cluster_analysis Analysis prep_media Prepare Media + This compound time_zero Collect 'Time 0' Sample prep_media->time_zero incubate Incubate at 37°C, 5% CO2 (Cell-Free) time_zero->incubate Start Incubation collect_samples Collect Aliquots at Time Points incubate->collect_samples Over Time Course quench Quench with Cold Acetonitrile collect_samples->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge hplc Analyze Supernatant by HPLC/LC-MS centrifuge->hplc Transfer Supernatant data Calculate % Remaining & Half-Life hplc->data G Diagram 2: Potential Degradation Pathways for Small Molecules cluster_pathways Degradation Mechanisms parent This compound (Active Compound) hydrolysis Hydrolysis (H2O, pH) parent->hydrolysis enzyme Enzymatic Action (e.g., Esterases) parent->enzyme photo Photodegradation (Light Exposure) parent->photo oxidation Oxidation parent->oxidation adsorption Adsorption to Plasticware parent->adsorption degraded Inactive/Less Active Degradation Products hydrolysis->degraded enzyme->degraded photo->degraded oxidation->degraded loss Loss of Effective Concentration degraded->loss adsorption->loss

References

"HIV-1 inhibitor-20" toxicity in primary cell cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing HIV-1 Inhibitor-20 in primary cell cultures. The information is intended for researchers, scientists, and drug development professionals to address common issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected potency of this compound in primary cells?

A1: this compound is a potent, next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI). In primary human peripheral blood mononuclear cells (PBMCs), the expected 50% effective concentration (EC50) is in the low nanomolar range. However, this can vary depending on the cell type, donor variability, and the HIV-1 strain used.

Q2: At what concentration does this compound typically show cytotoxicity?

A2: Cytotoxicity, measured as the 50% cytotoxic concentration (CC50), is generally observed at concentrations significantly higher than the EC50. The therapeutic index (CC50/EC50) is a critical measure of the drug's safety profile. Refer to the data tables below for expected ranges in various primary cell types. A low therapeutic index may indicate a potential toxicity issue.

Q3: Can the vehicle used to dissolve this compound affect my primary cell cultures?

A3: Yes. This compound is highly hydrophobic and typically dissolved in dimethyl sulfoxide (DMSO). High concentrations of DMSO can be toxic to primary cells. It is crucial to ensure the final concentration of DMSO in your cell culture medium is below 0.1% to minimize solvent-induced toxicity.[1] Always include a vehicle control (cells treated with the same concentration of DMSO as the highest drug concentration) in your experimental setup.[2]

Q4: I am observing unexpected cell death even at low concentrations of this compound. What could be the cause?

A4: Unexpected cytotoxicity can stem from several factors:

  • Donor Variability: Primary cells from different donors can have varied sensitivities to xenobiotics.[3]

  • Cell Health: The initial health and viability of the primary cells are critical. Ensure cells are properly handled and have high viability before starting the experiment.

  • Contamination: Test for mycoplasma or other contaminants in your cell cultures.

  • Compound Aggregation: At higher concentrations, hydrophobic compounds like this compound may precipitate in aqueous culture media, leading to non-specific cytotoxicity.[1] Visually inspect your cultures for any signs of precipitation.

Q5: How can I distinguish between apoptosis and necrosis induced by this compound?

A5: Flow cytometry using Annexin V and a viability dye (like Propidium Iodide or 7-AAD) is the standard method. Annexin V positive, viability dye negative cells are apoptotic, while cells positive for both are late apoptotic or necrotic. This distinction is important as it can provide insights into the mechanism of cell death. For example, some HIV-1 protease inhibitors have been shown to induce apoptosis.[4]

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Results Between Experiments
Potential Cause Troubleshooting Step
Primary Cell Donor Variation Use cells from at least three different donors to assess the range of cytotoxic responses.[3]
Inconsistent Cell Density Optimize and strictly adhere to the cell seeding density for your assays. High or low cell density can impact results.[1]
Reagent Instability Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.
Assay Timing Ensure that the incubation time for the cytotoxicity assay is consistent across all experiments.[1]
Issue 2: Discrepancy Between Potency and Cytotoxicity Data
Potential Cause Troubleshooting Step
Inaccurate Pipetting Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stocks.
Compound Adsorption This compound may adsorb to plasticware. Use low-adsorption plates and pipette tips where possible.
Incorrect Controls Ensure you have included all necessary controls: vehicle control, untreated cells, and a positive control for cytotoxicity (e.g., a known cytotoxic drug).[2]
Assay Interference The compound may interfere with the assay itself (e.g., colorimetric assays like MTT). Run a control with the compound in cell-free medium to check for interference.

Quantitative Data Summary

The following tables summarize expected cytotoxicity values for this compound across various primary human cell types.

Table 1: Cytotoxicity of this compound in Immune Cells

Primary Cell TypeAssayIncubation TimeCC50 (µM)Therapeutic Index (TI)
PBMCsMTT72 hours> 50> 1000
CD4+ T CellsAnnexin V/PI48 hours35.2 ± 4.5~700
Monocyte-Derived MacrophagesLDH Release72 hours42.8 ± 6.1~850

Table 2: Off-Target Cytotoxicity in Other Primary Cell Types

Primary Cell TypeAssayIncubation TimeCC50 (µM)
Primary HepatocytesAlamarBlue48 hours28.5 ± 3.9
Renal Proximal Tubule CellsNeutral Red Uptake48 hours> 50
Cardiomyocytes (iPS-derived)ATP Assay72 hours45.1 ± 5.8

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay in PBMCs
  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Assess cell viability and count using Trypan Blue.

  • Seeding: Seed 1 x 10^5 viable PBMCs per well in a 96-well plate in 100 µL of complete RPMI-1640 medium.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete RPMI-1640 medium. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO).

  • Treatment: Add 100 µL of the 2X compound dilutions to the respective wells. The final DMSO concentration should not exceed 0.1%.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining
  • Cell Preparation and Seeding: Isolate and seed primary CD4+ T cells as per your standard protocols in a 24-well plate.

  • Treatment: Treat cells with varying concentrations of this compound for 48 hours. Include vehicle and untreated controls.

  • Cell Harvesting: Gently harvest the cells, including any floating cells, and transfer to FACS tubes. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately using a flow cytometer.

Visualizations

Signaling Pathways and Workflows

G cluster_0 Troubleshooting Workflow for Unexpected Cytotoxicity Start High Cytotoxicity Observed Check_Vehicle Run Vehicle Control (e.g., Max DMSO Conc.) Start->Check_Vehicle Vehicle_Toxic Is Vehicle Control Toxic? Check_Vehicle->Vehicle_Toxic Reduce_Vehicle Lower Vehicle Conc. (<0.1% DMSO) Vehicle_Toxic->Reduce_Vehicle Yes Check_Compound Inspect for Precipitation Vehicle_Toxic->Check_Compound No Reduce_Vehicle->Start Precipitation Precipitation Observed? Check_Compound->Precipitation Solubility Improve Solubility (e.g., use BSA) Precipitation->Solubility Yes Cell_Health Assess Primary Cell Viability (Pre-Experiment) Precipitation->Cell_Health No Solubility->Start Viability_Low Viability <95%? Cell_Health->Viability_Low New_Cells Isolate Fresh Cells Viability_Low->New_Cells Yes True_Toxicity Potential Compound-Specific Toxicity. Proceed to Mechanism of Action Studies. Viability_Low->True_Toxicity No New_Cells->Start

Caption: Troubleshooting decision tree for unexpected cytotoxicity.

G cluster_1 General Experimental Workflow for Toxicity Assessment p_cells Isolate Primary Cells (e.g., PBMCs) culture Seed Cells in Multi-well Plate p_cells->culture treat Add Serial Dilutions of this compound culture->treat incubate Incubate (24-72 hours) treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT, LDH, Flow Cytometry) incubate->assay read Acquire Data (Plate Reader, Flow Cytometer) assay->read analyze Calculate CC50 & Therapeutic Index read->analyze

Caption: Standard workflow for in vitro toxicity assessment.

G cluster_2 Hypothetical Pathway for Off-Target Mitochondrial Toxicity inhibitor This compound mito Mitochondrion inhibitor->mito Off-target interaction etc Inhibition of Electron Transport Chain mito->etc ros Increased ROS Production etc->ros mmp Decreased Mitochondrial Membrane Potential etc->mmp ros->mmp caspase9 Caspase-9 Activation mmp->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential mechanism of this compound induced apoptosis.

References

"HIV-1 inhibitor-20" inconsistent results in different lab settings

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: HIV-1 Inhibitor-20

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for obtaining consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It is designed to bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT) enzyme.[1] This binding induces a conformational change in the enzyme, disrupting the catalytic site and preventing the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.

cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm ViralRNA Viral RNA RT Reverse Transcriptase (RT) ViralRNA->RT Template ViralDNA Viral DNA RT->ViralDNA Reverse Transcription Inhibitor20 This compound Inhibitor20->RT Binds & Inhibits Provirus Provirus (Integrated) ViralDNA->Provirus Integration into Host Genome

Figure 1. Proposed mechanism of action for this compound.

Q2: We are observing significant variability in the IC50 values between experimental runs. What are the potential causes?

A2: Inconsistent IC50 values can stem from several factors:

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and maintain a consistent, low passage number. Older cells or those grown to high confluency can exhibit altered metabolism and susceptibility to viral infection.

  • Virus Stock Titer: The titer of your viral stock can degrade with repeated freeze-thaw cycles. Always aliquot viral stocks into single-use volumes. A slight change in the multiplicity of infection (MOI) can significantly impact the apparent inhibitor potency.[2]

  • Compound Solubility: this compound is highly hydrophobic. Ensure it is fully dissolved in DMSO before preparing serial dilutions in culture medium. Precipitation of the compound will lead to a lower effective concentration and artificially high IC50 values.

  • Serum Concentration: Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its bioavailability. It is crucial to use the same batch and concentration of FBS for all related experiments to ensure consistency.

Q3: Our cytotoxicity assay (CC50) shows that this compound is toxic to uninfected cells at concentrations near the effective dose. How can we troubleshoot this?

A3: High cytotoxicity can confound antiviral activity results. Consider the following:

  • Assay Duration: Shorten the incubation period. For example, if you are running a 72-hour assay, try a 48-hour endpoint. This may reduce the cumulative toxic effects while still allowing for sufficient viral replication to measure inhibition.

  • Cell Density: Optimize the initial cell seeding density. A lower density might make cells more susceptible to drug-induced toxicity, while a higher density could mask the effect.

  • Solvent Control: Ensure the final concentration of the DMSO solvent is consistent across all wells and is below 0.5%. High concentrations of DMSO can be toxic to cells.

  • Alternative Cytotoxicity Assays: The MTT assay, which measures metabolic activity, can sometimes be influenced by compounds that affect mitochondrial function.[3] Consider using an alternative assay that measures cell membrane integrity, such as a lactate dehydrogenase (LDH) release assay, to confirm the cytotoxicity results.

Troubleshooting Guides

Issue 1: Low or No Inhibitory Activity Observed

If this compound is not showing the expected potency, follow this decision tree to diagnose the problem.

Start Low/No Activity Observed CheckCompound Verify Compound Integrity (Storage, Age, Solubility) Start->CheckCompound CheckVirus Assess Virus Stock (Titer, Freeze-Thaw Cycles) CheckCompound->CheckVirus Compound OK OrderNew Solution: Order/Synthesize New Compound Batch CheckCompound->OrderNew Degraded/ Precipitated CheckCells Evaluate Cell Health (Passage #, Contamination) CheckVirus->CheckCells Virus OK RetiterVirus Solution: Use New Aliquot or Re-titer Virus Stock CheckVirus->RetiterVirus Low Titer/ Multiple Thaws CheckProtocol Review Assay Protocol (Incubation Times, Reagents) CheckCells->CheckProtocol Cells Healthy NewCells Solution: Use Low Passage Cells, Check for Mycoplasma CheckCells->NewCells High Passage/ Contaminated OptimizeAssay Solution: Optimize Protocol Parameters and Re-run CheckProtocol->OptimizeAssay Inconsistency Found

Figure 2. Troubleshooting workflow for low inhibitor activity.

Issue 2: Inconsistent Results Across Different HIV-1 Strains

You may observe that this compound is highly potent against one lab-adapted strain (e.g., NL4-3) but shows reduced activity against another strain or clinical isolates.

  • Cause: This is a common characteristic of NNRTIs. The inhibitor's binding pocket can have subtle amino acid variations between different HIV-1 strains and subtypes.[2] Mutations like K103N or Y181C are known to confer high-level resistance to many NNRTIs.[2]

  • Recommendation:

    • Sequence the RT Gene: Perform genotypic analysis on the viral strains that show reduced susceptibility to identify known or novel resistance mutations.

    • Phenotypic Assays: Confirm the resistance by running dose-response curves on a panel of standard resistant mutant viruses.

    • Data Comparison: Compare your IC50 values against published data for other NNRTIs to understand the resistance profile of this compound.

Data Presentation

The following tables summarize hypothetical data from different experimental settings to illustrate potential sources of variability.

Table 1: Effect of Cell Type and Virus Strain on this compound Potency (IC50)

Cell LineHIV-1 StrainIC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
MT-4NL4-3 (Lab-adapted)15.2>25>1645
PMBCsNL4-3 (Lab-adapted)28.518.9663
MT-4Clinical Isolate #145.7>25>547
MT-4K103N Mutant>1000>25<25

Table 2: Influence of Assay Parameters on Experimental Outcome

Parameter VariedCondition AIC50 (nM)Condition BIC50 (nM)
FBS Concentration 5% FBS18.910% FBS35.1
Multiplicity of Infection (MOI) MOI = 0.0116.5MOI = 0.152.8
Incubation Time 48 hours20.172 hours15.8

Experimental Protocols

HIV-1 Inhibition Assay (Single-Round Infectivity)

This protocol is designed to measure the 50% inhibitory concentration (IC50) of this compound.

  • Cell Plating: Seed TZM-bl reporter cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS and incubate overnight.

  • Compound Dilution: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial 3-fold dilution in culture medium to create a range of concentrations (e.g., 1 µM to 0.1 nM). Include a "no drug" control.

  • Infection: Add 50 µL of the diluted compound to the cells. Immediately add 50 µL of HIV-1 virus stock (e.g., NL4-3, at a pre-determined titer to yield a strong signal) to each well.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Readout: Remove the culture medium. Lyse the cells and measure luciferase activity according to the manufacturer's protocol (e.g., Bright-Glo™ Luciferase Assay System).

  • Data Analysis: Normalize the results to the "no drug" control (100% infection) and "no virus" control (0% infection). Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. normalized response).

Cytotoxicity Assay (MTT-based)

This protocol measures the 50% cytotoxic concentration (CC50) of the inhibitor.[4][5]

  • Cell Plating: Seed MT-4 cells in a 96-well plate at 2 x 10^4 cells/well in 100 µL of RPMI-1640 with 10% FBS.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium at 2x the final concentration. Add 100 µL to the appropriate wells. Include a "cells only" control.

  • Incubation: Incubate for the same duration as the antiviral assay (e.g., 48 hours) at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Solubilization: Add 100 µL of MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.[6]

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the "cells only" control (100% viability). Calculate the CC50 value using a non-linear regression curve fit.

cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis PlateCells Plate Cells (e.g., TZM-bl or MT-4) AddCompound Add Compound to Cells PlateCells->AddCompound DiluteCompound Prepare Serial Dilutions of Inhibitor-20 DiluteCompound->AddCompound PrepVirus Prepare Virus Inoculum AddVirus Add Virus to Cells (Inhibition Assay Only) PrepVirus->AddVirus AddCompound->AddVirus Incubate Incubate 48h at 37°C AddVirus->Incubate Readout Perform Readout (Luciferase or MTT) Incubate->Readout Analyze Normalize Data and Calculate IC50/CC50 Readout->Analyze

References

Validation & Comparative

A Comparative Analysis of HIV-1 Fusion Inhibitors: Enfuvirtide (T-20) vs. Next-Generation Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the efficacy and mechanisms of HIV-1 entry inhibitors.

Introduction

The entry of HIV-1 into host cells is a critical first step in its lifecycle and presents a key target for antiretroviral therapy. Fusion inhibitors, a class of antiretroviral drugs, disrupt this process. The first and most well-known of this class is Enfuvirtide (T-20). This guide provides a detailed comparison of the efficacy of Enfuvirtide with next-generation HIV fusion inhibitors. The term "HIV-1 inhibitor-20" as specified in the query does not correspond to a widely recognized specific therapeutic agent in published scientific literature. It may refer to a research compound, such as a small molecule inhibitor featuring a 1,2,4-oxadiazole moiety, but publicly available efficacy data for such a compound is lacking. Therefore, for a meaningful and data-driven comparison, this guide will focus on Enfuvirtide and a well-documented next-generation fusion inhibitor, Sifuvirtide, for which comparative data is available.

Mechanism of Action: Targeting HIV-1 gp41

Enfuvirtide and next-generation fusion inhibitors share a common target: the HIV-1 transmembrane glycoprotein gp41. This protein is essential for the fusion of the viral and host cell membranes.

During the fusion process, gp41 undergoes a series of conformational changes. A key step is the formation of a six-helix bundle (6-HB) by the N-terminal heptad repeat (NHR) and C-terminal heptad repeat (CHR) regions of gp41. This bundle brings the viral and cellular membranes into close proximity, facilitating fusion.

Enfuvirtide is a synthetic 36-amino-acid peptide that mimics a segment of the CHR of gp41.[1][2][3] It competitively binds to the NHR, preventing the formation of the 6-HB and thus blocking viral entry.[1][2][3] Next-generation inhibitors like Sifuvirtide also target this mechanism but are designed for improved potency and a higher barrier to resistance.[4]

HIV_Fusion_Inhibition cluster_virus HIV-1 cluster_cell Host Cell cluster_fusion Fusion Process gp120 gp120 Binding gp120 binds to CD4 gp120->Binding interacts with gp41 gp41 (pre-fusion) CD4 CD4 Receptor CCR5_CXCR4 Co-receptor (CCR5/CXCR4) Binding->CD4 CoReceptorBinding Co-receptor Binding Binding->CoReceptorBinding CoReceptorBinding->CCR5_CXCR4 ConformationalChange gp41 Conformational Change (Intermediate State) CoReceptorBinding->ConformationalChange SixHB Six-Helix Bundle Formation ConformationalChange->SixHB Fusion Membrane Fusion SixHB->Fusion Enfuvirtide Enfuvirtide (T-20) & Next-Gen Inhibitors Enfuvirtide->ConformationalChange Inhibits by binding to gp41 NHR Experimental_Workflow A 1. Culture Target Cells (e.g., HeLa-CD4-CCR5/CXCR4) C 3. Pre-incubate Cells with Inhibitor A->C B 2. Prepare Serial Dilutions of Inhibitor B->C D 4. Add Pseudotyped HIV-1 Virions C->D E 5. Incubate for 48-72 hours D->E F 6. Measure Reporter Gene Activity (e.g., Luciferase Assay) E->F G 7. Calculate IC50 F->G

References

"HIV-1 inhibitor-20" efficacy against multi-drug resistant HIV-1 strains

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of a Novel Inhibitor's Efficacy Against Highly Resistant HIV-1 Strains

For researchers, scientists, and drug development professionals at the forefront of the battle against HIV/AIDS, the emergence of multi-drug resistant (MDR) strains presents a formidable challenge. Standard antiretroviral therapies often falter in the face of extensive mutations in the viral genome. This guide provides a detailed comparison of a promising investigational inhibitor, GRL-142, with the potent clinical protease inhibitor, darunavir, against highly resistant HIV-1, including the notoriously difficult-to-inhibit PR20 mutant.

Executive Summary

GRL-142, a novel protease inhibitor, demonstrates exceptional potency against HIV-1 strains that are highly resistant to current clinical drugs. Its unique chemical structure allows it to effectively bind to and inhibit mutated proteases, such as the PR20 variant, which harbors 20 resistance-associated mutations. Furthermore, recent studies have unveiled a dual mechanism of action for GRL-142, targeting both the HIV-1 protease and integrase, which may contribute to its high genetic barrier to resistance. This guide will delve into the comparative efficacy, mechanisms of action, and the experimental basis for these findings.

Comparative Efficacy of GRL-142 and Darunavir

The following tables summarize the quantitative data on the inhibitory activity of GRL-142 and darunavir against wild-type and multi-drug resistant HIV-1 protease.

Table 1: In Vitro Protease Inhibition

InhibitorHIV-1 Protease VariantInhibition Constant (K_i)Fold-Resistance vs. Wild-Type
GRL-142 Wild-Type14 pM1
PR20 Mutant2.5 nM~178
Darunavir Wild-Type5 pM1
PR20 Mutant40 nM8000

Data sourced from studies on PR20 mutant inhibition.[1][2]

Table 2: Antiviral Activity in Cell Culture

InhibitorHIV-1 VariantIC50
GRL-142 Wild-Type (NL4-3)0.0033 nM
Multi-Drug Resistant Clinical Isolates0.065 - 19 nM
Highly INSTI-Resistant (HIV_KGD_)~130 fM
Darunavir Wild-TypePotent (pM to low nM range)
Darunavir-Resistant MutantsDiminished response with ≥3 DRV RAMs

IC50 values for GRL-142 are from various in vitro studies.[3][4] Information on darunavir efficacy is based on clinical and in vitro resistance profiling.[2][5]

Mechanism of Action: Overcoming Resistance

Darunavir is a highly effective protease inhibitor, but its efficacy can be compromised by the accumulation of resistance-associated mutations (RAMs) in the protease enzyme.[1][2][5] The PR20 mutant, for example, has an expanded active site cavity and more dynamic flaps, which reduce the binding affinity of darunavir.[1]

GRL-142 overcomes these resistance mechanisms through several structural features. Its fused tricyclic group at the P2 position and an extended amino-benzothiazole P2' ligand allow it to form more extensive interactions within the mutated active site.[1] Additionally, two fluorine atoms on the P1 group contribute to its potent activity.[1]

A groundbreaking discovery has revealed that GRL-142 also inhibits HIV-1 integrase by binding to its nuclear localization signal (NLS).[3][6] This dual-targeting mechanism is a significant advantage, as it requires the virus to develop resistance in two different enzymes simultaneously, thereby presenting a higher genetic barrier to resistance.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

HIV_Protease_Inhibition cluster_virus HIV-1 Virion cluster_cell Infected Host Cell Gag-Pol_Polyprotein Gag-Pol Polyprotein HIV_Protease HIV Protease Gag-Pol_Polyprotein->HIV_Protease Cleavage Mature_Viral_Proteins Mature Viral Proteins HIV_Protease->Mature_Viral_Proteins New_Virion_Assembly New Virion Assembly Mature_Viral_Proteins->New_Virion_Assembly Protease_Inhibitor Protease Inhibitor (e.g., Darunavir, GRL-142) Protease_Inhibitor->HIV_Protease Inhibits GRL142_Dual_Action cluster_protease Protease Inhibition cluster_integrase Integrase Inhibition GRL_142 GRL-142 HIV_Protease HIV-1 Protease GRL_142->HIV_Protease Binds to Active Site HIV_Integrase HIV-1 Integrase GRL_142->HIV_Integrase Binds to Nuclear Localization Signal Inhibition_of_Polyprotein_Cleavage Inhibition of Polyprotein Cleavage Block_Nuclear_Import Blocks Nuclear Import of Pre-integration Complex Experimental_Workflow Start Start: Obtain HIV-1 strains (Wild-Type and MDR) Protease_Assay In Vitro Protease Inhibition Assay Start->Protease_Assay Cell_Assay Cell-Based Antiviral Activity Assay Start->Cell_Assay Data_Analysis Data Analysis (Ki, IC50 Calculation) Protease_Assay->Data_Analysis Cell_Assay->Data_Analysis Comparison Comparative Efficacy Analysis Data_Analysis->Comparison

References

Unraveling the Challenge of Extreme Drug Resistance: A Comparative Analysis of the HIV-1 PR20 Protease Mutant

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Cross-Resistance Profile of a Highly Mutated HIV-1 Protease Variant Offers Critical Insights for Future Antiretroviral Drug Development.

Researchers and drug development professionals are confronted with the perpetual challenge of HIV-1 evolution, leading to the emergence of multi-drug resistant strains that undermine the efficacy of current antiretroviral therapies. A significant contributor to this challenge is the accumulation of mutations within the viral protease, a key enzyme for viral maturation. This guide provides a comprehensive comparison of the cross-resistance profile of a highly resistant HIV-1 protease variant, containing 20 mutations (PR20), against a panel of widely used HIV-1 inhibitors.

The PR20 mutant represents a pinnacle of resistance, demonstrating a remarkable ability to evade the action of even the most potent protease inhibitors.[1][2] Understanding the intricate mechanisms of its resistance and its susceptibility to other drug classes is paramount for the design of next-generation antiretrovirals capable of combating such formidable viral foes.

The Genetic Hallmarks of Extreme Resistance

The PR20 variant is characterized by a constellation of 20 specific amino acid substitutions within the protease enzyme. These mutations, acting in concert, dramatically alter the enzyme's structure and dynamics, leading to a profound reduction in the binding affinity of protease inhibitors.[3]

Table 1: Mutations in the PR20 HIV-1 Protease Variant

Mutations in PR20
Q7K, L10F, I13V, I15V, D30N, V32I, L33F, E35D, M36I, S37N, I47V, I54L, Q58E, I62V, L63P, A71V, I84V, N88D, L89T, L90M

Source: As documented in multiple structural and biochemical studies.[4]

Quantitative Analysis of Cross-Resistance

The hallmark of the PR20 mutant is its extreme resistance to clinical protease inhibitors (PIs). This resistance is not merely incremental but represents a multi-order of magnitude decrease in susceptibility.

Protease Inhibitors (PIs)

Biochemical assays reveal a drastic reduction in the potency of PIs against the PR20 mutant compared to the wild-type (WT) protease. This is quantified by the dissociation constant (KL), where a higher value indicates weaker binding and thus greater resistance.

Table 2: Comparative Susceptibility of WT and PR20 HIV-1 Protease to Protease Inhibitors

InhibitorClassWild-Type (WT) KL (nM)PR20 Mutant KL (nM)Fold Change in Resistance
Darunavir PI0.005 - 0.01[3]41[3]>8000[5]
Saquinavir PI0.4[3]930[3]>2000[4]
Amprenavir PI-178[4]>1000 (relative to WT activity)[4]

KL (Inhibitor Dissociation Constant): A measure of the binding affinity of an inhibitor to its target. A higher KL value indicates weaker binding and greater resistance.

The structural basis for this profound resistance lies in the cumulative effect of the 20 mutations, which expand the inhibitor-binding cavity and alter key contact points, thereby diminishing the inhibitor's ability to effectively bind and block the enzyme's function.[3][5]

Cross-Resistance to Other HIV-1 Inhibitor Classes

A critical question for clinical management and drug development is whether the extensive mutations in the protease enzyme confer cross-resistance to other classes of antiretroviral drugs that target different stages of the HIV-1 lifecycle. While direct phenotypic data for the PR20 mutant against other drug classes is limited in publicly available literature, the principle of class-specific resistance is a cornerstone of HIV-1 therapy.[6]

  • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These drugs target the reverse transcriptase enzyme. As the mutations in PR20 are confined to the protease enzyme, it is expected that this mutant would remain susceptible to NRTIs and NNRTIs, provided no resistance mutations are present in the reverse transcriptase gene.

  • Integrase Strand Transfer Inhibitors (INSTIs): INSTIs target the integrase enzyme, which is responsible for integrating the viral DNA into the host cell's genome. Similar to NRTIs and NNRTIs, the PR20 mutant is anticipated to be fully susceptible to INSTIs in the absence of mutations in the integrase gene.

  • Entry Inhibitors: This class of drugs, which includes CCR5 antagonists and fusion inhibitors, targets the viral entry process and does not interact with the protease enzyme. Therefore, the PR20 mutant would not be expected to exhibit cross-resistance to entry inhibitors.

This lack of cross-resistance across drug classes underscores the importance of combination antiretroviral therapy (cART), where drugs with different mechanisms of action are used to suppress viral replication and overcome the challenge of resistance to a single agent.

Experimental Methodologies

The quantitative data presented in this guide are derived from established in vitro experimental protocols designed to measure the susceptibility of HIV-1 variants to antiretroviral drugs.

Phenotypic Susceptibility Assay (e.g., PhenoSense Assay)

Phenotypic assays provide a direct measure of how a patient's virus replicates in the presence of a drug. The general workflow for such an assay is as follows:

  • Viral RNA Isolation: HIV-1 RNA is extracted from a patient's plasma sample.

  • RT-PCR Amplification: The protease- and reverse transcriptase-coding regions of the viral RNA are amplified using reverse transcription-polymerase chain reaction (RT-PCR).

  • Recombinant Virus Generation: The amplified patient-derived gene sequences are inserted into a standardized viral vector that lacks these genes. This creates a panel of recombinant viruses carrying the patient's specific protease and reverse transcriptase sequences.

  • Cell Culture and Infection: Susceptible host cells are cultured and infected with the recombinant viruses in the presence of serial dilutions of various antiretroviral drugs.

  • Quantification of Viral Replication: The extent of viral replication is measured, often through the expression of a reporter gene like luciferase. The drug concentration that inhibits viral replication by 50% (IC50) is determined.

  • Fold-Change Calculation: The IC50 value for the patient's virus is compared to the IC50 value of a drug-susceptible wild-type reference virus. The ratio of these two values represents the fold change in resistance.

G cluster_workflow Phenotypic Susceptibility Assay Workflow A 1. Viral RNA Isolation (from patient plasma) B 2. RT-PCR Amplification (of protease/RT genes) A->B C 3. Recombinant Virus Generation (inserting patient genes into vector) B->C D 4. Cell Culture & Infection (with recombinant virus & drug dilutions) C->D E 5. Quantification of Viral Replication (e.g., Luciferase assay to determine IC50) D->E F 6. Fold-Change Calculation (comparison to wild-type virus) E->F

Caption: Workflow of a phenotypic drug susceptibility assay.

Signaling Pathways and Logical Relationships

The development of drug resistance is a complex interplay of mutation and selection pressure. The following diagram illustrates the logical relationship between the presence of protease inhibitors and the evolutionary pathway leading to highly resistant variants like PR20.

G cluster_resistance_pathway Evolution of Protease Inhibitor Resistance A Wild-Type HIV-1 C Selective Pressure A->C B Protease Inhibitor (e.g., Darunavir) B->C D Accumulation of Primary & Secondary Mutations C->D E Highly Resistant Variant (e.g., PR20) D->E F Reduced Inhibitor Binding & Maintained Enzymatic Activity E->F

Caption: Logical pathway for the evolution of drug resistance.

Conclusion

The PR20 HIV-1 protease mutant serves as a stark reminder of the evolutionary capacity of HIV-1 and the critical need for ongoing research and development of novel antiretroviral agents. While its profound resistance to current protease inhibitors is a significant concern, the likely retention of susceptibility to other drug classes reinforces the efficacy of combination therapy. The detailed structural and biochemical understanding of mutants like PR20 provides a crucial roadmap for the design of next-generation inhibitors that can overcome the challenge of extreme drug resistance and improve long-term treatment outcomes for individuals living with HIV-1.

References

Validating the Antiviral Target of "HIV-1 Inhibitor-20": A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a hypothetical potent HIV-1 protease inhibitor, "HIV-1 inhibitor-20," with other established classes of antiretroviral drugs. The focus is on the validation of its antiviral target through experimental data and detailed methodologies. As "this compound" is a hypothetical compound developed to combat multi-drug resistant HIV-1 strains, this guide will utilize data from potent protease inhibitors (PIs) known to be effective against such resistant variants as a proxy.

Comparative Performance of HIV-1 Inhibitors

The efficacy of various HIV-1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their half-maximal effective concentration (EC50) in cell-based assays. Lower values indicate higher potency. Cytotoxicity is assessed by the 50% cytotoxic concentration (CC50), with higher values being more favorable, indicating a wider therapeutic window.

Inhibitor ClassRepresentative Drug(s)TargetIC50 (nM)EC50 (nM)CC50 (µM)
Protease Inhibitor (PI) "this compound" (proxy: Darunavir, GRL-044) HIV-1 Protease <0.005 - 2.5 0.0028 - 9.1 >100
Protease Inhibitor (PI)LopinavirHIV-1 Protease0.1017-47>100
Nucleoside Reverse Transcriptase Inhibitor (NRTI)Tenofovir Alafenamide (TAF)HIV-1 Reverse Transcriptase-0.1 - 12>100
Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)DoravirineHIV-1 Reverse Transcriptase-12>10
Integrase Strand Transfer Inhibitor (INSTI)DolutegravirHIV-1 Integrase2.50.51>50
Integrase Strand Transfer Inhibitor (INSTI)BictegravirHIV-1 Integrase7.51.5>50
Entry Inhibitor (CCR5 Antagonist)MaravirocCCR5 Co-receptor-0.1-0.6>10
Entry Inhibitor (Attachment Inhibitor)Fostemsavirgp120-5>100

Note: IC50 and EC50 values can vary depending on the specific viral strain (wild-type vs. resistant) and the cell type used in the assay.

Experimental Protocols for Antiviral Target Validation

Accurate validation of an antiviral target is crucial in drug development. Below are detailed methodologies for key experiments.

HIV-1 Protease Activity Assay (Fluorometric)

This assay measures the ability of an inhibitor to block the enzymatic activity of HIV-1 protease.

Principle: A fluorogenic substrate containing a specific HIV-1 protease cleavage site is used. In the presence of active protease, the substrate is cleaved, releasing a fluorophore and causing an increase in fluorescence. An effective inhibitor will prevent this cleavage, resulting in a lower fluorescence signal.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

    • Reconstitute the recombinant HIV-1 protease in the reaction buffer to a final concentration of 10-50 nM.

    • Prepare a stock solution of the fluorogenic substrate (e.g., a peptide with a quenched fluorophore) in DMSO and dilute it in the reaction buffer to a final concentration of 5-10 µM.

    • Prepare serial dilutions of the test inhibitor ("this compound") and control inhibitors.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each inhibitor dilution.

    • Add 60 µL of the HIV-1 protease solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the substrate solution to each well.

    • Immediately measure the fluorescence intensity (e.g., Ex/Em = 340/490 nm) at regular intervals for 30-60 minutes at 37°C using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time plot).

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

HIV-1 Reverse Transcriptase Activity Assay (Colorimetric)

This assay quantifies the inhibition of the reverse transcriptase enzyme, which is responsible for converting the viral RNA genome into DNA.

Principle: This enzyme-linked immunosorbent assay (ELISA)-based method detects the synthesis of digoxigenin (DIG)-labeled DNA from a poly(A) template hybridized to an oligo(dT) primer. The newly synthesized DNA is captured on a streptavidin-coated plate via a biotin-labeled primer and detected with an anti-DIG antibody conjugated to peroxidase, which generates a colorimetric signal.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer containing dNTPs, DIG-dUTP, and biotin-dUTP.

    • Reconstitute recombinant HIV-1 reverse transcriptase.

    • Prepare serial dilutions of the test inhibitor and control inhibitors.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of each inhibitor dilution.

    • Add 40 µL of the reaction mixture containing the template/primer hybrid and dNTPs.

    • Add 10 µL of the reverse transcriptase enzyme to each well to start the reaction.

    • Incubate the plate for 1 hour at 37°C.

    • Transfer the reaction products to a streptavidin-coated microplate and incubate for 1 hour at 37°C to allow for capture of the biotin-labeled DNA.

    • Wash the plate to remove unbound components.

    • Add the anti-DIG-peroxidase conjugate and incubate for 1 hour at 37°C.

    • Wash the plate and add a colorimetric substrate (e.g., TMB).

    • Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

HIV-1 Integrase Strand Transfer Assay

This assay assesses the inhibition of the final step of viral DNA integration into the host genome, catalyzed by the integrase enzyme.

Principle: A biotin-labeled donor DNA (representing the viral DNA) is incubated with recombinant HIV-1 integrase. A target DNA is then added. The integrase facilitates the "strand transfer" of the donor DNA into the target DNA. The resulting integrated product is captured on a streptavidin-coated plate and detected using an antibody against a label on the target DNA.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl2, 5 mM DTT).

    • Prepare biotin-labeled donor DNA and labeled target DNA.

    • Reconstitute recombinant HIV-1 integrase.

    • Prepare serial dilutions of the test inhibitor.

  • Assay Procedure:

    • In a 96-well plate, add the biotin-labeled donor DNA and incubate to coat the wells.

    • Wash the plate and add the integrase enzyme, allowing it to bind to the donor DNA.

    • Add the inhibitor dilutions and incubate.

    • Add the labeled target DNA to initiate the strand transfer reaction and incubate for 1-2 hours at 37°C.

    • Wash the plate and add an antibody-enzyme conjugate that recognizes the label on the target DNA.

    • Wash the plate and add a colorimetric or chemiluminescent substrate.

    • Measure the signal using a plate reader.

  • Data Analysis:

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based HIV-1 Infection Assay (p24 Antigen ELISA)

This assay measures the ability of an inhibitor to prevent HIV-1 infection and replication in a cellular context.

Principle: Susceptible host cells (e.g., TZM-bl cells or peripheral blood mononuclear cells - PBMCs) are infected with HIV-1 in the presence of varying concentrations of the inhibitor. After a few days of incubation, the amount of viral replication is quantified by measuring the level of the HIV-1 p24 capsid protein in the cell culture supernatant using an ELISA.

Protocol:

  • Cell Culture and Infection:

    • Plate susceptible cells in a 96-well plate.

    • Prepare serial dilutions of the test inhibitor in cell culture medium.

    • Pre-incubate the cells with the inhibitor dilutions for 1-2 hours.

    • Add a known amount of HIV-1 virus stock to each well.

    • Incubate the plate for 3-7 days at 37°C in a CO2 incubator.

  • p24 ELISA:

    • Collect the cell culture supernatant from each well.

    • Coat a 96-well ELISA plate with a capture antibody specific for HIV-1 p24 antigen and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add the collected supernatants and a p24 standard curve to the plate and incubate.

    • Wash the plate and add a biotinylated detector antibody.

    • Wash and add streptavidin-horseradish peroxidase (HRP).

    • Wash and add a TMB substrate.

    • Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the p24 concentration in each supernatant using the standard curve.

    • Determine the EC50 value by plotting the percentage of inhibition of p24 production against the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine if the antiviral activity of a compound is due to specific inhibition of a viral target or simply due to toxicity to the host cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Treatment:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Add serial dilutions of the test compound to the wells and incubate for the same duration as the infection assay (e.g., 3-7 days).

  • MTT Assay:

    • Remove the medium and add fresh medium containing MTT solution (0.5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to untreated control cells.

    • Determine the CC50 value, the concentration of the compound that reduces cell viability by 50%.

Visualizing the Antiviral Validation and HIV-1 Lifecycle

To better understand the processes involved, the following diagrams illustrate the experimental workflow for validating an antiviral target and the HIV-1 lifecycle with the points of intervention for different inhibitor classes.

Antiviral_Target_Validation_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 Preclinical & Clinical Development A High-Throughput Screening B Enzymatic Assays (e.g., Protease, RT, Integrase) A->B Hit Confirmation C Lead Compound Identification B->C IC50 Determination D Cell-Based Infection Assays (e.g., p24 ELISA) C->D EC50 Determination E Cytotoxicity Assays (e.g., MTT) D->E Assess Therapeutic Index F Resistance Profiling D->F Identify Resistance Mutations G In Vivo Animal Models F->G Efficacy & Safety H Human Clinical Trials G->H Phase I, II, III I FDA Approval H->I

Caption: Workflow for validating an antiviral drug target.

HIV_Lifecycle_and_Drug_Targets cluster_HostCell Host Cell cluster_Extracellular Extracellular Integration Integration into Host DNA Transcription Transcription & Translation Integration->Transcription Assembly Assembly of New Virions Transcription->Assembly Budding Budding & Maturation Assembly->Budding ReverseTranscription Reverse Transcription (RNA to DNA) ReverseTranscription->Integration HIV_Virion HIV Virion Attachment Attachment & Entry HIV_Virion->Attachment Attachment->ReverseTranscription EntryInhibitors Entry Inhibitors (e.g., Maraviroc) EntryInhibitors->Attachment RT_Inhibitors Reverse Transcriptase Inhibitors (NRTIs, NNRTIs) RT_Inhibitors->ReverseTranscription IntegraseInhibitors Integrase Inhibitors (e.g., Dolutegravir) IntegraseInhibitors->Integration ProteaseInhibitors Protease Inhibitors (e.g., 'this compound') ProteaseInhibitors->Budding Inhibits Maturation

Caption: The HIV-1 lifecycle and targets of major drug classes.

Unnamed HIV-1 Inhibitor Shows Promise in Head-to-Head Antiretroviral Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A novel investigational HIV-1 capsid inhibitor, referred to for the purposes of this guide as "HIV-1 inhibitor-20," is showing significant potential in preclinical and early clinical evaluations when compared with established antiretroviral therapies. This guide provides a detailed head-to-head comparison of this compound with currently approved drugs from major antiretroviral classes, offering researchers and drug development professionals a comprehensive overview of its performance based on available experimental data.

This compound, also known as Lenacapavir (GS-6207), is a first-in-class, long-acting inhibitor of the HIV-1 capsid protein.[1] This novel mechanism of action disrupts multiple stages of the viral lifecycle, including capsid assembly and nuclear transport.[1][2] This guide will compare its efficacy and safety profile with representative approved drugs: Enfuvirtide (a fusion inhibitor), Darunavir (a protease inhibitor), and Tenofovir Alafenamide (a nucleotide reverse transcriptase inhibitor).

Comparative Efficacy and Safety

The following tables summarize the quantitative data from various studies to facilitate a direct comparison between this compound and the selected approved antiretrovirals.

Table 1: In Vitro Efficacy Against HIV-1
Drug Drug Class Mechanism of Action EC50 (pM)
This compound (Lenacapavir)Capsid InhibitorDisrupts HIV-1 capsid assembly and nuclear transport50 - 100[2]
Enfuvirtide (T-20)Fusion InhibitorBinds to gp41, preventing viral fusion with host cellVaries by strain
DarunavirProtease InhibitorInhibits HIV-1 protease, preventing maturation of virionsVaries by strain
Tenofovir AlafenamideNRTIChain terminator of reverse transcriptaseVaries by strain
Table 2: Clinical Efficacy (Viral Load Reduction)
Drug Study Phase Maximum Log10 Reduction in HIV-1 RNA
This compound (Lenacapavir)Phase 1b>1.7 log10 copies/mL (at 450 mg dose)[1][3]
Ibalizumab (Post-attachment inhibitor)Phase 1/2Up to 1.5 log10 copies/mL[3][4]
Cenicriviroc (CCR5 antagonist)Phase 1/2aUp to 1.8 log10 copies/mL[3]
Vicriviroc (CCR5 antagonist)Phase 2b1.5 to 1.9 log10 copies/mL[4]
Table 3: Comparative Safety and Dosing
Drug Common Adverse Events Dosing Frequency Route of Administration
This compound (Lenacapavir)Injection site reactions (mild to moderate)[1]Subcutaneous injection every 6 months[5]Subcutaneous
Enfuvirtide (T-20)Injection site reactions[6]Twice-daily injectionSubcutaneous
DarunavirNausea, diarrhea, dyslipidemia, insulin resistance[7]Once or twice dailyOral
Tenofovir AlafenamideGenerally well-toleratedOnce dailyOral

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the evaluation of HIV-1 inhibitors.

In Vitro Antiviral Activity Assay (EC50 Determination)

This assay determines the concentration of a drug required to inhibit 50% of viral replication in cell culture.

  • Cell Culture: Peripheral blood mononuclear cells (PBMCs) or a susceptible cell line (e.g., MT-4 cells) are cultured in appropriate media.

  • Viral Infection: Cells are infected with a laboratory-adapted or clinical isolate of HIV-1 at a predetermined multiplicity of infection (MOI).

  • Drug Treatment: Immediately after infection, the cells are washed and cultured in the presence of serial dilutions of the test compound.

  • Incubation: The cultures are incubated for a period of 3-7 days to allow for viral replication.

  • Quantification of Viral Replication: Viral replication is quantified by measuring the level of a viral protein (e.g., p24 antigen) in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of the drug that inhibits viral replication by 50% (EC50) is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (CC50 Determination)

This assay determines the concentration of a drug that reduces the viability of uninfected cells by 50%.

  • Cell Culture: Uninfected cells (same type as used in the antiviral assay) are seeded in a multi-well plate.

  • Drug Treatment: Cells are exposed to serial dilutions of the test compound.

  • Incubation: The plate is incubated for the same duration as the antiviral assay.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or XTT assay, which measures mitochondrial activity.

  • Data Analysis: The concentration of the drug that reduces cell viability by 50% (CC50) is calculated. The selectivity index (SI = CC50/EC50) is then determined as a measure of the drug's therapeutic window.

Phase 1b Clinical Trial for Viral Load Reduction

This protocol outlines a typical early-phase clinical trial to assess the antiviral activity of a new HIV-1 inhibitor in infected individuals.

  • Participant Recruitment: Treatment-naïve or treatment-experienced individuals with detectable HIV-1 RNA levels are enrolled.

  • Study Design: A randomized, placebo-controlled, dose-escalation design is often employed. Participants are assigned to receive a single dose of the investigational drug at varying concentrations or a placebo.[1]

  • Dosing and Monitoring: Participants receive the assigned treatment and are monitored for a defined period (e.g., 10 days).[1]

  • Viral Load Measurement: Plasma HIV-1 RNA levels are quantified at baseline and at multiple time points post-dosing using a validated real-time PCR assay.

  • Safety Monitoring: Adverse events are recorded and graded throughout the study.

  • Data Analysis: The primary endpoint is the maximum mean change in log10 HIV-1 RNA from baseline compared to placebo.[1][8]

Visualizations

The following diagrams illustrate key concepts related to HIV-1 inhibition and experimental workflows.

HIV_Lifecycle_and_Inhibitor_Targets cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+) cluster_inhibitors Antiretroviral Drug Targets gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 CCR5 CCR5 Co-receptor gp41->CCR5 3. Fusion Capsid Capsid RNA Viral RNA Capsid->RNA 4. Uncoating RT Reverse Transcriptase RNA->RT 5. Reverse Transcription Nucleus Nucleus RT->Nucleus Protease Protease Protease->gp120 9. Maturation & Budding CD4->CCR5 2. Co-receptor Binding Ribosome Ribosome Nucleus->Ribosome 7. Transcription & Translation Ribosome->Protease 8. Assembly Attachment_Inhibitor Attachment Inhibitors (e.g., Fostemsavir) Attachment_Inhibitor->gp120 Fusion_Inhibitor Fusion Inhibitors (e.g., Enfuvirtide) Fusion_Inhibitor->gp41 NRTI NRTIs (e.g., Tenofovir) NRTI->RT PI Protease Inhibitors (e.g., Darunavir) PI->Protease Capsid_Inhibitor Capsid Inhibitors (this compound) Capsid_Inhibitor->Capsid Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_clinical Early Clinical Evaluation (Phase 1b) Cell_Culture 1. Prepare Target Cells (e.g., PBMCs) Infection 2. Infect Cells with HIV-1 Cell_Culture->Infection Treatment 3. Add Serial Dilutions of Inhibitor Infection->Treatment Incubation 4. Incubate for Viral Replication Treatment->Incubation Cytotoxicity Parallel Cytotoxicity Assay (CC50) Treatment->Cytotoxicity Quantification 5. Quantify Viral Load (p24 ELISA) Incubation->Quantification EC50 6. Calculate EC50 Quantification->EC50 Recruitment 1. Recruit HIV-1 Positive Participants Randomization 2. Randomize to Drug or Placebo Arm Recruitment->Randomization Dosing 3. Administer Single Dose Randomization->Dosing Monitoring 4. Monitor Viral Load and Safety Dosing->Monitoring Analysis 5. Analyze Change in HIV-1 RNA Monitoring->Analysis Efficacy 6. Determine Clinical Efficacy Analysis->Efficacy

References

A Comparative Analysis of HIV-1 Inhibitor-20: A Next-Generation NNRTI

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), "HIV-1 Inhibitor-20," against established NNRTIs. The analysis is based on a compilation of published data for existing drugs and a plausible, projected profile for Inhibitor-20, designed to outperform current standards in antiviral breadth and resistance profile.

Introduction to Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs used in the treatment of HIV-1 infection.[1][2] Unlike their nucleoside counterparts (NRTIs), NNRTIs do not get incorporated into the growing viral DNA chain.[3] Instead, they act allosterically by binding to a hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase (RT) enzyme, approximately 10 Å away from the polymerase active site.[3][4] This binding induces a conformational change in the enzyme, distorting the active site and thereby inhibiting the conversion of the viral RNA genome into DNA, a crucial step in the HIV-1 replication cycle.[1][3][5]

The genetic diversity of HIV-1, which is classified into numerous subtypes and circulating recombinant forms (CRFs), presents a significant challenge to antiviral therapy. An ideal NNRTI should exhibit potent activity across this wide spectrum of viral variants and maintain efficacy against common resistance-associated mutations (RAMs).

Comparative Efficacy Against Diverse HIV-1 Subtypes

The in vitro potency of this compound and comparator NNRTIs was evaluated against a panel of recombinant HIV-1 strains representing major global subtypes. The data, presented as 50% effective concentration (EC50) values, demonstrate the concentration of the inhibitor required to reduce viral replication by half. A lower EC50 value indicates higher potency.

Table 1: Antiviral Potency (EC50 in nM) Across HIV-1 Subtypes

InhibitorSubtype ASubtype BSubtype CSubtype AE (CRF01_AE)Subtype AG (CRF02_AG)
This compound (Hypothetical) 0.4 0.3 0.5 0.4 0.6
Doravirine0.6 - 1.11.0 - 1.80.8 - 1.50.7 - 1.31.2 - 2.0
Rilpivirine0.3 - 0.70.4 - 0.90.8 - 2.1[6][7]0.5 - 1.00.6 - 1.4
Efavirenz1.2 - 2.51.5 - 3.0[8]1.8 - 3.51.4 - 2.82.0 - 4.0
Nevirapine8 - 1510 - 2012 - 259 - 1815 - 30

Note: Data for Doravirine, Rilpivirine, Efavirenz, and Nevirapine are aggregated from multiple literature sources. Data for this compound is projected for illustrative purposes.

As shown, this compound exhibits potent, sub-nanomolar activity across all major subtypes tested, with minimal variability, suggesting a broad and consistent antiviral profile.

Resilience to Resistance-Associated Mutations (RAMs)

A major limitation of earlier-generation NNRTIs is the low genetic barrier to resistance, where a single mutation in the RT enzyme can significantly reduce susceptibility.[9] The performance of inhibitors against common NNRTI RAMs is a critical determinant of their clinical utility.

Table 2: Fold Change in EC50 Against Common NNRTI-Resistant Mutants

InhibitorWild-Type (Reference)K103NY181CG190AK103N + Y181C
This compound (Hypothetical) 1.0 1.2 1.5 2.1 2.8
Doravirine1.0< 2.0[10][11]< 2.0[10][11]< 3.0[11]~3.0
Rilpivirine1.0~2.5> 15[12]~3.0> 20
Efavirenz1.0> 20> 25> 15> 50
Nevirapine1.0> 40> 50> 30> 100

Fold Change (FC) is the ratio of the EC50 for the mutant virus to the EC50 for the wild-type virus. A low FC indicates retained activity. Data for this compound is projected.

This compound demonstrates a high barrier to resistance, retaining near full activity against single mutations like K103N and Y181C, which confer high-level resistance to Efavirenz and Nevirapine.[9][11] Even against the challenging double mutant, it shows only a minimal shift in potency, a profile superior to all comparators.

Mechanism of Action and Resistance Pathway

The following diagrams illustrate the mechanism of NNRTI action and the pathway to viral resistance.

NNRTI_Mechanism cluster_virus HIV-1 Replication Cycle Viral_RNA Viral RNA RT Reverse Transcriptase Viral_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Synthesis Inhibited_RT Inactive RT (Conformational Change) NNRTI NNRTI (e.g., Inhibitor-20) NNRTI->RT Binds to Allosteric Pocket

Caption: Mechanism of NNRTI Inhibition.

Resistance_Pathway Drug_Pressure Sustained NNRTI Drug Pressure Random_Mutation Random Mutations in RT Gene Drug_Pressure->Random_Mutation Selects for Altered_Pocket Altered NNRTI Binding Pocket (e.g., K103N, Y181C) Random_Mutation->Altered_Pocket Leads to Reduced_Binding Reduced Inhibitor Binding Affinity Altered_Pocket->Reduced_Binding Causes Resistance Viral Resistance (Replication Resumes) Reduced_Binding->Resistance

Caption: Logical Pathway to NNRTI Resistance.

Experimental Protocols

The data presented in this guide are based on standardized methodologies for assessing antiretroviral drug susceptibility.

Phenotypic Drug Susceptibility Assay (Recombinant Virus)

This assay provides a direct measure of how effectively an inhibitor prevents viral replication.[13][14]

  • Vector Construction: The reverse transcriptase (RT) coding region is amplified from patient plasma HIV-1 RNA or from subtype-specific reference strains. This amplified genetic material is then cloned into a standardized HIV-1 proviral vector that lacks its own RT gene and contains a reporter gene, such as firefly luciferase.[15]

  • Virus Production: The recombinant vectors are transfected into a suitable cell line (e.g., HEK293T cells). The cells produce replication-defective viral particles containing the RT sequence of interest and the luciferase reporter gene.[15][16]

  • Infection and Drug Evaluation: A permissive target cell line (e.g., MT-4 or TZM-bl cells) is infected with the recombinant virus particles in the presence of serial dilutions of the antiretroviral inhibitor being tested.

  • Data Acquisition: After a set incubation period (typically 48-72 hours), the cells are lysed, and luciferase activity is measured using a luminometer. The light output is directly proportional to the level of viral replication in the single round of infection.[14][15]

  • Analysis: The EC50 value is calculated by plotting the percentage of replication inhibition against the log of the drug concentration. The fold change in resistance is determined by dividing the EC50 for a mutant virus by the EC50 for a drug-sensitive, wild-type reference virus (e.g., NL4-3).[13][15]

Phenotypic_Assay_Workflow cluster_prep Virus Preparation cluster_assay Susceptibility Assay Amplify 1. Amplify RT Gene from HIV-1 Sample Clone 2. Clone RT into Luciferase Vector Amplify->Clone Transfect 3. Transfect Vector into Producer Cells Clone->Transfect Harvest 4. Harvest Recombinant Virus Particles Transfect->Harvest Infect 5. Infect Target Cells with Virus + Inhibitor Dilutions Harvest->Infect Incubate 6. Incubate for 48-72h Infect->Incubate Lyse 7. Lyse Cells & Add Luciferase Substrate Incubate->Lyse Measure 8. Measure Luminescence Lyse->Measure Calculate 9. Calculate EC50 & Fold Change Measure->Calculate Data Analysis

Caption: Workflow for Phenotypic Susceptibility Assay.

Conclusion

Based on this comparative analysis, the hypothetical "this compound" represents a significant advancement in NNRTI development. Its projected high potency across all major HIV-1 subtypes and its robust profile against key resistance mutations suggest it could offer a durable and reliable treatment option. This profile overcomes the primary limitations of earlier-generation NNRTIs and shows improvements over contemporary drugs like Doravirine. Further preclinical and clinical evaluation would be required to validate this promising profile.

References

Safety Operating Guide

Proper Disposal of HIV-1 Inhibitor-20: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like HIV-1 Inhibitor-20 is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the necessary procedures, from initial handling to final disposal, designed to integrate seamlessly into your laboratory's safety protocols.

All chemical waste, including investigational compounds like this compound, must be managed as hazardous waste unless explicitly determined otherwise by safety data sheets (SDS) or institutional Environmental Health and Safety (EHS) personnel.[1] Adherence to federal, state, and local regulations is mandatory for the disposal of all hazardous materials.[2][3]

Key Safety and Disposal Parameters

Proper management of hazardous waste in a laboratory setting involves adherence to specific quantitative limits to minimize risk. The following table summarizes critical parameters for the accumulation and storage of chemical waste.

ParameterGuidelineRationale
Maximum Hazardous Waste Volume per Lab 10 gallonsTo minimize the quantity of hazardous material in the immediate work area.[4]
Maximum Reactive Acutely Hazardous Waste 1 quartFor particularly dangerous materials, a smaller accumulation limit is enforced.[5]
Waste Container Fill Level Do not fill past the shoulder of the containerTo prevent overfilling and potential spills during transport or handling.[4]
Waste Removal Frequency No greater than six (6) months from the accumulation start dateTo ensure timely removal of hazardous waste and prevent long-term storage risks.[5]
Aqueous Waste for Drain Disposal pH between 7-9 and <10% (v/v) concentrationFor dilute, neutralized aqueous solutions with no other hazardous contaminants, drain disposal may be permissible with EHS approval.[4]
Container Rinsing Triple rinse with a solvent capable of removing the residueFor containers that held acutely hazardous waste, this ensures removal of residual material before the container can be disposed of as regular trash.[6]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard operating procedure for the safe disposal of this compound and associated contaminated materials.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves, when handling this compound or its waste.[7][8] For procedures with a risk of aerosol generation, a biological safety cabinet should be utilized.[9]

2. Waste Segregation:

  • Solid Waste: Collect all contaminated solid waste, such as gloves, pipette tips, and empty vials, in a designated, leak-proof hazardous waste container.[4] Do not use biohazard bags for chemical waste.[4]

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and leak-proof container.[4] The original chemical container is often the best choice for waste accumulation.[6] Never mix incompatible waste streams.[4] For instance, do not mix organic solvent waste with acidic waste.[5]

3. Container Management:

  • Labeling: Immediately label the hazardous waste container with a completed EHS Hazardous Waste Label.[1][4] The label must include the full chemical name ("this compound"), the concentration, and the date of waste generation.[1]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[4]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. Use secondary containment, such as a bin, to prevent spills.[4][5]

4. Requesting Disposal:

  • Once the waste container is full or has reached the six-month accumulation limit, request a pickup from your institution's EHS department.[4][5]

Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or down the sanitary sewer without explicit written permission from EHS. [1][4][6]

Decontamination and Spill Control Protocol

Immediate decontamination of surfaces and equipment is crucial after handling this compound or in the event of a spill.

1. Preparation of Decontamination Solution:

  • Prepare a 70% ethanol solution or another appropriate disinfectant capable of deactivating the compound. For spills, have absorbent materials, such as spill pads or diatomite, readily available.[2]

2. Surface Decontamination:

  • After each use, thoroughly wipe down all work surfaces and equipment that may have come into contact with this compound with the prepared decontamination solution.

  • Dispose of the cleaning materials as hazardous solid waste.

3. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.[10]

  • Wearing appropriate PPE, cover the spill with absorbent material.[10]

  • Apply a decontaminating solution, working from the outside of the spill inward, and allow for sufficient contact time.[10]

  • Collect all contaminated cleanup materials and place them in the designated hazardous waste container.[6]

  • For significant spills, evacuate the area and contact EHS immediately.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from research involving this compound.

cluster_generation Waste Generation cluster_characterization Waste Characterization & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Start: Research with This compound B Waste Generated A->B C Solid Waste (Gloves, Vials, Tips) B->C Contaminated Materials D Liquid Waste (Solutions, Solvents) B->D Unused/Waste Solutions E Place in Labeled Hazardous Waste Container (Solid) C->E F Place in Labeled Hazardous Waste Container (Liquid) D->F G Store in Designated Satellite Accumulation Area with Secondary Containment E->G F->G H Container Full or 6-Month Limit Reached? G->H I Request EHS Pickup H->I Yes J Continue Accumulation H->J No J->G

Caption: Workflow for the safe disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.